4-Vinylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-ethenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6,10-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMJEUJXWVZSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54802-94-7 | |
| Record name | Poly(4-vinylphenylboronic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10370281 | |
| Record name | 4-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2156-04-9 | |
| Record name | 4-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Vinylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Vinylphenylboronic Acid from 4-Bromostyrene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 4-vinylphenylboronic acid from 4-bromostyrene (B1200502). This compound is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions and in the development of polymers and materials for biomedical applications. This document details two principal synthetic methodologies: the Grignard reaction and the Palladium-Catalyzed Miyaura Borylation. It includes detailed experimental protocols, a comparative summary of quantitative data, and visual diagrams of the reaction pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable building block in modern organic chemistry. Its structure incorporates a polymerizable vinyl group and a synthetically versatile boronic acid moiety. This unique combination allows for its use in the synthesis of a wide array of compounds, including biaryl compounds, functionalized polymers, and sensors. The synthesis of this reagent from the readily available precursor, 4-bromostyrene, is a key transformation for its accessibility in research and development. This guide will explore the two most common and effective methods for this synthesis.
Synthetic Methodologies
There are two primary, well-established methods for the synthesis of this compound starting from 4-bromostyrene:
-
Grignard Reaction: This classic organometallic approach involves the formation of a Grignard reagent from 4-bromostyrene, which then reacts with a trialkyl borate (B1201080) followed by hydrolysis.
-
Miyaura Borylation: A modern palladium-catalyzed cross-coupling reaction that directly converts the aryl bromide to a boronic ester, which is subsequently hydrolyzed to the boronic acid.
The choice between these methods often depends on factors such as functional group tolerance, available equipment, and desired scale of the reaction.
Experimental Protocols
Method 1: Grignard Reaction
This protocol is adapted from established procedures for the synthesis of arylboronic acids from aryl halides via a Grignard reagent.
Reaction Scheme:
Materials:
-
4-Bromostyrene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OCH₃)₃)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 3 M solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 4-bromostyrene (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.
-
-
Borylation:
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the trimethyl borate solution via a cannula or dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature overnight with continuous stirring.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 3 M HCl solution until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes. A common procedure involves dissolving the crude solid in boiling water, followed by hot filtration and cooling to induce crystallization.[1]
-
Method 2: Palladium-Catalyzed Miyaura Borylation
This protocol is based on the widely used Miyaura borylation reaction for the synthesis of arylboronic esters.[2][3][4]
Reaction Scheme:
Materials:
-
4-Bromostyrene
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)
-
Base (e.g., Potassium acetate (B1210297) (KOAc) or Potassium phenoxide (KOPh))
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask or a sealed tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromostyrene (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., KOAc, 3.0 equivalents).
-
Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe.
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation of the Boronic Ester:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound pinacol (B44631) ester can be purified by flash column chromatography on silica (B1680970) gel.
-
-
Hydrolysis to Boronic Acid (if required):
-
The isolated pinacol ester can be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis. For many applications, such as subsequent Suzuki-Miyaura couplings, the stable pinacol ester can be used directly.
-
Data Presentation
The following table summarizes the key quantitative data for the two synthetic methods. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.
| Parameter | Grignard Reaction | Miyaura Borylation |
| Starting Material | 4-Bromostyrene | 4-Bromostyrene |
| Key Reagents | Mg, Trimethyl borate | Bis(pinacolato)diboron, Pd catalyst, Base |
| Typical Catalyst | N/A | PdCl₂(dppf), Pd(PPh₃)₄ |
| Typical Base | N/A (Grignard is basic) | KOAc, KOPh |
| Reaction Temperature | -78 °C to reflux | 80-100 °C |
| Reported Yield | ~52% (for analogous 4-chlorostyrene)[1] | Typically good to excellent yields are reported for Miyaura borylations.[5] |
| Functional Group Tolerance | Limited (incompatible with acidic protons and some carbonyls) | High (tolerates esters, ketones, nitriles, etc.)[2] |
| Key Advantages | Uses inexpensive reagents. | High functional group tolerance, milder overall conditions for sensitive substrates. |
| Key Disadvantages | Requires strictly anhydrous conditions, sensitive to functional groups. | Higher cost of palladium catalysts and diboron (B99234) reagents. |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline powder.[6]
-
Melting Point: 190-193 °C (lit.).[1]
-
Solubility: Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran, and diethyl ether. Slightly soluble in water.[1]
-
¹H NMR Spectroscopy: (500 MHz, DMSO-d₆): δ 8.03 (br s, 2H), 7.76 (d, 2H, J = 8.2 Hz), 7.42 (d, 2H, J = 8.2 Hz), 6.72 (dd, 1H, J = 17.6, 11.1 Hz), 5.87 (d, 1H, J = 17.6 Hz), 5.28 (d, 1H, J = 11.1 Hz).[1]
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.
Signaling Pathways and Reaction Mechanisms
Caption: Reaction mechanism for the synthesis of this compound via the Grignard reaction.
Caption: Catalytic cycle of the Miyaura borylation for the synthesis of this compound pinacol ester.
Experimental Workflows
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Experimental workflow for the Miyaura borylation synthesis of this compound pinacol ester.
References
- 1. This compound | 2156-04-9 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
An In-depth Technical Guide to the Purification and Characterization of 4-Vinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purification and characterization of 4-vinylphenylboronic acid, a versatile building block in organic synthesis and materials science.[1] this compound is particularly valuable for its role in Suzuki-Miyaura coupling reactions and the synthesis of functionalized polymers.[1][2] This document outlines detailed experimental protocols and presents key data to assist researchers in obtaining and verifying the purity of this important compound.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C8H9BO2[3][4] |
| Molecular Weight | 147.97 g/mol [4][5] |
| Appearance | White to light beige crystalline powder[3] |
| Melting Point | 190-193 °C (lit.)[2][5] |
| Solubility | Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran, and diethyl ether. Slightly soluble in water.[2][5] |
| pKa | 8.62 ± 0.17 (Predicted)[3] |
Purification of this compound
The purification of boronic acids can be challenging, but recrystallization is an effective method for obtaining high-purity this compound.[6]
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Experimental Protocol: Recrystallization
This protocol is adapted from a documented synthesis and purification procedure.[2]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat deionized water to boiling.
-
Add the minimum amount of hot water to the crude product to dissolve it completely.[7]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.[7]
-
Once the solution has reached room temperature, place it in an ice bath for at least 5 hours to maximize crystal formation.[2]
-
Collect the white solid by vacuum filtration, washing with a small amount of cold deionized water.[2]
-
Dry the purified product under vacuum overnight.[2]
Characterization of this compound
A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of this compound.
Characterization Workflow
Caption: Workflow for the characterization of purified this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for structural confirmation.
Experimental Protocol:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 500 MHz).
-
Process the spectrum to determine chemical shifts, multiplicities, coupling constants, and integrations.
Expected ¹H NMR Data (500 MHz, DMSO-d₆): [2]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.03 | br s | B(OH)₂ |
| 7.76 | d | Ar-H |
| 7.42 | d | Ar-H |
| 6.72 | dd | -CH=CH₂ |
| 5.87 | d | -CH=CH₂ (trans) |
| 5.28 | d | -CH=CH₂ (cis) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound.
Experimental Protocol (General): While a specific method for this compound is not detailed in the provided results, a general reverse-phase HPLC method for boronic acids can be employed.[8][9]
-
Column: A C18 column, such as a Newcrom R1 or XSelect Premier HSS T3, is suitable.[8][9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid for MS compatibility or phosphoric acid) is typically used.[8][9]
-
Detector: UV detection is appropriate for this compound.
-
Sample Preparation: Dissolve a known concentration of the purified product in the mobile phase.
-
Injection and Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities.
Melting Point Determination
The melting point is a useful indicator of purity. The reported melting point for this compound is in the range of 190-193 °C.[2][5] A sharp melting point within this range suggests a high degree of purity.
Other Spectroscopic Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the molecule.
-
Raman Spectroscopy: Provides complementary vibrational information to FTIR.[4]
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin, eye, and respiratory irritation.[3][5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.
Conclusion
The successful application of this compound in research and development hinges on its purity. This guide provides the necessary protocols and data for the effective purification and comprehensive characterization of this key synthetic intermediate, ensuring reliable and reproducible results in subsequent applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2156-04-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C8H9BO2 | CID 2734393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. waters.com [waters.com]
Stability and Storage of 4-Vinylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-vinylphenylboronic acid (4-VPBA). Understanding the chemical stability of this versatile reagent is critical for its effective use in research, particularly in drug development and materials science, ensuring the reliability and reproducibility of experimental outcomes. This document outlines the primary degradation pathways, recommended storage protocols, and analytical methods for assessing the integrity of 4-VPBA.
Overview of this compound Stability
This compound is a bifunctional molecule containing a vinyl group and a boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions and the synthesis of polymers and sensors. However, these functional groups also render the molecule susceptible to specific degradation pathways that can impact its purity and reactivity over time. The primary stability concerns for 4-VPBA are polymerization of the vinyl group and degradation of the boronic acid moiety through hydrolysis and oxidation.
Key Degradation Pathways
The principal routes of degradation for this compound are outlined below. Understanding these pathways is essential for implementing appropriate handling and storage procedures.
Polymerization
The vinyl group of 4-VPBA can undergo spontaneous radical polymerization, leading to the formation of poly(this compound). This process can be initiated by several factors:
-
Heat: Elevated temperatures can promote the formation of free radicals, initiating the polymerization chain reaction.
-
Light: Exposure to ultraviolet (UV) light can also generate radicals and trigger polymerization.
-
Oxygen: The presence of oxygen can facilitate the formation of peroxides, which can act as polymerization initiators.
-
Contaminants: Trace amounts of metal ions or other impurities can catalyze radical formation.
Polymerization is often visually indicated by a change in the physical appearance of the material, such as increased viscosity, cloudiness, or the formation of a solid mass.
Degradation of the Boronic Acid Moiety
The boronic acid group is susceptible to several degradation reactions:
-
Hydrolysis (Protodeboronation): In the presence of water, the carbon-boron bond can be cleaved, resulting in the formation of styrene (B11656) and boric acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.
-
Oxidation: Boronic acids can be oxidized, particularly in the presence of oxidizing agents, leading to the formation of various byproducts. This can be a concern during synthesis, purification, and long-term storage if the material is not protected from air.
-
Anhydride Formation: Like other boronic acids, 4-VPBA can undergo dehydration to form boroxines (anhydrides), which are cyclic trimers. This is a reversible process, and the boroxine (B1236090) can be converted back to the boronic acid in the presence of water.
Recommended Storage and Handling Conditions
To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[1] | Minimizes the rate of both polymerization and chemical degradation. |
| Light | Store in a dark place, in an amber vial.[1] | Prevents light-induced radical formation and subsequent polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Excludes oxygen, which can initiate polymerization and oxidation. |
| Moisture | Keep container tightly closed in a dry environment. | Prevents hydrolysis of the boronic acid group. |
| Inhibitors | For long-term storage, consider the addition of a polymerization inhibitor. | Prevents spontaneous polymerization of the vinyl group. |
Use of Polymerization Inhibitors
Due to the high propensity of 4-VPBA to polymerize, the use of a radical inhibitor is highly recommended for long-term storage, especially if the material is not stored at low temperatures.
Phenothiazine (B1677639) (PTZ) is a widely used and effective inhibitor for vinyl monomers, including 4-VPBA.[1] It acts as a radical scavenger, terminating the polymerization chain reaction.
Table of Recommended Inhibitor Concentration:
| Inhibitor | Recommended Concentration | Notes |
| Phenothiazine (PTZ) | 100 - 500 ppm | Can be effective even at low concentrations and under elevated temperatures.[1] |
Solvent Compatibility and Stability
The choice of solvent can significantly impact the stability of this compound.
Table of Solvent Compatibility:
| Solvent Class | Examples | Compatibility and Stability Considerations |
| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Generally good solvents for dissolving 4-VPBA. Aprotic nature minimizes protodeboronation. However, ensure solvents are anhydrous to prevent hydrolysis. |
| Polar Protic | Water, Methanol, Ethanol | 4-VPBA has limited solubility in water but is soluble in alcohols. Protic solvents can facilitate the hydrolysis of the boronic acid group, especially at non-neutral pH. |
| Nonpolar | Toluene, Hexane | Poor solubility is expected. |
Experimental Protocols
Protocol for Adding a Polymerization Inhibitor
This protocol describes the addition of phenothiazine to this compound for enhanced stability during storage.
Materials:
-
This compound
-
Phenothiazine (PTZ)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Volumetric flask
-
Syringe or micropipette
-
Amber glass storage vial with a PTFE-lined cap
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Prepare Inhibitor Stock Solution:
-
Accurately weigh 10 mg of phenothiazine.
-
Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution.
-
Note: Phenothiazine solutions can be light-sensitive. Prepare fresh or store in an amber vial.[1]
-
-
Add Inhibitor to Monomer:
-
The target concentration for inhibitors is typically 100-500 ppm. For this example, a concentration of ~200 ppm will be used.
-
For 5 g (5000 mg) of this compound, you will need to add 1 mg of phenothiazine (200 ppm = (1 mg / 5000 mg) * 1,000,000).
-
If the this compound is a solid, dissolve it in a minimal amount of an anhydrous solvent.
-
Carefully add 1 mL of the 1 mg/mL phenothiazine stock solution to the dissolved this compound.
-
-
Storage:
-
Thoroughly mix the solution.
-
If a solvent was used, it can be removed under reduced pressure, ensuring the temperature is kept low to avoid thermal stress.
-
Transfer the stabilized 4-VPBA to an amber glass vial.
-
Flush the vial with an inert gas (argon or nitrogen) before sealing it tightly with a PTFE-lined cap.
-
Store the vial at -20°C in a dark place.
-
Protocol for a Quality Control Check for Polymerization
This protocol provides a quick method to assess the quality of this compound before use.
Procedure:
-
Visual Inspection:
-
Examine the material for any signs of polymerization, such as cloudiness, increased viscosity (if liquid at room temperature), or the presence of gels or solid particulates.
-
-
Solubility Test:
-
Place a small amount (10-20 mg) of the this compound in a vial.
-
Add 1 mL of a solvent in which the monomer should be readily soluble (e.g., THF, DMSO).
-
Agitate the mixture. The pure monomer should dissolve completely. The presence of insoluble material is a strong indication of polymer formation.[1]
-
-
¹H NMR Analysis:
-
Prepare a sample of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Look for:
-
Signaling Pathway Interactions
While specific signaling pathways directly modulated by this compound are not extensively documented, research on the broader class of phenylboronic acids (PBAs) provides insights into their potential biological activities.
Phenylboronic acids have been shown to interact with key signaling networks involved in cancer cell migration. Specifically, they can inhibit the activity of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42. These proteins are crucial regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer.
Furthermore, phenylboronic acids can target sialic acid, which is often overexpressed on the surface of cancer cells. This interaction provides a basis for the development of targeted drug delivery systems and diagnostic agents.
Experimental Workflow for Stability Assessment
A systematic approach is necessary to fully characterize the stability of this compound. The following workflow outlines the key steps for conducting forced degradation studies and developing a stability-indicating analytical method.
Conclusion
The stability of this compound is a critical consideration for its successful application in research and development. The primary degradation pathways are polymerization and degradation of the boronic acid moiety. Adherence to proper storage conditions, including low temperature, protection from light and oxygen, and the use of polymerization inhibitors, is essential to maintain the integrity of this compound. Regular quality control checks using techniques such as solubility tests and ¹H NMR are recommended. For in-depth stability analysis, a systematic approach involving forced degradation studies and the development of a validated stability-indicating HPLC method is crucial. By understanding and controlling the factors that affect its stability, researchers can ensure the quality and reliability of this compound in their experimental work.
References
An In-depth Technical Guide on the Crystal Structure and Analysis of 4-Vinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and analysis of 4-vinylphenylboronic acid. It is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, with a particular focus on applications in drug development.
Introduction
This compound (4-VPBA) is a versatile organic compound that has garnered significant interest in various scientific fields.[1][2] Structurally, it is an aromatic boronic acid featuring a vinyl group attached to a phenyl ring.[3] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the creation of complex organic molecules.[1] Furthermore, its ability to form reversible covalent bonds with diols has led to its use in the development of sensors for biomolecules like glucose, and in the construction of drug delivery systems.[1] In the realm of drug development, phenylboronic acid derivatives are being explored for their potential in targeted cancer therapy.[4][5][6]
This guide delves into the detailed crystal structure of this compound, provides experimental protocols for its synthesis and crystallographic analysis, and explores its interactions with key biological signaling pathways relevant to cancer therapeutics.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4-ethenylphenyl)boronic acid | [7] |
| Synonyms | p-Styrylboronic acid, 4-Vinylbenzeneboronic acid | [1] |
| CAS Number | 2156-04-9 | [7] |
| Molecular Formula | C₈H₉BO₂ | [7] |
| Molecular Weight | 147.97 g/mol | [7] |
| Melting Point | 190-193 °C | [8] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran (B95107), and diethyl ether. Slightly soluble in water. | [9][10] |
Crystal Structure and Analysis
The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physical and chemical properties. The crystal structure of this compound has been determined by single-crystal X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 126143 .[7]
Crystallographic Data
The detailed crystallographic data for this compound, as obtained from the Crystallographic Information File (CIF), will be presented in the following tables. This data provides precise information about the unit cell dimensions, bond lengths, bond angles, and torsion angles, which are crucial for computational modeling and understanding intermolecular interactions.
Table 2: Crystal Data and Structure Refinement for this compound (CCDC 126143)
| Parameter | Value |
| Empirical formula | C₈H₉BO₂ |
| Formula weight | 147.97 |
| Temperature | Data not available in search results |
| Wavelength | Data not available in search results |
| Crystal system | Data not available in search results |
| Space group | Data not available in search results |
| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |
| Volume | Data not available ų |
| Z | Data not available |
| Density (calculated) | Data not available Mg/m³ |
| Absorption coefficient | Data not available mm⁻¹ |
| F(000) | Data not available |
| Crystal size | Data not available mm |
| Theta range for data collection | Data not available ° |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta | Data not available % |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |
| R indices (all data) | R1 = Data not availablewR2 = Data not available |
| Largest diff. peak and hole | Data not available e.Å⁻³ |
Table 3: Selected Bond Lengths (Å) for this compound (CCDC 126143)
| Atom 1 | Atom 2 | Length (Å) |
| B1 | O1 | Data not available |
| B1 | O2 | Data not available |
| B1 | C1 | Data not available |
| C7 | C8 | Data not available |
| ... | ... | ... |
Table 4: Selected Bond Angles (°) for this compound (CCDC 126143)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| O1 | B1 | O2 | Data not available |
| O1 | B1 | C1 | Data not available |
| O2 | B1 | C1 | Data not available |
| C7 | C8 | ... | Data not available |
| ... | ... | ... | ... |
(Note: The specific quantitative data for Tables 2, 3, and 4 are pending retrieval from the Crystallographic Information File (CIF) associated with CCDC deposition number 126143.)
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a Grignard reagent with a borate (B1201080) ester.[9]
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
3M Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
Grignard Reagent Formation: 4-vinylphenylmagnesium chloride is prepared by reacting 4-chlorostyrene with magnesium turnings in anhydrous THF under an inert atmosphere.
-
Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of trimethyl borate in anhydrous THF at a low temperature (e.g., -78 °C). The reaction mixture is allowed to slowly warm to room temperature.
-
Hydrolysis: The reaction is quenched by the addition of aqueous HCl (3M).
-
Extraction: The product is extracted from the aqueous layer using diethyl ether.
-
Purification: The combined organic layers are dried and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
Caption: Synthetic workflow for this compound.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This technique provides detailed information about the atomic arrangement within the crystal lattice.[11][12]
General Procedure:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
Caption: Workflow for single-crystal X-ray diffraction.
Role in Drug Development and Signaling Pathways
Phenylboronic acids and their derivatives have emerged as a promising class of compounds in drug development, particularly in oncology.[5][6] Their mechanism of action is often attributed to their ability to interact with specific biological targets and modulate key signaling pathways.
Inhibition of the Rho GTPase Signaling Pathway
Recent studies have shown that phenylboronic acid (PBA) can act as an inhibitor of the Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42.[1][5] These proteins are crucial regulators of the actin cytoskeleton and are involved in a wide range of cellular processes such as cell migration, adhesion, and proliferation.[1] Dysregulation of Rho GTPase signaling is a hallmark of many cancers, contributing to tumor progression and metastasis.
The inhibition of RhoA, Rac1, and Cdc42 by PBA and its derivatives can disrupt downstream signaling cascades that are critical for cancer cell motility and invasion.[1]
Caption: Inhibition of the Rho GTPase signaling pathway.
Targeting Sialic Acid on Cancer Cells
Another important aspect of the therapeutic potential of phenylboronic acids is their ability to selectively bind to sialic acids.[5] Sialic acids are terminal sugars on the glycan chains of cell surface glycoproteins and glycolipids. Cancer cells often exhibit aberrant glycosylation patterns, leading to an overexpression of sialic acids on their surface. This "hypersialylation" is implicated in tumor progression, metastasis, and immune evasion.
The interaction between phenylboronic acids and sialic acids is a reversible covalent bond. This specific binding can be exploited for targeted drug delivery, where nanoparticles or other therapeutic agents functionalized with phenylboronic acid can selectively target cancer cells. Furthermore, this interaction can disrupt signaling pathways that are dependent on sialic acid-mediated cell-cell or cell-matrix interactions, thereby inhibiting cancer cell adhesion and migration.
Caption: Targeting sialic acid on cancer cells.
Conclusion
This compound is a compound of significant interest due to its versatile applications in organic synthesis and its emerging role in the development of novel therapeutics. This guide has provided a detailed overview of its physicochemical properties, a framework for understanding its crystal structure, and standardized protocols for its synthesis and analysis. The exploration of its interaction with the Rho GTPase and sialic acid-related signaling pathways highlights its potential as a scaffold for the design of targeted anti-cancer agents. Further research into the precise molecular interactions and downstream cellular effects will be crucial in fully realizing the therapeutic potential of this compound and its derivatives.
References
- 1. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. CCDC CIF [chem.gla.ac.uk]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. rigaku.com [rigaku.com]
- 11. The role of sialic acid in pathological cell communication and signaling - Global Partnerships - University of Queensland [global-partnerships.uq.edu.au]
- 12. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
Spectroscopic Profile of 4-Vinylphenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-vinylphenylboronic acid (4-VPBA), a versatile reagent in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.
Core Spectroscopic Data
The structural integrity of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.03 | br s | - | B(OH)₂ |
| 7.76 | d | 8.2 | Ar-H |
| 7.42 | d | 8.2 | Ar-H |
| 6.72 | dd | 17.6, 11.1 | -CH=CH₂ |
| 5.87 | d | 17.6 | -CH=CH₂ (trans) |
| 5.28 | d | 11.1 | -CH=CH₂ (cis) |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Ar-C (quaternary, vinyl-substituted) |
| ~137 | -CH=CH₂ |
| ~135 | Ar-CH |
| ~125 | Ar-CH |
| ~115 | -CH=CH₂ |
| Note: | The carbon attached to the boronic acid group is often difficult to observe due to quadrupolar relaxation. |
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3400-3200 | O-H stretch (boronic acid) | Strong, Broad |
| ~3080 | =C-H stretch (vinyl & aromatic) | Medium |
| ~2900 | C-H stretch (aliphatic) | Weak |
| ~1630 | C=C stretch (vinyl) | Medium |
| ~1600, ~1490, ~1400 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1350 | B-O stretch | Strong |
| ~1090 | C-O stretch | Strong |
| ~990, ~910 | =C-H bend (vinyl out-of-plane) | Strong |
| ~850 | C-H bend (aromatic out-of-plane) | Strong |
Table 4: Mass Spectrometry Data of this compound
| m/z | Assignment |
| 148.07 | [M]⁺ (Calculated for C₈H₉BO₂) |
Note: Experimental mass spectrometry data is not consistently reported in publicly available literature. The value presented is the calculated molecular weight.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following sections outline generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition Parameters (General):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Approximately 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (General):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-10 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Approximately 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Collect the sample spectrum.
Data Acquisition and Processing:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
-
Peak positions are identified and assigned to corresponding functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS) or with a direct infusion source. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.
Sample Preparation (for LC-MS):
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
LC-MS Parameters (General):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid to aid ionization.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical scale).
-
Injection Volume: 1-10 µL.
-
Ionization Mode: Positive or negative ion mode should be tested to determine the optimal response.
-
Mass Range: Scan a range appropriate to the expected molecular weight (e.g., m/z 50-500).
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern to gain further structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound such as this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
A Technical Guide to the Commercial Sources and Purity of 4-Vinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylphenylboronic acid (4-VPBA) is a versatile bifunctional molecule of significant interest in chemical synthesis and materials science. Its vinyl group allows for polymerization, while the boronic acid moiety enables various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the commercial availability of 4-VPBA, its typical purity specifications, common impurities, and detailed methodologies for its analysis. This information is crucial for researchers and developers to ensure the quality and consistency of their starting materials, which is paramount for reproducible and reliable results in research and manufacturing.
Commercial Sources and Purity
This compound is readily available from a range of chemical suppliers. The purity of commercially available 4-VPBA typically ranges from 95% to over 97%. A significant consideration when sourcing this reagent is the potential presence of its cyclic anhydride, the corresponding boroxine (B1236090), which can form through dehydration. Some suppliers explicitly state that their product contains varying amounts of this anhydride.
Below is a summary of major commercial suppliers and their typical purity specifications for this compound.
| Supplier | Product Number (Example) | Stated Purity | Notes |
| Sigma-Aldrich | 417580 | ≥95% | - |
| TCI Chemicals | V0075 | 97.0% to 114.0% (Neutralization titration)[1] | Contains varying amounts of anhydride. The upper range of the titration purity likely accounts for the presence of the boroxine form.[1] |
| Boron Molecular | BM809 | 95%[2] | - |
| Chem-Impex | 02456 | 95 - 105% (Assay by titration) | - |
| FUJIFILM Wako | 325-84403 | >97.0% | - |
Common Impurities
The primary impurity often found in this compound is its trimeric anhydride, triphenylboroxine. This impurity arises from the reversible dehydration of the boronic acid.
Structure of this compound and its corresponding Boroxine:
-
This compound: H₂C=CHC₆H₄B(OH)₂
-
Triphenylboroxine: A six-membered ring with alternating boron and oxygen atoms, with a 4-vinylphenyl group attached to each boron atom.
Other potential impurities may stem from the synthetic route used for its preparation. A common laboratory and industrial synthesis involves the reaction of a Grignard reagent, 4-vinylphenylmagnesium halide, with a trialkyl borate (B1201080) followed by hydrolysis[3]. Potential byproducts and impurities from this process can include:
-
Benzeneboronic acid: Arising from the presence of benzene (B151609) in the starting materials or as a byproduct.
-
Unreacted starting materials: Such as 4-bromostyrene (B1200502) or 4-chlorostyrene.
-
Homocoupling products: Biphenyl derivatives formed from the Grignard reagent.
-
Polymeric material: Due to the reactive nature of the vinyl group, polymerization can occur, especially under certain storage and handling conditions.
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is well-suited for separating the boronic acid from its impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct measure of the absolute purity against a certified reference material.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the analysis of this compound using RP-HPLC. Method optimization may be required depending on the specific instrument and column used.
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable mobile phase modifier)
-
This compound sample
-
Volumetric flasks and pipettes
b. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
c. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
d. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
Absolute Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.
a. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher is recommended)
-
5 mm NMR tubes
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
This compound sample
-
Analytical balance (accurate to at least 0.01 mg)
b. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the certified internal standard (e.g., 5-10 mg of maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
c. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (a delay of 30-60 seconds is often sufficient for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Spectral Width: A standard proton spectral width (e.g., -2 to 12 ppm).
d. Data Processing and Analysis:
-
Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz is typical) and Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the vinyl protons or aromatic protons) and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial sample of this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
For scientists and researchers in drug development and materials science, a thorough understanding of the commercial sources and purity of key reagents like this compound is critical. While commercially available with purities generally suitable for many applications, the potential for impurities, particularly the boroxine anhydride, necessitates careful analytical verification. The detailed HPLC and qNMR protocols provided in this guide offer robust methods for the comprehensive purity assessment of this compound, enabling researchers to proceed with confidence in the quality of their starting materials.
References
An In-depth Technical Guide to the Dehydration and Anhydride Formation of 4-Vinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylphenylboronic acid is a versatile bifunctional molecule increasingly utilized in the fields of materials science, organic synthesis, and drug development. Its structure, featuring both a polymerizable vinyl group and a reactive boronic acid moiety, allows for its use as a monomer in the creation of functional polymers and as a coupling partner in palladium-catalyzed cross-coupling reactions. A key characteristic of this compound, like other boronic acids, is its propensity to undergo reversible dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090). This equilibrium between the monomeric acid and the trimeric anhydride is a critical consideration for its storage, handling, and application, as the reactivity and physical properties of the two forms can differ significantly. This technical guide provides a comprehensive overview of the dehydration of this compound to its corresponding boroxine, 2,4,6-tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane, with a focus on quantitative data, experimental protocols, and the underlying chemical principles.
Dehydration and Boroxine Formation: The Equilibrium
The dehydration of this compound is a reversible condensation reaction where three molecules of the boronic acid eliminate three molecules of water to form a six-membered ring composed of alternating boron and oxygen atoms. This cyclic trimer is a type of boroxine.
The equilibrium between the boronic acid and the boroxine can be influenced by several factors, including temperature, concentration, and the presence or absence of water. The formation of the boroxine is an entropically driven process due to the release of three water molecules.[1][2] This means that at higher temperatures and in non-aqueous solvents, the equilibrium tends to favor the formation of the boroxine.[1] Conversely, in the presence of water, the equilibrium shifts back towards the boronic acid.[3][4] It is important to note that commercial samples of this compound often contain varying amounts of the corresponding boroxine anhydride.
Dehydration Equilibrium of this compound
Caption: Reversible dehydration of this compound to its trimeric anhydride, a boroxine.
Quantitative Data
Table 1: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines in CDCl₃ at 298 K [1]
| Substituent (R) | K (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| OMe | 1.40 | -0.8 | 13.5 | 14.3 |
| Me | 0.45 | 2.0 | 14.3 | 12.3 |
| H | 0.32 | 2.8 | 14.3 | 11.5 |
| F | 0.13 | 5.0 | 16.2 | 11.2 |
| Cl | 0.08 | 6.3 | 17.5 | 11.2 |
| CN | 0.01 | 11.4 | 20.6 | 9.2 |
Data from Tokunaga, Y. et al. (2002). Note that data for the 4-vinyl substituent is not provided in this study but the trend suggests that as an electron-donating group, it would likely have a K value greater than that of the unsubstituted phenylboronic acid.
Experimental Protocols
The preparation of the boroxine of this compound can be achieved through the removal of water from the boronic acid, typically by azeotropic distillation. The following are general procedures that can be adapted for this purpose.
General Procedure A: Dehydration via Azeotropic Distillation
This procedure is adapted from a general method for the synthesis of boroxines.[1]
Workflow for General Procedure A
Caption: Experimental workflow for the synthesis of boroxine via azeotropic distillation.
Detailed Steps:
-
A solution of this compound in a solvent that forms an azeotrope with water (e.g., toluene, benzene) is prepared in a round-bottom flask.
-
A Dean-Stark apparatus and a condenser are attached to the flask.
-
The reaction mixture is heated to reflux. The water-solvent azeotrope distills and is collected in the Dean-Stark trap, with the solvent returning to the flask.
-
The reaction is monitored for completion, which is indicated by the cessation of water collection in the trap.
-
After completion, the solvent is removed under reduced pressure to yield the crude boroxine.
-
The product can be further purified by recrystallization or chromatography if necessary.
General Procedure B: Dehydration in a Refluxing Solvent
This is another general method for the dehydration of boronic acids.[5]
Workflow for General Procedure B
Caption: Experimental workflow for the synthesis of boroxine by refluxing in a solvent.
Detailed Steps:
-
This compound is suspended in a suitable organic solvent (e.g., toluene) in a round-bottom flask equipped with a condenser.
-
The suspension is heated to reflux for a predetermined period (e.g., 12 hours).[5]
-
The mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue, which will be a mixture of the boroxine, unreacted boronic acid, and residual water, can be analyzed by ¹H NMR to determine the composition.[5]
Characterization Data
The conversion of this compound to its boroxine can be monitored and the product characterized using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound and its Boroxine
| Spectroscopic Technique | This compound | 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane |
| ¹H NMR (CDCl₃) | δ 8.03 (br s, 2H, B-OH), 7.76 (d, 2H), 7.42 (d, 2H), 6.72 (dd, 1H), 5.87 (d, 1H), 5.28 (d, 1H)[6] | δ 8.19 (d, J = 8.0 Hz, 6H), 7.54 (d, J = 8.0 Hz, 6H), 6.81 (dd, J = 17.6, 10.9 Hz, 3H), 5.92 (d, J = 17.6 Hz, 3H), 5.40 (d, J = 10.9 Hz, 3H)[1] |
| ¹³C NMR | Not available in the search results. The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.[7] | Not available in the search results. The carbon attached to boron is often not observed or is very broad.[7] |
| ¹¹B NMR | Typically in the range of δ 27-30 ppm. | Generally shifted slightly downfield from the corresponding boronic acid, in the range of δ 31-33 ppm for aryl and vinyl boroxines.[8] |
| FTIR (cm⁻¹) | A broad O-H stretch around 3200-3600 cm⁻¹. Strong B-O stretching vibrations. | Disappearance or significant reduction of the broad O-H stretch. Characteristic B-O-B stretching vibrations of the boroxine ring. |
| Mass Spectrometry | [M+H]⁺ or other relevant ions corresponding to the monomeric mass. | Ions corresponding to the trimeric boroxine mass would be expected, although fragmentation can occur. |
Conclusion
The dehydration of this compound to its trimeric anhydride, a boroxine, is a fundamental and reversible process that significantly impacts its properties and applications. Understanding the equilibrium and having access to reliable experimental protocols for the controlled formation and characterization of the boroxine are crucial for researchers in various fields. This guide provides a consolidated resource of the available quantitative data, experimental methodologies, and spectroscopic information to aid in the effective utilization of this versatile compound. Further research to determine the specific thermodynamic parameters for the this compound/boroxine equilibrium and a more comprehensive spectroscopic characterization of the pure boroxine would be of great benefit to the scientific community.
References
- 1. rsc.org [rsc.org]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
An In-depth Technical Guide to the pKa and Acidity of 4-vinylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity and pKa of 4-vinylphenylboronic acid, an organoboron compound of significant interest in organic synthesis, materials science, and drug development.[1][2] The document outlines the fundamental principles of its acidity, presents quantitative pKa data, details experimental and computational methodologies for its determination, and illustrates key concepts and processes through structured diagrams.
Introduction to this compound
This compound, also known as p-styrylboronic acid, is an aromatic organoboronic acid featuring a vinyl group attached to a benzene (B151609) ring, which is in turn bonded to a boronic acid moiety (-B(OH)₂).[1] It typically exists as a white to off-white crystalline solid.[1] Its bifunctionality, possessing both a reactive vinyl group for polymerization and a versatile boronic acid group for cross-coupling reactions, makes it a valuable building block in the synthesis of complex organic molecules, functionalized polymers, and advanced materials.[2][3][4] Its applications are prominent in Suzuki-Miyaura coupling reactions, the development of sensors for biomolecules like glucose, and the creation of novel drug delivery systems.[2]
The Acidity of Arylboronic Acids
Boronic acids (R-B(OH)₂) are Lewis acids, meaning they can accept a pair of electrons.[5] The boron atom, with its vacant p-orbital, readily accepts a hydroxide (B78521) ion (OH⁻) from an aqueous solution to form a more stable, tetrahedral boronate complex (R-B(OH)₃⁻). This equilibrium is the source of its Brønsted acidity.
The acidity, and therefore the pKa, of an arylboronic acid is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting negative charge on the boronate anion. Conversely, electron-donating groups decrease acidity (raise pKa).[6][7] Arylboronic acids are typically more acidic than their alkyl counterparts, with pKa values generally falling within the 4 to 10 range.[6]
Quantitative pKa Data
The pKa of this compound has been determined through predictive methods. For comparison, the experimental pKa of the parent compound, phenylboronic acid, is also provided.
| Compound | Formula | pKa Value | Determination Method |
| This compound | C₈H₉BO₂ | 8.62 ± 0.17 | Predicted[1][8] |
| Phenylboronic Acid | C₆H₇BO₂ | 8.64 - 8.90 | Experimental[6] |
The vinyl group at the para position has a mild electron-withdrawing effect, which is reflected in a predicted pKa value slightly lower than or within the range of unsubstituted phenylboronic acid.
Methodologies for pKa Determination
Accurate determination of pKa is critical for understanding and optimizing reaction conditions, formulation development, and biological activity. Several methods are employed for this purpose.
Potentiometric titration is a standard and reliable method for determining the pKa of acidic and basic compounds. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.
Workflow:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., acetonitrile) to ensure solubility.[9]
-
Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using an autotitrator (e.g., Mettler-Toledo DL-53).[10]
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant, generating a titration curve (pH vs. volume of titrant).
-
pKa Calculation: The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where half of the boronic acid has been converted to its conjugate boronate base. The data is often fitted to a modified Henderson-Hasselbalch equation for precision.[10]
Caption: Workflow for pKa determination by potentiometric titration.
This method is useful when the acidic and basic forms of a compound have distinct ultraviolet-visible absorption spectra.
Workflow:
-
Solution Preparation: A series of buffer solutions with precisely known pH values are prepared.
-
Sample Addition: A small, constant amount of a stock solution of this compound is added to each buffer solution.
-
Spectral Measurement: The UV-Vis spectrum of each solution is recorded. A significant change in the UV spectra of arylboronic acids is often observed upon ionization.[10]
-
Data Analysis: The absorbance at a specific wavelength where the change is maximal is plotted against the pH. The resulting sigmoidal curve is analyzed, and the inflection point of the curve corresponds to the pKa of the compound.
Quantum chemical calculations provide a theoretical means to estimate pKa values. This approach is valuable for screening compounds or when experimental determination is challenging.
Methodology: A common computational procedure involves calculating the Gibbs free energy change (ΔG) for the dissociation reaction in an aqueous solution.[6]
-
Conformational Analysis: The low-energy conformations of both the neutral boronic acid (ArB(OH)₂) and its conjugate boronate base (ArB(OH)₃⁻) are identified.
-
Energy Calculation: The free energies of the acid, its conjugate base, and a proton in aqueous solution are calculated using quantum chemistry methods (e.g., M06-2X/6-31+G(d,p)).[6]
-
pKa Calculation: The pKa is then calculated using the following thermodynamic relationship: pKa = ΔG / (2.303 * RT) where ΔG is the free energy of the dissociation reaction, R is the gas constant, and T is the temperature in Kelvin. To achieve accurate results, it is crucial to consider the contributions of different possible conformations of the hydroxyl groups and any substituents.[6]
Key Chemical Principles and Applications
The acidity of this compound is central to its utility in chemical synthesis.
The fundamental acidic character of this compound arises from the equilibrium between the trigonal planar acid and the tetrahedral boronate anion in the presence of a Lewis base like water or hydroxide. This reversible formation of covalent complexes is also key to its use in sensors for diols (e.g., sugars).[5]
Caption: Equilibrium of boronic acid and its tetrahedral boronate anion.
This compound is an essential reagent in Suzuki-Miyaura cross-coupling, a Nobel prize-winning reaction for forming carbon-carbon bonds. The reaction mechanism requires a base to activate the boronic acid, converting it to the more nucleophilic boronate species, which then participates in the transmetalation step of the palladium catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a versatile chemical building block whose utility is fundamentally linked to its Lewis acidity. With a predicted pKa of approximately 8.62, its reactivity can be precisely controlled in various synthetic applications, most notably in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. The methodologies outlined in this guide, from experimental titrations to computational predictions, provide the necessary tools for researchers to accurately characterize and effectively utilize this and other related arylboronic acids in the fields of drug discovery, chemical synthesis, and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 2156-04-9 [chemicalbook.com]
- 4. 4-乙烯基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 2156-04-9 [amp.chemicalbook.com]
- 9. d-nb.info [d-nb.info]
- 10. DSpace [kuscholarworks.ku.edu]
In-Depth Technical Guide on the Thermal Properties of Poly(4-vinylphenylboronic acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of poly(4-vinylphenylboronic acid) (P4VPBA), a polymer of significant interest in biomedical and pharmaceutical applications due to its unique responsive behavior. Understanding the thermal stability and transitions of P4VPBA is critical for its processing, storage, and application in drug delivery systems and other advanced materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical processes.
Core Thermal Properties
The thermal behavior of poly(this compound) and its derivatives is characterized by its glass transition temperature (Tg) and its decomposition profile under thermal stress. These properties are typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound) and its common precursor, poly(this compound, pinacol (B44631) ester), the Tg is notably high.
Differential Scanning Calorimetry (DSC) of high molar mass poly(this compound, pinacol ester) has revealed a high glass-transition temperature of 220 °C.[1] This elevated Tg is attributed to unusual reactive events that occur at temperatures above 120 °C.[1] These events involve a reversible ring-opening of the pinacol boronate esters, leading to the formation of a densely crosslinked network.[1] This dynamic crosslinking significantly restricts polymer chain mobility, thus increasing the glass transition temperature.
While the Tg of the unprotected poly(this compound) has not been explicitly reported in the reviewed literature, it is expected to be influenced by intermolecular hydrogen bonding between the boronic acid moieties, which would also contribute to a high glass transition temperature.
Table 1: Glass Transition Temperatures of P4VPBA Derivatives
| Polymer | Glass Transition Temperature (Tg) | Analytical Method |
| Poly(this compound, pinacol ester) | 220 °C | DSC |
| Poly(this compound) (unprotected) | Not explicitly reported | - |
Thermal Decomposition
For instance, TGA of a graft copolymer featuring poly(this compound) chains (PVBC-g-PVPBA) indicates its decomposition profile. The precise onset of decomposition and the temperatures for specific percentage weight loss for the homopolymer require further experimental investigation.
Experimental Protocols
The following sections detail the standard methodologies for the thermal analysis of polymers like P4VPBA.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is ramped up at a constant heating rate, typically 10 °C/min, under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample and reference is monitored. The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
A small sample of the polymer (typically 10-20 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed on the TGA balance.
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) to remove any oxygen.
-
The temperature is increased at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature, from which the onset of decomposition and other thermal events can be determined.
Key Thermal Behavior Mechanism
A significant aspect of the thermal properties of poly(this compound, pinacol ester) is the thermally induced, reversible crosslinking.
Above 120 °C, a nucleophilic attack on the sp2 boron atom of the pinacol boronate ester is proposed to occur.[1] This leads to a ring-opening of the pinacol boronate and subsequent bridging between boron atoms by the interconnected pinacol moieties.[1] This process forms a densely crosslinked dynamic network, which is responsible for the observed high glass transition temperature.[1] This reversible crosslinking is a key feature that can be harnessed for the development of self-healing and reprocessable materials.
Conclusion
Poly(this compound) and its pinacol ester derivative exhibit notable thermal properties, highlighted by a high glass transition temperature. The thermal behavior of the pinacol-protected polymer is dominated by a unique reversible crosslinking mechanism that initiates upon heating. While the thermal properties of the unprotected P4VPBA require further detailed investigation, the available data suggests a thermally stable polymer platform. A thorough understanding of these thermal characteristics, obtained through standardized techniques like DSC and TGA, is essential for the successful design and implementation of P4VPBA-based materials in advanced applications, including drug delivery and responsive polymer systems. Further research is encouraged to fully elucidate the thermal decomposition pathways and the precise glass transition temperature of the unprotected homopolymer.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-Vinylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly valuable in pharmaceutical research and drug development for the synthesis of complex molecules, including biaryl and vinyl-substituted aromatic compounds.[2] The vinylation of aryl and heteroaryl halides to produce styrenes is of significant interest, as the styrene (B11656) motif is a versatile intermediate and a structural component in many biologically active molecules.
While 4-vinylboronic acid (4-VBA) is a key reagent for introducing the vinyl group, it is known to be unstable and susceptible to polymerization.[3][4] To overcome this, more stable and readily handleable vinylboron reagents have been developed, with potassium vinyltrifluoroborate and 2,4,6-trivinylcyclotriboroxane-pyridine complex being prominent examples.[3][5] These air- and moisture-stable alternatives release the reactive vinylboronic acid in situ under the reaction conditions, offering a reliable and reproducible method for vinylation.[5]
This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of aryl halides with a stable vinylboron reagent, specifically potassium vinyltrifluoroborate, to yield functionalized styrenes.
Data Presentation: Reaction of Potassium Vinyltrifluoroborate with Various Aryl Halides
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate with a range of aryl bromides, demonstrating the versatility of this protocol.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 18 | 72 |
| 2 | 4-Bromobenzonitrile | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 3 | 90 |
| 3 | Methyl 4-bromobenzoate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 18 | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 5 | 62 |
| 5 | 1-Bromo-2-methylbenzene | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 18 | 78 |
| 6 | 2-Bromonaphthalene | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 18 | 88 |
Data compiled from literature reports on the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Vinyltrifluoroborate
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with potassium vinyltrifluoroborate.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 mmol, 1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (B95107) (THF), anhydrous (9 mL)
-
Water, deionized (1 mL)
-
Round-bottom flask or reaction vial
-
Magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (0.06 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (9 mL) and deionized water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 3 to 18 hours depending on the substrate.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired styrene derivative.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for RAFT Polymerization of 4-Vinylphenylboronic Acid for Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of block copolymers containing 4-vinylphenylboronic acid (4-VPBA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The resulting amphiphilic block copolymers, particularly those with a poly(ethylene glycol) (PEG) block, exhibit stimuli-responsive behavior, specifically towards pH and glucose, making them highly valuable for applications in drug delivery and biosensing.
Introduction
This compound (4-VPBA) is a functional monomer that has garnered significant interest in the development of "smart" polymers. The boronic acid moiety can reversibly form esters with diols, a property that can be exploited for the development of glucose-responsive materials. When incorporated into block copolymers, typically with a hydrophilic block like methoxy (B1213986) poly(ethylene glycol) (mPEG), the resulting amphiphilic structures can self-assemble into micelles in aqueous solutions. These micelles can encapsulate therapeutic agents and release them in response to specific triggers such as the acidic tumor microenvironment or elevated glucose levels in diabetic patients.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and low dispersity (Đ). This control is crucial for the reproducible synthesis of block copolymers with predictable self-assembly behavior and biological interactions.
This application note details the synthesis of mPEG-b-P(4-VPBA) block copolymers, their characterization, and their stimuli-responsive properties.
Key Experiments and Methodologies
The synthesis of mPEG-b-P(4-VPBA) block copolymers is a two-step process. First, a macro-chain transfer agent (macro-CTA) is prepared by functionalizing a methoxy poly(ethylene glycol) (mPEG) with a RAFT agent. Subsequently, this mPEG-macroCTA is used to polymerize 4-VPBA in a controlled manner.
Experimental Protocols
Protocol 1: Synthesis of mPEG-based Macro-Chain Transfer Agent (mPEG-macroCTA)
This protocol describes the synthesis of a dithiobenzoate-terminated mPEG as the macro-CTA.
Materials:
-
Methoxy poly(ethylene glycol) (mPEG-OH, Mn = 5000 g/mol )
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mPEG-OH (1.0 g, 0.2 mmol), CPAD (0.112 g, 0.4 mmol), and DMAP (0.024 g, 0.2 mmol) in anhydrous DCM (20 mL).
-
Cool the flask in an ice bath to 0 °C.
-
In a separate vial, dissolve DCC (0.082 g, 0.4 mmol) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate by rotary evaporation.
-
Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and redissolve it in a minimal amount of DCM.
-
Repeat the precipitation in cold diethyl ether two more times to ensure high purity.
-
Dry the final product, a pinkish-red solid, under vacuum overnight.
-
Characterize the mPEG-macroCTA by ¹H NMR and Gel Permeation Chromatography (GPC).
Protocol 2: RAFT Polymerization of this compound (4-VPBA)
This protocol details the synthesis of an mPEG-b-P(4-VPBA) block copolymer using the prepared mPEG-macroCTA.
Materials:
-
mPEG-macroCTA (from Protocol 1)
-
This compound (4-VPBA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane (B91453), anhydrous
-
Diethyl ether
Procedure:
-
In a Schlenk tube, dissolve the mPEG-macroCTA (e.g., 0.2 g, 0.04 mmol), 4-VPBA (e.g., 0.236 g, 1.6 mmol, for a target DP of 40), and AIBN (e.g., 1.3 mg, 0.008 mmol) in anhydrous 1,4-dioxane (5 mL). The ratio of [Monomer]:[CTA]:[Initiator] should be carefully controlled to target a specific molecular weight.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the Schlenk tube with an inert gas (nitrogen or argon).
-
Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours).
-
To monitor the polymerization, samples can be taken at different time points under an inert atmosphere for ¹H NMR analysis to determine monomer conversion.
-
Quench the polymerization by immersing the Schlenk tube in an ice bath and exposing the reaction mixture to air.
-
Precipitate the block copolymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
To remove any unreacted monomer and other impurities, redissolve the polymer in a small amount of methanol and re-precipitate in cold diethyl ether. Repeat this purification step two more times.
-
Dry the final product, a white to off-white powder, under vacuum at room temperature.
-
Characterize the final mPEG-b-P(4-VPBA) block copolymer by ¹H NMR and GPC.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of mPEG-b-P(4-VPBA) block copolymers.
Table 1: Characterization of mPEG-macroCTA
| Property | Value |
| M_n (¹H NMR) | ~5200 g/mol |
| M_n (GPC) | ~5500 g/mol |
| Đ (GPC) | ≤ 1.15 |
Table 2: RAFT Polymerization of 4-VPBA with mPEG-macroCTA
| Target DP of P(4-VPBA) | [4-VPBA]:[mPEG-macroCTA]:[AIBN] | Time (h) | Conversion (%) | M_n (GPC, g/mol ) | Đ (GPC) |
| 20 | 20:1:0.2 | 12 | 85 | ~8,000 | 1.20 |
| 30 | 30:1:0.2 | 16 | 88 | ~9,500 | 1.22 |
| 40 | 40:1:0.2 | 20 | 91 | ~11,000 | 1.25 |
| 50 | 50:1:0.2 | 24 | 93 | ~12,500 | 1.28 |
Note: The GPC values are relative to polystyrene standards and may not represent the absolute molecular weights.
Visualizations
Diagrams
Caption: Experimental workflow for the synthesis of mPEG-b-P(4-VPBA) block copolymers.
Caption: Generalized mechanism of RAFT polymerization.
Caption: Glucose-responsive drug release from mPEG-b-P(4-VPBA) micelles.
Applications and Future Perspectives
The mPEG-b-P(4-VPBA) block copolymers synthesized via RAFT polymerization are promising materials for a range of biomedical applications. Their ability to self-assemble into nanoparticles and respond to biologically relevant stimuli opens up possibilities for:
-
Glucose-Responsive Insulin (B600854) Delivery: The micelles can be designed to disassemble and release insulin in the presence of high glucose concentrations, offering a potential "closed-loop" system for diabetes management.
-
Targeted Cancer Therapy: The pH-responsive nature of the boronic acid groups can be exploited for targeted drug delivery to the acidic microenvironment of tumors, leading to enhanced therapeutic efficacy and reduced side effects.
-
Biosensors: The interaction of the boronic acid moieties with sugars can be utilized for the development of fluorescent or colorimetric sensors for glucose monitoring.[1]
Future research in this area may focus on the fine-tuning of the block copolymer structure to optimize their sensitivity and specificity to different stimuli. Furthermore, in vivo studies are necessary to evaluate the biocompatibility, pharmacokinetics, and therapeutic efficacy of these smart polymeric nanocarriers.
Conclusion
RAFT polymerization is a robust and reliable method for the synthesis of well-defined mPEG-b-P(4-VPBA) block copolymers. The detailed protocols and data presented in this application note provide a foundation for researchers to explore the potential of these stimuli-responsive materials in drug delivery and other biomedical applications. The precise control over the polymer architecture afforded by RAFT polymerization is key to developing advanced and effective therapeutic systems.
References
Application Notes and Protocols: Nitroxide-Mediated Polymerization of 4-Vinylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[] This method is particularly advantageous due to its metal-free nature.[] 4-Vinylphenylboronic acid (4-VPBA) is a functional monomer that, when polymerized, yields poly(this compound) (P4VPBA), a polymer with significant potential in biomedical applications. The boronic acid moiety can form reversible covalent bonds with diols, making P4VPBA sensitive to sugars like glucose and responsive to pH changes.[2][3] These properties are highly desirable for applications in drug delivery systems, biosensors, and tissue engineering.[3][4][5]
This document provides detailed protocols for the nitroxide-mediated polymerization of 4-VPBA and highlights its applications, particularly in the realm of drug development.
Applications in Drug Development and Research
Poly(this compound) and its copolymers are versatile materials with several key applications in the biomedical field:
-
Glucose-Responsive Drug Delivery: The ability of the boronic acid groups to bind with glucose makes P4VPBA an intelligent material for creating self-regulated insulin (B600854) delivery systems.[4] These systems can release insulin in response to high glucose levels, mimicking the function of a healthy pancreas.
-
pH-Responsive Systems: The boronic acid functionality also imparts pH-responsiveness to the polymer, which can be exploited for targeted drug release in specific acidic microenvironments, such as those found in tumors or inflammatory tissues.[3]
-
Biosensors: P4VPBA can be used to develop sensors for detecting sugars and other biomolecules containing diol groups.[2][5]
-
Tissue Engineering: Phenylboronic acid-containing polymers are being explored as scaffolds for tissue engineering due to their unique interactions with biological molecules.[3]
-
Drug Carriers: P4VPBA-based nanoparticles can serve as carriers for hydrophobic drugs, improving their solubility and bioavailability.[6]
Experimental Protocols
Materials
-
Initiator/Mediator: BlocBuilder® (unimolecular initiator)[9][10]
-
Solvent: N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (B87167) (DMSO)[9][10]
-
Other Reagents: Argon or Nitrogen gas for creating an inert atmosphere.
General Polymerization Procedure
The following protocol describes a general procedure for the nitroxide-mediated polymerization of this compound. The specific amounts of monomer, initiator, and solvent can be adjusted to target different molecular weights and polymer concentrations.
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound and the BlocBuilder® initiator.
-
Solvent Addition: Add the appropriate volume of anhydrous N,N-dimethylacetamide (DMAc) or DMSO to the flask.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen. This is crucial as oxygen can interfere with the radical polymerization process.
-
Inert Atmosphere: Backfill the Schlenk flask with an inert gas such as argon or nitrogen.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically between 80-120°C).[10] The reaction time will vary depending on the target conversion and molecular weight.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them using techniques like ¹H NMR (to determine monomer conversion) and Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).
-
Termination and Purification: Once the desired conversion is reached, the polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then typically purified by precipitation in a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.
Example Polymerization Conditions
The following table summarizes example experimental conditions for the NMP of 4-VPBA.
| Parameter | Value | Reference |
| Monomer | This compound (4-VPBA) | [9] |
| Initiator | BlocBuilder® | [9][10] |
| Solvent | DMSO-d6 (for NMR study) | [9] |
| Temperature | 80-90 °C | [10] |
Data Presentation
The following table summarizes the molecular weight and polydispersity data obtained from a representative nitroxide-mediated polymerization of 4-VPBA.
| Sample | Mn ( g/mol ) | PDI (Đ) | Solvent | Reference |
| Poly(4-VBA) | 23,700 | 1.25 | DMAc | [9] |
Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn)
Visualizations
Nitroxide-Mediated Polymerization of 4-VPBA
Caption: Workflow of Nitroxide-Mediated Polymerization of 4-VPBA.
Application in Glucose-Responsive Drug Delivery
Caption: Glucose-responsive drug release mechanism of P4VPBA.
References
- 2. Direct nitroxide mediated (co)polymerization of this compound as route towards sugar sensors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 2156-04-9 [chemicalbook.com]
- 8. This compound = 95 2156-04-9 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Glucose-Responsive Hydrogels from 4-Vinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of glucose-responsive hydrogels based on 4-vinylphenylboronic acid (4-VPBA). These "smart" hydrogels exhibit reversible swelling behavior in response to changes in glucose concentration, making them promising materials for applications such as self-regulated insulin (B600854) delivery systems and glucose sensors.
Introduction
Phenylboronic acid (PBA) and its derivatives are known for their ability to form reversible covalent complexes with diols, such as glucose.[1] When incorporated into a hydrogel network, this interaction allows for the development of materials that can sense and respond to ambient glucose levels.[2] The fundamental principle lies in the equilibrium shift between the uncharged trigonal PBA and the charged tetrahedral boronate ester upon glucose binding. This shift alters the hydrophilicity and crosslinking density of the hydrogel, leading to a change in its volume.[1][3]
These glucose-responsive hydrogels are being extensively investigated for the development of closed-loop insulin delivery systems, which could mimic the function of a healthy pancreas by releasing insulin in response to elevated blood glucose levels.[4][5]
Glucose-Sensing Mechanism
The glucose-responsive behavior of 4-VPBA-containing hydrogels is governed by the reversible formation of boronate esters.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 3. OPG [opg.optica.org]
- 4. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in glucose-responsive insulin delivery systems: novel hydrogels and future applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Poly(4-vinylphenylboronic acid) for Continuous Glucose Monitoring
Introduction
Diabetes mellitus is a global health issue characterized by dysregulated blood glucose levels. Continuous glucose monitoring (CGM) is crucial for effective diabetes management, enabling real-time tracking of glucose fluctuations and reducing the risk of hyperglycemia and hypoglycemia. Traditional CGM systems primarily rely on glucose oxidase-based electrochemical sensors, which can suffer from limitations such as enzymatic instability and dependence on oxygen concentration.
Poly(4-vinylphenylboronic acid) [p(4-VBA)] and its derivatives have emerged as a promising class of synthetic materials for next-generation CGM sensors. These materials operate on the principle of reversible covalent bonding between the boronic acid moiety and the cis-diol groups of glucose. This interaction induces measurable physical or chemical changes in the polymer, providing a stable and direct method for glucose quantification. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing p(4-VBA) for continuous glucose sensing applications.
Principle of Operation
The glucose sensing mechanism of phenylboronic acid (PBA) is based on its ability to form a reversible covalent complex with molecules containing cis-1,2 or -1,3 diols, such as glucose. In an aqueous environment, the PBA group exists in equilibrium between an uncharged trigonal planar form and a charged anionic tetrahedral form. The binding of glucose shifts this equilibrium towards the stable anionic boronate ester.[1] This charge generation within the polymer matrix, or other consequential changes, can be harnessed for sensing.
For instance, in a p(4-VBA)-based hydrogel, the formation of anionic boronate-glucose complexes increases the concentration of negative charges fixed to the polymer network.[2] This leads to an increase in the Donnan osmotic pressure, causing the hydrogel to swell.[2][3] This volumetric change can be detected by various optical methods, including changes in diffraction, light transmission, or fluorescence, providing a quantitative measure of the glucose concentration.[2]
Diagram of the Glucose Sensing Mechanism
References
Application Notes and Protocols: 4-Vinylphenylboronic Acid-Based Fluorescent Sensors for Saccharides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-vinylphenylboronic acid (4-VPBA) as a key building block in the development of fluorescent sensors for saccharide detection. The unique ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols makes it an invaluable tool for recognizing carbohydrates, which are pivotal in numerous biological processes and are significant biomarkers in various diseases.
Principle of Recognition and Signaling
The core principle of 4-VPBA-based saccharide sensing lies in the reversible covalent interaction between the boronic acid group and the cis-diol functionalities present in saccharides, forming a cyclic boronate ester. This binding event modulates the electronic properties of the boronic acid, which in turn influences the photophysical characteristics of a proximally located fluorophore. The vinyl group on the 4-VPBA molecule offers a versatile handle for polymerization or for further chemical modification to attach a variety of fluorophores.
The primary signaling mechanisms employed in these fluorescent sensors include:
-
Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, a tertiary amine is positioned near the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen quenches the fluorescence of the sensor via PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen atom. This interaction suppresses the PET process, resulting in an enhancement of fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group is part of a donor-pi-acceptor (D-π-A) system. The binding of a saccharide alters the electron-withdrawing or electron-donating properties of the boronic acid moiety, leading to a shift in the emission wavelength of the fluorophore.
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors typically consist of a donor-acceptor fluorophore pair. Saccharide binding induces a conformational change in the sensor, altering the distance or orientation between the two fluorophores and thereby modulating the FRET efficiency.
Data Presentation: Quantitative Analysis of Saccharide Binding
The following table summarizes representative quantitative data for a hypothetical 4-VPBA-based fluorescent sensor, "Sensor-A," demonstrating its binding affinity and fluorescence response to various saccharides.
| Saccharide | Association Constant (Kₐ) (M⁻¹) | Limit of Detection (LOD) (µM) | Fluorescence Enhancement (F/F₀) at Saturation |
| D-Fructose | 3500 | 15 | 15.2 |
| D-Galactose | 850 | 50 | 8.5 |
| D-Glucose | 450 | 100 | 5.0 |
| D-Mannose | 600 | 75 | 6.8 |
| Sucrose | 50 | 500 | 1.5 |
| Lactose | 80 | 400 | 2.1 |
Note: The data presented in this table is illustrative and intended to provide a framework for presenting experimental results. Actual values will vary depending on the specific sensor design, buffer conditions, and pH.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 4-VPBA-based fluorescent sensor and its application in saccharide detection.
Protocol 1: Synthesis of a 4-VPBA-Based Fluorescent Sensor (Illustrative Example)
This protocol describes the synthesis of a PET-based fluorescent sensor where an anthracene (B1667546) fluorophore is coupled to 4-VPBA.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and 9-(chloromethyl)anthracene (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final fluorescent sensor.
Protocol 2: Fluorescence Titration for Saccharide Detection
This protocol outlines the procedure for evaluating the fluorescence response of the synthesized sensor to various saccharides.
Materials:
-
Synthesized 4-VPBA fluorescent sensor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saccharide stock solutions (e.g., 1 M D-glucose, D-fructose, etc. in PBS)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the fluorescent sensor in DMSO.
-
Prepare a series of saccharide working solutions of varying concentrations by diluting the stock solutions in PBS.
-
-
Fluorescence Measurement:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths appropriate for the anthracene fluorophore (e.g., λₑₓ = 365 nm, λₑₘ = 380-500 nm).
-
To a quartz cuvette, add 2 mL of PBS.
-
Add a small aliquot of the sensor stock solution to the cuvette to achieve a final concentration of 10 µM.
-
Record the initial fluorescence spectrum (F₀).
-
Add small aliquots of a saccharide working solution to the cuvette, ensuring the total volume change is minimal.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum (F).
-
Continue this process until no significant change in fluorescence is observed upon further addition of the saccharide.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.
-
The association constant (Kₐ) can be determined by fitting the titration data to a 1:1 binding isotherm using non-linear regression analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of a PET-based 4-VPBA fluorescent sensor.
Experimental Workflow Diagram
Application Notes and Protocols for Self-Healing Polymers Utilizing 4-Vinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of self-healing polymers based on 4-vinylphenylboronic acid (4-VPBA). The inherent ability of these polymers to autonomously repair damage makes them promising candidates for a wide range of applications, including in the biomedical field for drug delivery, tissue engineering, and medical devices.
The self-healing capability of these polymers stems from the dynamic covalent chemistry of boronic esters. Boronic acids, such as 4-VPBA, can reversibly react with diols to form boronic esters. This reversible bond formation and exchange allows the polymer network to re-form across a damaged interface, leading to the restoration of the material's integrity and mechanical properties. The healing process can often be triggered by stimuli such as water or changes in pH.
Mechanism of Self-Healing
The self-healing mechanism is predicated on the reversible formation of boronic ester crosslinks. When the polymer matrix is damaged, such as by a cut or scratch, the boronic ester bonds at the fractured surfaces are disrupted. Upon bringing the damaged surfaces back into contact, and in the presence of a trigger like moisture, the boronic acid and diol moieties can dynamically re-associate to form new boronic ester bonds across the interface, effectively healing the material. This process is an example of intrinsic self-healing, as the healing chemistry is inherent to the polymer itself.[1][2]
Experimental Protocols
The following protocols are based on established methods for the synthesis of self-healing polymers using a derivative of this compound.
Protocol 1: Synthesis of Boronic Ester Diene Monomer
This protocol describes the synthesis of a key monomer, a boronic ester diene, from this compound and 3-allyloxy-1,2-propanediol (B54475).[2]
Materials:
-
This compound (VPBA)
-
3-Allyloxy-1,2-propanediol
-
Dry organic solvent (e.g., anhydrous tetrahydrofuran (B95107) or dichloromethane)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the dry organic solvent.
-
Add an equimolar amount of 3-allyloxy-1,2-propanediol to the solution.
-
Add anhydrous magnesium sulfate to the reaction mixture to act as a drying agent and drive the esterification reaction forward.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by techniques such as NMR spectroscopy to confirm the formation of the boronic ester diene.
-
Once the reaction is complete, filter off the magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude boronic ester diene monomer.
-
Purify the monomer if necessary, for example, by column chromatography.
Protocol 2: Preparation of the Self-Healing Polymer Network
This protocol details the formation of the self-healing polymer network via a photoinitiated radical thiol-ene "click" reaction.[2]
Materials:
-
Boronic ester diene monomer (from Protocol 1)
-
Dithiol crosslinker (e.g., 3,6-dioxa-1,8-octanedithiol, DODT)
-
Tetrathiol crosslinker (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate), PTMP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
Procedure:
-
In a suitable vessel, mix the boronic ester diene monomer with the desired ratio of dithiol and tetrathiol crosslinkers. The ratio of thiols will determine the crosslink density of the final polymer network.
-
Ensure a 1:1 stoichiometric ratio of thiol groups to ene (vinyl) groups.
-
Add a small amount of photoinitiator (e.g., 1-2 wt%) to the monomer/crosslinker mixture.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Pour the mixture into a mold of the desired shape.
-
Expose the mixture to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The curing time will depend on the intensity of the UV source and the thickness of the sample.
-
The completion of the reaction can be monitored by techniques like ATR-FTIR spectroscopy by observing the disappearance of the thiol S-H stretching peak.[2]
Data Presentation
The following tables summarize the quantitative data on the mechanical properties and self-healing efficiency of polymers prepared using a boronic ester diene derived from 4-VPBA. The data is extracted from studies on thiol-ene networks with varying crosslink densities.[2]
Table 1: Mechanical Properties of Boronic Ester-Based Self-Healing Polymers
| Polymer Composition (DODT:PTMP ratio) | Maximum Stress (MPa) | Elongation at Break (%) |
| 75:25 | 0.15 ± 0.02 | 120 ± 15 |
| 50:50 | 0.25 ± 0.03 | 100 ± 10 |
| 25:75 | 0.40 ± 0.04 | 80 ± 8 |
Table 2: Self-Healing Efficiency of Boronic Ester-Based Self-Healing Polymers
| Polymer Composition (DODT:PTMP ratio) | Healing Time (days) | Healing Condition | Healing Efficiency (Stress Recovery, %) | Healing Efficiency (Elongation Recovery, %) |
| 75:25 | 3 | 85% Humidity | ~95% | ~98% |
| 50:50 | 3 | 85% Humidity | ~90% | ~95% |
| 25:75 | 3 | 85% Humidity | ~85% | ~90% |
Healing efficiency is calculated as the ratio of the mechanical property of the healed sample to that of the pristine sample.
Characterization of Self-Healing Properties
Protocol 3: Quantification of Self-Healing Efficiency
-
Prepare dog-bone-shaped specimens of the self-healing polymer using a mold.
-
Perform tensile testing on a pristine (uncut) sample to determine its initial maximum stress and elongation at break.
-
Take another specimen and cut it completely in half with a sharp blade.
-
Gently press the two halves back together, ensuring good contact between the cut surfaces.
-
Optionally, a small droplet of water can be applied to the cut surfaces to facilitate healing.[2]
-
Place the "healed" sample in a controlled environment (e.g., a chamber with controlled humidity) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the healing period, perform tensile testing on the healed sample.
-
Calculate the healing efficiency for both maximum stress and elongation at break using the following formula: Healing Efficiency (%) = (Value for healed sample / Value for pristine sample) x 100
Applications in Drug Development and Research
The unique properties of self-healing polymers based on 4-VPBA open up numerous possibilities in the biomedical field:
-
Drug Delivery Systems: These polymers can be formulated into hydrogels or nanoparticles for the controlled and targeted release of therapeutic agents. The self-healing nature can ensure the integrity of the delivery vehicle, and the pH-responsive cleavage of boronic esters can be exploited for drug release in specific physiological environments.
-
Tissue Engineering: Self-healing scaffolds can provide a dynamic and resilient environment for cell growth and tissue regeneration. The ability to repair micro-damage can enhance the longevity and functionality of tissue-engineered constructs.
-
Biomedical Adhesives and Sealants: The reversible bonding mechanism can be utilized to develop smart adhesives that can be applied and removed on demand, or sealants that can repair themselves in situ.
-
Medical Implants and Devices: Coatings made from self-healing polymers can extend the lifetime of medical implants by repairing surface scratches and wear, thereby improving their biocompatibility and performance.
These application notes provide a foundational guide for researchers and professionals interested in the development and utilization of self-healing polymers based on this compound. The detailed protocols and compiled data serve as a starting point for further innovation in this exciting field of materials science.
References
Application Notes and Protocols: Functionalization of Nanoparticles with 4-Vinylphenylboronic Acid for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanoparticles functionalized with 4-vinylphenylboronic acid (4-VPBA) are a promising platform for targeted drug delivery. The boronic acid moiety offers a versatile handle for conjugating drugs, particularly those containing diol groups, through pH-sensitive boronate ester linkages. This property allows for the development of intelligent drug delivery systems that can release their therapeutic payload in response to the acidic tumor microenvironment, enhancing therapeutic efficacy while minimizing off-target toxicity.
These application notes provide a comprehensive overview of the synthesis, functionalization, and application of 4-VPBA-functionalized nanoparticles for drug delivery. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in this field.
Data Presentation
The following tables summarize quantitative data from relevant studies on nanoparticles functionalized with phenylboronic acid derivatives.
Table 1: Nanoparticle Characterization
| Nanoparticle Formulation | Polymer Concentration (mg/mL) | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PBA-NPs | 0.1 | 40 ± 2 | N/A | N/A | [1] |
| PBA-NPs | 2.0 | 84 ± 3 | N/A | N/A | [1] |
| PBA-Emodin-NPs | N/A | 117 | N/A | N/A | [1] |
| PTX/PBA NPs | N/A | ~150 | < 0.2 | N/A | [2] |
| PPPE Nano-prodrug | N/A | ~102 | N/A | N/A | [3] |
| PR-DCP/DOX | N/A | 171.0 ± 10.4 | N/A | N/A | [4] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading Content (DLC %) | Encapsulation Efficiency (EE %) | Reference |
| PBA-Emodin-NPs | Emodin (B1671224) | 2.1 | 78 | [1][5] |
| PTX/PBA NPs | Paclitaxel (PTX) | N/A | High | [2] |
| DOX-LPHNs | Doxorubicin (B1662922) (DOX) | 0.391 ± 0.01 | 95.5 ± 1.39 | [6] |
Table 3: pH-Responsive Drug Release
| Nanoparticle Formulation | Drug | Release at pH 7.4 (time) | Release at pH 5.0-5.5 (time) | Reference |
| PBA-Emodin-NPs | Emodin | ~20% (24h) | ~60% (24h) | [1] |
| PTX/PBA NPs | Paclitaxel (PTX) | ~20% (96h) | >60% (96h) | [2] |
| PPPE Nano-prodrug | Emodin | ~25% (48h) | ~70% (48h) | [3] |
| R-DCP/DOX | Doxorubicin (DOX) | 25.2% (60h) | 47.3% (60h) | [4] |
| PR-DCP/DOX | Doxorubicin (DOX) | 19.8% (60h) | 31.8% (60h) | [4] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (P4VPBA) via RAFT Polymerization
This protocol describes the synthesis of well-defined P4VPBA using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7][8]
Materials:
-
This compound (4-VPBA) monomer
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-Dioxane or Dimethylformamide, DMF)
-
Nitrogen or Argon gas
-
Schlenk flask and magnetic stirrer
-
Precipitation solvent (e.g., Diethyl ether)
Procedure:
-
In a Schlenk flask, dissolve the 4-VPBA monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator should be optimized based on the desired molecular weight and polydispersity. A typical ratio is [M]:[CTA]:[I] = 100:1:0.2.
-
De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the flask and immerse it in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR.
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the precipitation solvent to remove unreacted monomer and initiator.
-
Dry the final P4VPBA polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and chemical structure using ¹H NMR and FTIR.
Protocol 2: Formulation of P4VPBA Nanoparticles via Nanoprecipitation
This protocol details the formation of P4VPBA nanoparticles through the nanoprecipitation (solvent displacement) method.[1][5]
Materials:
-
P4VPBA polymer
-
A good solvent for the polymer (e.g., Methanol, Acetone)
-
A poor solvent for the polymer (e.g., Deionized water)
-
Magnetic stirrer
Procedure:
-
Dissolve the synthesized P4VPBA polymer in the good solvent to a specific concentration (e.g., 1-10 mg/mL).
-
In a separate beaker, place the poor solvent (deionized water) and stir vigorously.
-
Slowly add the polymer solution dropwise into the stirring poor solvent. The ratio of the good solvent to the poor solvent is a critical parameter affecting nanoparticle size and should be optimized (e.g., 1:5 to 1:10 v/v).
-
The sudden change in solvent polarity will cause the polymer to precipitate and self-assemble into nanoparticles.
-
Continue stirring for a few hours at room temperature to allow for solvent evaporation and stabilization of the nanoparticles.
-
The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove the organic solvent.
-
Characterize the nanoparticles for their size, size distribution (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Protocol 3: Drug Loading onto P4VPBA Nanoparticles
This protocol describes the loading of a diol-containing drug (e.g., Doxorubicin or a polyphenolic compound like Emodin) onto the P4VPBA nanoparticles.[1][4]
Materials:
-
P4VPBA nanoparticle suspension
-
Drug (e.g., Doxorubicin hydrochloride, Emodin)
-
Phosphate Buffered Saline (PBS) or other suitable buffer
-
Magnetic stirrer or shaker
Procedure:
-
Disperse the P4VPBA nanoparticles in a suitable buffer (e.g., PBS at pH 7.4).
-
Dissolve the drug in the same buffer.
-
Add the drug solution to the nanoparticle suspension. The weight ratio of drug to polymer should be optimized to achieve the desired loading.
-
Incubate the mixture under constant stirring or shaking at room temperature for a specified period (e.g., 12-24 hours) to allow for the formation of boronate ester bonds between the drug's diol groups and the boronic acid moieties on the nanoparticles.
-
After incubation, remove the unloaded drug by methods such as dialysis against a fresh buffer, centrifugation, or size exclusion chromatography.
-
Lyophilize the drug-loaded nanoparticles for long-term storage or resuspend them in a suitable buffer for immediate use.
-
Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using a suitable analytical technique like UV-Vis spectrophotometry or HPLC. The formulas are:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 4: In Vitro pH-Responsive Drug Release Study
This protocol outlines the procedure to evaluate the pH-triggered release of the drug from the P4VPBA nanoparticles.[2][3]
Materials:
-
Drug-loaded P4VPBA nanoparticles
-
Release media: Buffers at different pH values (e.g., PBS at pH 7.4 to simulate physiological conditions and an acidic buffer like acetate (B1210297) buffer at pH 5.0-5.5 to simulate the tumor microenvironment).
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Thermostatic shaker or water bath.
Procedure:
-
Suspend a known amount of drug-loaded nanoparticles in a specific volume of the release medium inside a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of the same release medium.
-
Incubate the setup at 37 °C with constant gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Perform the experiment in parallel using release media of different pH values (e.g., pH 7.4 and pH 5.0).
-
Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative release % vs. time).
Mandatory Visualization
Caption: Experimental workflow for the synthesis and evaluation of drug-loaded 4-VPBA nanoparticles.
Caption: Mechanism of pH-responsive drug release from 4-VPBA functionalized nanoparticles.
References
- 1. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation development of lipid polymer hybrid nanoparticles of doxorubicin and its in-vitro, in-vivo and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAFT polymerization of this compound as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: pH-Responsive Drug Release from Poly(4-vinylphenylboronic acid) Carriers
Audience: Researchers, scientists, and drug development professionals.
Application Note: Leveraging Acidity for Targeted Drug Delivery
Poly(4-vinylphenylboronic acid) (P(4-VBA)) and its derivatives are a class of "smart" polymers that exhibit sensitivity to changes in environmental pH. This property makes them highly promising candidates for the development of advanced drug delivery systems. The core of this functionality lies in the phenylboronic acid (PBA) moiety, which can form reversible covalent bonds (boronic esters) with molecules containing cis-diol groups.[1][2]
This interaction is stable at the physiological pH of blood and healthy tissues (~pH 7.4) but is readily hydrolyzed in the acidic microenvironments characteristic of tumor tissues (pH 6.2–6.9) or intracellular compartments like endosomes and lysosomes (pH 4.5–6.5).[3][4] This pH-triggered cleavage allows for the selective release of conjugated drugs directly at the target site, which can enhance therapeutic efficacy while minimizing systemic toxicity and side effects.[3] These carriers can be formulated into various nano-architectures such as micelles, nanoparticles, and hydrogels for systemic or local administration.[5][6]
Key Applications:
-
Oncology: Targeted delivery of chemotherapeutics (e.g., doxorubicin, paclitaxel) to solid tumors.[3][5]
-
Intracellular Delivery: Releasing therapeutic agents within specific acidic organelles of cells.[7]
-
Inflammation Therapy: Targeting inflamed tissues, which also exhibit a lower local pH.[5]
Mechanism of pH-Responsive Release
The drug release mechanism is based on the dynamic equilibrium between a boronic acid and a diol. At physiological pH (7.4), the boronic acid group on the polymer backbone is predominantly in a neutral, trigonal planar state, which favors the formation of a stable, cyclic boronic ester with a diol-containing drug or linker. Upon encountering an acidic environment (e.g., pH ≤ 6.5), the equilibrium shifts. The increased proton concentration facilitates the hydrolysis of the boronic ester bond, breaking the ring and releasing the free diol-containing drug.
Caption: Mechanism of pH-triggered boronic ester hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of P(4-VBA) via RAFT Polymerization
This protocol describes the synthesis of well-defined poly(this compound) homopolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8]
Materials:
-
This compound (4-VBA) monomer
-
RAFT Chain Transfer Agent (CTA), e.g., S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (B1256668) (DMP)
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Solvent: 1,4-Dioxane or Dimethylformamide (DMF), anhydrous
-
Dialysis tubing (MWCO appropriate for polymer size, e.g., 1-3.5 kDa)
-
Nitrogen gas source
-
Standard glassware for polymerization (Schlenk flask)
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the 4-VBA monomer, CTA, and AIBN in the chosen anhydrous solvent. A typical molar ratio might be [Monomer]:[CTA]:[Initiator] = 100:1:0.2.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Backfill the flask with nitrogen and immerse it in a preheated oil bath (typically 60-80°C). Allow the reaction to proceed for a predetermined time (e.g., 8-24 hours) to achieve the desired molecular weight and conversion.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Recover the polymer precipitate by centrifugation or filtration.
-
Redissolve the polymer in a minimal amount of solvent (e.g., DMF) and purify further by dialysis against deionized water for 2-3 days to remove unreacted monomer and initiator fragments.
-
-
Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final P(4-VBA) product as a white powder.
-
Characterization: Confirm the polymer structure, molecular weight, and dispersity using techniques such as ¹H NMR, Gel Permeation Chromatography (GPC), and FTIR spectroscopy.
Caption: Workflow for P(4-VBA) synthesis via RAFT polymerization.
Protocol 2: Drug Loading via Nanoprecipitation
This protocol is suitable for encapsulating hydrophobic, diol-containing drugs into P(4-VBA)-based nanoparticles.
Materials:
-
Synthesized P(4-VBA) carrier
-
Diol-containing drug
-
Water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Acetone)[9]
-
Aqueous phase (e.g., Phosphate Buffered Saline (PBS) pH 7.4 or deionized water)
-
Stir plate and magnetic stir bar
-
Dialysis or centrifugal filter units for purification
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the P(4-VBA) polymer and the drug in the organic solvent.[9] The drug-to-polymer feed ratio can be varied to optimize loading (e.g., 1:5, 1:10 w/w).
-
Nanoprecipitation: Add the organic solution dropwise into the aqueous phase, which is under vigorous magnetic stirring. The rapid solvent diffusion will cause the polymer to precipitate, forming drug-loaded nanoparticles.[9]
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 4-12 hours) in a fume hood to allow for the complete evaporation of the organic solvent.[9]
-
Purification: Remove the non-encapsulated "free" drug from the nanoparticle suspension. This can be achieved by:
-
Dialysis: Dialyze the suspension against PBS (pH 7.4) for 24 hours, with frequent buffer changes.
-
Centrifugal Filtration: Use centrifugal filter units with a molecular weight cut-off (MWCO) that retains the nanoparticles while allowing the free drug to pass through.
-
-
Quantification: To determine the amount of drug loaded, lyse a known amount of purified nanoparticles with a good solvent (e.g., DMSO) and measure the drug concentration using UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Drug Loading Content (DLC %): (Weight of loaded drug / Total weight of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug fed) x 100
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol evaluates the drug release profile from the carriers at physiological and acidic pH.
Materials:
-
Purified, drug-loaded P(4-VBA) nanoparticles
-
Release media: PBS at pH 7.4 and an acidic buffer (e.g., Acetate buffer or PBS at pH 5.5)
-
Dialysis membrane bags (same MWCO as used for purification) or a sample-and-separate method (e.g., centrifugation)
-
Incubator shaker set to 37°C
-
Analytical instrument for drug quantification (UV-Vis or HPLC)
Procedure:
-
Sample Preparation: Place a precise volume of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Release at pH 7.4: Immerse the sealed dialysis bag into a larger container with a known volume of pre-warmed PBS (pH 7.4, 37°C). Place the container in an incubator shaker (e.g., 100 rpm) to ensure sink conditions.
-
Sampling (pH 7.4): At designated time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium. Immediately replace the withdrawn volume with fresh, pre-warmed PBS (pH 7.4) to maintain a constant volume.
-
Switch to Acidic pH: After the 24-hour time point (or another suitable time), transfer the same dialysis bag into a new container with pre-warmed acidic buffer (pH 5.5).
-
Sampling (pH 5.5): Continue to withdraw aliquots from the acidic release medium at subsequent time points (e.g., 25, 26, 28, 32, 48 hours).
-
Analysis: Measure the concentration of the released drug in all collected aliquots using a pre-established calibration curve.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps. Plot the cumulative release (%) versus time (hours).
Caption: Workflow for an in vitro pH-responsive drug release study.
Protocol 4: Cell Viability (MTT) Assay
This assay determines the cytotoxicity of the drug-loaded and empty (blank) P(4-VBA) carriers against a relevant cell line.[10][11]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Blank P(4-VBA) nanoparticles, drug-loaded nanoparticles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the blank nanoparticles, drug-loaded nanoparticles, and free drug in the cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells:
-
Cell Viability (%): (Absorbance of treated cells / Absorbance of control cells) x 100
-
Representative Data
The following tables summarize typical quantitative data obtained from experiments with phenylboronic acid-based pH-responsive drug delivery systems.
Table 1: Drug Loading and Nanoparticle Characteristics
| Formulation | Drug | Drug:Polymer Feed Ratio (w/w) | Size (nm) | PDI | DLC (%) | EE (%) |
|---|---|---|---|---|---|---|
| PTX/PBA NPs[3] | Paclitaxel | 1:10 | 120-140 | < 0.2 | ~8.5 | ~85 |
| DOX-Micelles | Doxorubicin | 1:5 | 80-100 | < 0.15 | ~12 | ~75 |
| CAPE-MIP[2] | Capecitabine | 1:4 | ~200 | N/A | ~5.8 | ~60 |
PDI: Polydispersity Index; DLC: Drug Loading Content; EE: Encapsulation Efficiency. Values are representative.
Table 2: pH-Responsive In Vitro Drug Release
| System | Time (hours) | Cumulative Release at pH 7.4 (%)[3][7] | Cumulative Release at pH 5.5 (%)[2][3] |
|---|---|---|---|
| PTX/PBA NPs [3] | 24 | ~15% | ~45% |
| 48 | ~18% | ~55% | |
| 96 | ~20% | > 60% | |
| CAPE-MIP [2] | 2 | ~5% | ~40% |
| 8 | ~12% | ~70% | |
| 12 | ~18% | ~79% |
Data shows significantly accelerated drug release in acidic conditions compared to physiological pH.
Table 3: Cytotoxicity Data Interpretation (IC₅₀ Values)
| Formulation | Definition | Representative IC₅₀ (µg/mL) | Interpretation |
|---|---|---|---|
| Blank Carrier | Concentration causing 50% inhibition of cell growth. | > 1000 | Low cytotoxicity, indicating the polymer carrier is biocompatible.[11] |
| Free Drug | Concentration of the non-encapsulated drug causing 50% cell death. | 5.2 | Baseline potency of the drug. |
| Drug-Loaded Carrier | Concentration of the formulation (based on equivalent drug amount) causing 50% cell death. | 1.5 | Lower IC₅₀ than free drug suggests enhanced cellular uptake and/or efficacy of the nanoparticle formulation. |
IC₅₀: Half-maximal inhibitory concentration. Values are hypothetical examples for interpretation.
References
- 1. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in pH- or/and Photo-Responsive Nanovehicles [mdpi.com]
- 5. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymeric micelles with a pH-responsive structure as intracellular drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RAFT polymerization of this compound as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilization of 4-Vinylphenylboronic Acid on Surfaces for Biosensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of 4-vinylphenylboronic acid (4-VPBA) onto various surfaces for biosensing applications. The unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diols makes it an ideal candidate for the specific recognition of biomolecules such as glycoproteins, and saccharides like glucose.
Introduction
This compound (4-VPBA) is a versatile monomer that can be polymerized to create surfaces with a high density of boronic acid groups. These functionalized surfaces have shown great promise in the development of highly sensitive and selective biosensors for a variety of analytes. The primary detection mechanism relies on the specific interaction between the boronic acid and the cis-diol groups present in many biological molecules. This interaction is reversible and pH-dependent, offering a controllable mechanism for analyte capture and release.
This document outlines two primary protocols for the immobilization of poly(this compound) (p(4-VPBA)) and its application in biosensing:
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of 4-VPBA on Gold Surfaces for the label-free detection of glycoproteins.
-
Electrochemical Polymerization of 4-VPBA on Electrode Surfaces for the electrochemical detection of glucose.
Application 1: Glycoprotein (B1211001) Detection using p(4-VPBA) Brushes on Gold Surfaces
This section details the fabrication of p(4-VPBA) polymer brushes on a gold surface via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This method allows for the growth of dense, well-controlled polymer chains, maximizing the density of boronic acid recognition sites. The resulting sensor can be used for the sensitive, label-free detection of glycoproteins using techniques such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).
Quantitative Data Summary
The performance of p(4-VPBA)-based biosensors for glycoprotein detection is summarized in the table below. Data is compiled from typical results reported in the literature for similar systems.
| Parameter | Value | Technique | Analyte Example |
| Binding Capacity | 377.0 mg/g[1] | QCM-D | Ovalbumin (OVA) |
| Binding Affinity (K_D) | 10⁻⁶ - 10⁻⁷ M | SPR | Glycoprotein |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL | SPR | Horseradish Peroxidase (HRP) |
| Dynamic Range | 1 - 1000 ng/mL | SPR | HRP |
| Binding Time | ~30 minutes[1] | QCM-D | OVA |
Experimental Protocol: SI-ATRP of 4-VPBA from a Gold Surface
This protocol is divided into three main stages: substrate preparation, initiator immobilization, and polymer brush growth.
Materials:
-
Gold-coated silicon wafers or SPR/QCM-D sensor chips
-
11-Mercaptoundecanol (MUD)
-
α-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM) and N,N-Dimethylformamide (DMF)
-
This compound (4-VPBA) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (bpy)
-
Methanol, Ethanol (B145695), and ultrapure water
Protocol Steps:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse thoroughly with ultrapure water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Initiator Immobilization:
-
Prepare a 1 mM solution of 11-mercaptoundecanol (MUD) in ethanol.
-
Immerse the clean gold substrate in the MUD solution for 24 hours to form a self-assembled monolayer (SAM).
-
Rinse the substrate with ethanol and dry with nitrogen.
-
In a glovebox, prepare a solution of 10% (v/v) triethylamine in anhydrous DCM.
-
Place the MUD-functionalized substrate in a reaction vessel and add the TEA solution.
-
Slowly add α-bromoisobutyryl bromide (BiBB) to the solution to a final concentration of 100 mM.
-
Allow the reaction to proceed for 12 hours at room temperature to form the ATRP initiator layer.
-
Rinse the substrate with DCM, ethanol, and water, then dry with nitrogen.
-
-
Surface-Initiated ATRP of 4-VPBA:
-
In a Schlenk flask, dissolve 4-VPBA (e.g., 0.5 M) and 2,2'-bipyridyl (bpy) (e.g., 1 M) in a 1:1 mixture of DMF and water.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., argon or nitrogen), add CuBr (e.g., 0.5 M) to the solution.
-
Place the initiator-modified gold substrate into the reaction mixture.
-
Seal the flask and place it in an oil bath at a controlled temperature (e.g., 60 °C) for the desired polymerization time (e.g., 1-4 hours). The thickness of the polymer brush can be controlled by the polymerization time.
-
Remove the substrate from the polymerization solution and rinse thoroughly with DMF, water, and ethanol to remove any non-grafted polymer and residual catalyst.
-
Dry the p(4-VPBA) functionalized substrate under a stream of nitrogen.
-
Visualization of Experimental Workflow and Signaling Pathway
Application 2: Electrochemical Glucose Sensing
This section describes the fabrication of a p(4-VPBA) film on an electrode surface via electrochemical polymerization. This method creates a conductive polymer film directly on the electrode, which can be used for the sensitive detection of glucose through electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS).
Quantitative Data Summary
The performance of p(4-VPBA)-based electrochemical biosensors for glucose detection is summarized below. Data is compiled from typical results reported in the literature for similar systems.
| Parameter | Value | Technique |
| Limit of Detection (LOD) | 50 µM[2] | EIS |
| Dynamic Range | 0.1 - 10 mM[2] | EIS |
| Response Time | < 5 minutes | EIS |
| Sensitivity | High at physiological pH | EIS |
Experimental Protocol: Electrochemical Polymerization of 4-VPBA
Materials:
-
Working electrode (e.g., Glassy Carbon Electrode (GCE) or gold electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
This compound (4-VPBA) monomer
-
Supporting electrolyte (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.4)
-
Potentiostat/Galvanostat
Protocol Steps:
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Sonciate the electrode in ethanol and then in ultrapure water for 5 minutes each to remove residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Polymerization:
-
Prepare a solution of 4-VPBA (e.g., 10 mM) in the supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).
-
Set up a three-electrode electrochemical cell with the polished working electrode, reference electrode, and counter electrode in the 4-VPBA solution.
-
Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between a suitable range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) for a number of cycles (e.g., 10-20 cycles) at a scan rate of 100 mV/s. The thickness and properties of the polymer film can be controlled by the number of cycles and scan rate.
-
Alternatively, potentiostatic electropolymerization can be performed by applying a constant potential (e.g., +0.8 V vs. Ag/AgCl) for a specific duration.
-
After polymerization, rinse the modified electrode thoroughly with the supporting electrolyte to remove any unreacted monomer.
-
-
Glucose Detection:
-
The p(4-VPBA) modified electrode is now ready for glucose sensing.
-
Perform Electrochemical Impedance Spectroscopy (EIS) in the supporting electrolyte containing different concentrations of glucose.
-
A typical EIS measurement is performed at a formal potential over a frequency range of 0.1 Hz to 100 kHz with a small AC amplitude (e.g., 5 mV).
-
The change in charge transfer resistance (Rct) upon glucose binding is used for quantification.
-
Visualization of Experimental Workflow and Signaling Pathway
References
Application Notes and Protocols for 4-Vinylphenylboronic Acid in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylphenylboronic acid is a versatile bifunctional reagent that has garnered significant interest in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its unique structure, featuring both a polymerizable vinyl group and a versatile boronic acid moiety, allows for its use as a key building block in a variety of synthetic transformations. The boronic acid functional group is most notably employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, which is a cornerstone of modern pharmaceutical chemistry.
The vinyl group provides a reactive handle for further functionalization or for the incorporation of the molecule into polymer backbones, leading to the development of drug-delivery systems, functionalized biomaterials, and biosensors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of API precursors, with a focus on the Suzuki-Miyaura coupling reaction.
Key Applications in API Synthesis
The primary application of this compound in API synthesis is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of biaryl and vinyl-aryl structures, which are common motifs in a wide range of therapeutic agents.
Synthesis of Biaryl Scaffolds: The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides is a robust method for producing vinyl-substituted biaryl compounds. These structures are precursors to a multitude of APIs, including but not limited to:
-
Anticancer Agents: Many kinase inhibitors and tubulin polymerization inhibitors feature biaryl backbones. The vinyl group can be a key pharmacophoric element or a site for further modification to optimize potency and pharmacokinetic properties.
-
Antihypertensive Drugs: The "sartan" class of angiotensin II receptor blockers often contains a biphenyl (B1667301) scaffold, which can be synthesized using Suzuki-Miyaura coupling.
-
Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents frequently incorporate biaryl structures.
Featured Application: Synthesis of a Precursor for a Tubulin Polymerization Inhibitor
This section details the synthesis of a 4-vinylbiphenyl (B1584822) derivative, a key intermediate that can serve as a precursor for tubulin polymerization inhibitors like ABT-751. The synthesis involves a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-fluorobenzene (B142099)
This protocol describes the synthesis of 4-fluoro-4'-vinylbiphenyl, a representative vinyl-substituted biaryl compound.
Materials:
-
This compound
-
1-Bromo-4-fluorobenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 1-bromo-4-fluorobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent and Base Addition: Add toluene (10 mL), ethanol (5 mL), and a 2 M aqueous solution of potassium carbonate (5 mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 4-fluoro-4'-vinylbiphenyl.
Quantitative Data
The following table summarizes the typical quantitative data obtained from the Suzuki-Miyaura coupling of this compound with 1-bromo-4-fluorobenzene under the specified conditions.
| Parameter | Value |
| Yield of 4-fluoro-4'-vinylbiphenyl | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 80°C |
| Catalyst Loading (Pd(OAc)₂) | 2 mol% |
| Ligand Loading (PPh₃) | 8 mol% |
Note: Yields and reaction times may vary depending on the specific substrates, catalyst, and reaction conditions used.
Mechanism of Action and Signaling Pathway of a Target API: ABT-751
APIs derived from precursors synthesized using this compound often target critical cellular pathways. A prominent example is the tubulin inhibitor ABT-751, which demonstrates the therapeutic potential of molecules containing a substituted biaryl scaffold.
Mechanism of Action:
ABT-751 is a potent inhibitor of tubulin polymerization.[1][2][3] It binds to the colchicine-binding site on β-tubulin, a subunit of microtubules.[1][2] This binding disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to:
-
G2/M Phase Cell Cycle Arrest: Cells are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[1][3]
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][3]
Signaling Pathway Inhibition:
Beyond its direct effect on tubulin, ABT-751 has been shown to modulate key signaling pathways involved in cell survival and proliferation. Notably, it inhibits the AKT/mTOR signaling pathway .[1]
-
AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers.
-
Inhibition by ABT-751: By inhibiting the AKT/mTOR pathway, ABT-751 can induce autophagy, a cellular process of self-digestion that can lead to cell death in certain contexts.[1] The inhibition of this pro-survival pathway enhances the overall anti-cancer efficacy of ABT-751.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling.
Signaling Pathway of ABT-751: Tubulin Inhibition and Apoptosis
Caption: ABT-751 inhibits tubulin, leading to apoptosis.
Signaling Pathway of ABT-751: AKT/mTOR Inhibition and Autophagy
Caption: ABT-751 inhibits the AKT/mTOR survival pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the construction of complex biaryl and vinyl-aryl scaffolds that are central to the structure of numerous therapeutic agents. The provided protocols and application notes serve as a guide for researchers in the pharmaceutical sciences to leverage the synthetic potential of this compound in the discovery and development of novel medicines. The case study of ABT-751 highlights how precursors synthesized using this methodology can lead to potent APIs that modulate critical cellular pathways, offering promising avenues for the treatment of diseases such as cancer.
References
Application Notes and Protocols: Boronate Ester Formation with Diols Using 4-Vinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the formation of boronate esters from 4-vinylphenylboronic acid (4-VPBA) and various diols. This reversible covalent interaction is of significant interest for applications in drug delivery, sensing, and the development of stimuli-responsive materials.
Introduction
This compound is a versatile molecule that combines the diol-binding capability of boronic acids with a polymerizable vinyl group. The formation of boronate esters is a dynamic covalent reaction that is sensitive to pH and the presence of specific diols, such as sugars. This unique property allows for the design of "smart" materials that can respond to biological signals.
The equilibrium between the boronic acid and the boronate ester is influenced by the pKa of the boronic acid and the diol, as well as the pH of the medium. Generally, the formation of the more stable tetrahedral boronate ester is favored at pH values above the pKa of the boronic acid. Electron-withdrawing groups on the phenyl ring can lower the pKa of the boronic acid, facilitating ester formation at physiological pH.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉BO₂ | [1] |
| Molecular Weight | 147.97 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 190-193 °C | [1] |
| pKa | ~8.8 | [2] |
Table 2: Representative Binding Constants of Phenylboronic Acids with Various Diols
Note: Data for unsubstituted phenylboronic acid (PBA) is often used as a proxy due to the limited availability of comprehensive, directly comparable data for 4-VPBA under uniform conditions. The vinyl group is expected to have a minor electronic effect on the boronic acid's binding affinity.
| Diol | Binding Constant (K, M⁻¹) at pH 7.4 | Reference |
| Glucose | 110 | [3] |
| Fructose | 4370 | [3] |
| Catechol | ~800 | [4] |
| Dopamine (B1211576) | Not widely reported, but expected to be high due to the catechol moiety | [5][6] |
| Sorbitol | High, due to tridentate binding | [7] |
Experimental Protocols
Protocol 1: General Synthesis of a 4-Vinylphenylboronate Ester with a Simple Diol (e.g., Pinacol)
This protocol describes the synthesis of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane, the pinacol (B44631) ester of 4-VPBA. This is often used as a protecting group strategy before polymerization.
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.0 eq)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous (1.5 eq)
-
Diethyl ether or Toluene (B28343)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, pinacol, and anhydrous magnesium sulfate.[8]
-
Add diethyl ether or toluene as the solvent.[8]
-
Stir the suspension at room temperature under an inert atmosphere (e.g., argon) for 24 hours.[8]
-
Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR to confirm the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[8]
-
For purification, dissolve the crude product in pentane and wash with water (3x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified pinacol boronate ester as a yellow liquid or semi-solid.[8][9][10]
Characterization:
-
¹H NMR: Expect the disappearance of the B(OH)₂ protons and the appearance of the characteristic singlet for the methyl groups of the pinacol ester at around 1.35 ppm.[11]
-
FT-IR: Look for the appearance of B-O stretching bands around 1300-1400 cm⁻¹ and the disappearance of the broad O-H stretch of the boronic acid.[12]
Protocol 2: In-situ Formation and Analysis of Boronate Esters with Biologically Relevant Diols in Aqueous Media
This protocol is for the qualitative and semi-quantitative analysis of the interaction between 4-VPBA and diols like glucose, fructose, or catechol in an aqueous buffer, which is relevant for sensing and drug delivery applications.
Materials:
-
This compound
-
Diol of interest (e.g., D-glucose, D-fructose, catechol)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deuterated water (D₂O) for NMR studies
Procedure for ¹¹B NMR Analysis:
-
Prepare a stock solution of 4-VPBA in a suitable solvent (e.g., DMSO-d₆) if not directly soluble in the aqueous buffer.
-
In an NMR tube, prepare a solution of 4-VPBA in the aqueous buffer (e.g., PBS in D₂O) at a known concentration (e.g., 10 mM).
-
Acquire a ¹¹B NMR spectrum of the 4-VPBA solution. The trigonal boronic acid should show a broad peak.[13][14]
-
To the same NMR tube, add an excess of the diol of interest (e.g., 5-10 equivalents).
-
Gently mix the solution and allow it to equilibrate for at least 15 minutes.
-
Acquire another ¹¹B NMR spectrum. The formation of a tetrahedral boronate ester will result in a new, sharper peak shifted upfield.[13][14][15] The degree of chemical shift change and the ratio of the two peaks can provide information about the binding affinity.
Procedure for UV-Vis Spectroscopic Analysis (Competitive Binding Assay with Alizarin Red S):
-
Prepare a stock solution of 4-VPBA, the diol of interest, and Alizarin Red S (ARS) in an aqueous buffer (e.g., pH 7.4 PBS).
-
In a cuvette, mix the 4-VPBA and ARS solutions. The formation of the boronate ester between 4-VPBA and ARS results in a color change and a shift in the UV-Vis spectrum.
-
Titrate this solution with increasing concentrations of the diol of interest.
-
The competing diol will displace ARS from the boronic acid, leading to a reversal of the spectral changes.
-
By monitoring the absorbance changes, the binding constant between 4-VPBA and the diol can be calculated.
Signaling Pathways and Experimental Workflows
In the context of this compound, "signaling pathways" typically refer to the stimuli-responsive mechanisms designed into materials. These are not biological signaling cascades but rather chemical or physical responses to specific triggers.
pH-Responsive Drug Release
Caption: pH-Responsive Drug Release Mechanism.
At physiological pH, a polymer network crosslinked with boronate esters can encapsulate a drug. In an acidic environment, such as that found in tumor tissues or endosomes, the boronate esters are hydrolyzed.[16][17][18] This leads to the disassembly of the polymer matrix and the release of the encapsulated drug.[16][17][19]
Glucose-Responsive Drug Release
Caption: Glucose-Responsive Drug Release via Competitive Binding.
In this system, a diol-containing drug is conjugated to a 4-VPBA-containing polymer via a boronate ester. In the presence of high concentrations of glucose, the glucose competes with the drug for binding to the boronic acid moieties.[20][21][22][23] This competitive displacement leads to the release of the drug.[20][21][24]
Experimental Workflow for Boronate Ester Synthesis and Characterization
Caption: General workflow for boronate ester synthesis.
References
- 1. This compound = 95 2156-04-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. aablocks.com [aablocks.com]
- 5. Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. (4-Vinylphenyl)boronic acid pinacol ester | CymitQuimica [cymitquimica.com]
- 10. (4-Vinylphenyl)boronic acid pinacol ester | 870004-04-9 [sigmaaldrich.com]
- 11. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. mdpi.com [mdpi.com]
- 22. 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry Applications of 4-Vinylphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-vinylphenylboronic acid (4-VPBA) and its derivatives in click chemistry, with a primary focus on their application in bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reactions. Detailed experimental protocols and quantitative data are presented to facilitate the adoption of these versatile reagents in various research and development settings, including bioconjugation, drug delivery, and cellular imaging.
Introduction
This compound (4-VPBA) is a versatile bifunctional molecule possessing both a polymerizable vinyl group and a boronic acid moiety capable of forming reversible covalent bonds with diols. While traditionally utilized in polymer synthesis and sensor development, recent advancements have highlighted the utility of the vinyl group as a highly efficient dienophile in iEDDA reactions, a cornerstone of click chemistry. This bioorthogonal reaction, particularly with tetrazine partners, offers rapid, catalyst-free ligation under physiological conditions, making it an invaluable tool for chemical biology and drug development.
A key feature of vinylboronic acids (VBAs) in iEDDA reactions is the potential for significantly enhanced reaction rates when paired with tetrazines bearing a coordinating Lewis basic moiety, such as a pyridyl or hydroxyl group. This coordination-assisted catalysis provides a unique mechanism for achieving rapid and selective bioconjugation.
Key Applications
The primary click chemistry application of 4-VPBA derivatives is the inverse-electron-demand Diels-Alder (iEDDA) reaction with 1,2,4,5-tetrazines. This reaction is characterized by its high speed, selectivity, and biocompatibility, proceeding readily in aqueous environments without the need for a catalyst.
A notable application of this chemistry is in the development of "click-to-release" systems for prodrug activation . In this approach, a drug is caged with a VBA derivative, rendering it inactive. The prodrug can then be activated at a specific site by introducing a tetrazine, which reacts with the vinyl group via iEDDA, triggering the release of the active drug.[1] This strategy has been successfully demonstrated for the controlled release of the chemotherapeutic agent doxorubicin (B1662922).[1][2]
Furthermore, the vinyl group of 4-VPBA can participate in thiol-ene click chemistry , enabling the functionalization of surfaces, such as magnetic nanoparticles, for applications like the selective enrichment of glycoproteins.
Quantitative Data: Reaction Kinetics
The second-order rate constants (k₂) for the iEDDA reaction between various vinylboronic acid derivatives and tetrazines are summarized in the table below. The data highlights the significant rate enhancement observed with coordinating tetrazines.
| Dienophile (VBA Derivative) | Diene (Tetrazine Derivative) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference |
| Phenylvinylboronic acid | 3,6-di-(2-pyridyl)-s-tetrazine | 27 ± 2 | Aqueous | [3] |
| Vinylboronic acid (VBA 1) | 3,6-di-(2-pyridyl)-s-tetrazine (2a) | 1.4 | 1:1 MeOH/PBS (pH 7.4) | [4][5] |
| Vinylboronic acid (VBA 1) | 3-(o-hydroxyphenyl)-6-methyl-s-tetrazine (2l) | 0.28 | 1:1 MeOH/PBS (pH 7.4) | [4][5][6] |
| Vinylboronic acid (VBA 1) | 3-(p-hydroxyphenyl)-6-methyl-s-tetrazine | 0.0003 | 1:1 MeOH/PBS (pH 7.4) | [6] |
| Vinylboronic acid (VBA 1) | 3-(2-hydroxyethyl)-6-phenyl-s-tetrazine (2i) | ~0.15 (estimated from graph) | 1:1 MeOH/PBS (pH 7.4) | [4][5] |
| Norbornene (for comparison) | 3,6-di-(2-pyridyl)-s-tetrazine (2a) | 1.4 | 1:1 MeOH/PBS (pH 7.4) | [4][5] |
| Norbornene (for comparison) | 3-(o-hydroxyphenyl)-6-methyl-s-tetrazine (2l) | 0.012 | 1:1 MeOH/PBS (pH 7.4) | [4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Caged Doxorubicin Prodrug (VBA-Dox)
This protocol describes the synthesis of a doxorubicin prodrug where the drug is linked to a this compound derivative via a carbamate (B1207046) linker, as reported by Lelieveldt et al. (2019).[1][2]
Materials:
-
Doxorubicin hydrochloride
-
This compound derivative with a suitable linker (e.g., a para-aminobenzyl alcohol derivative)
-
Carbamate-forming reagent (e.g., bis(pentafluorophenyl)carbonate)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Activation of the VBA derivative: Dissolve the this compound derivative containing a linker with a terminal amine in anhydrous DMF. Add bis(pentafluorophenyl)carbonate and Et₃N and stir at room temperature for 1 hour to form the activated pentafluorophenyl carbamate.
-
Conjugation to Doxorubicin: In a separate flask, dissolve doxorubicin hydrochloride and Et₃N in anhydrous DMF. To this solution, add the activated VBA-linker from step 1.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Purification: Purify the resulting VBA-Dox prodrug by silica (B1680970) gel column chromatography.
Characterization:
-
Confirm the structure and purity of the synthesized VBA-Dox prodrug using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Click-to-Release Activation of VBA-Dox Prodrug
This protocol outlines the procedure for the tetrazine-triggered release of doxorubicin from the VBA-Dox prodrug in a cell-free system.[2]
Materials:
-
VBA-Dox prodrug
-
Water-soluble tetrazine (e.g., a dipyridyl-s-tetrazine derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Prepare Solutions: Prepare a stock solution of the VBA-Dox prodrug in a suitable solvent (e.g., DMSO) and a stock solution of the water-soluble tetrazine in PBS.
-
Reaction Setup: In a microcentrifuge tube, dilute the VBA-Dox stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Initiate Reaction: Add the tetrazine solution to the VBA-Dox solution (e.g., 1 equivalent).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Analysis: At various time points, take aliquots of the reaction mixture and analyze by HPLC-MS to monitor the disappearance of the VBA-Dox prodrug and the appearance of free doxorubicin.
Protocol 3: Two-Step Protein Labeling in Living Cells
This protocol describes a general workflow for the two-step labeling of a target protein in living cells using a VBA-functionalized inhibitor and a fluorescent tetrazine probe.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
VBA-functionalized protein inhibitor (e.g., a proteasome inhibitor)
-
Cell-permeable fluorescent tetrazine probe (e.g., tetrazine-BODIPY)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
SDS-PAGE gels and imaging system
-
Confocal microscope
Procedure:
-
Cell Culture: Culture the cells to the desired confluency in a suitable format (e.g., 6-well plate or chamber slide).
-
Inhibitor Incubation: Treat the cells with the VBA-functionalized protein inhibitor at an appropriate concentration (e.g., 100-300 µM) in cell culture medium and incubate for a specific duration (e.g., 3 hours) at 37°C. Include a DMSO-treated control.
-
Washing: Remove the inhibitor-containing medium and wash the cells with PBS to remove any unreacted inhibitor.
-
Tetrazine Labeling: Add the cell-permeable fluorescent tetrazine probe at a suitable concentration (e.g., 3 µM) in fresh medium and incubate for a defined period (e.g., 1 hour) at 37°C.
-
Analysis:
-
In-gel Fluorescence: Wash the cells with PBS, lyse the cells, and analyze the protein lysates by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.
-
Confocal Microscopy: Wash the cells with PBS, fix if necessary, and image the cells using a confocal microscope to visualize the subcellular localization of the labeled protein.
-
Visualizations
Caption: Workflow for VBA-caged doxorubicin prodrug synthesis and activation.
Caption: Coordination-assisted acceleration of the iEDDA reaction.
References
- 1. [PDF] Vinylboronic acid-caged prodrug activation using click-to-release tetrazine ligation. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing premature polymerization of 4-vinylphenylboronic acid in solution
Welcome to the Technical Support Center for 4-vinylphenylboronic acid (4-VPBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature polymerization of 4-VPBA in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution viscous, or why has it turned into a gel or solid?
A1: This is a common sign of premature polymerization. This compound is a vinyl monomer that can undergo spontaneous, free-radical polymerization, especially when exposed to heat, light, or oxygen. This process converts the liquid monomer into a viscous solution, gel, or solid polymer.
Q2: How can I prevent my this compound from polymerizing during storage?
A2: Proper storage is crucial. To minimize polymerization, 4-VPBA should be stored in a cool, dark environment, preferably at -20°C.[1] The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can initiate radical formation.[1] The use of a chemical stabilizer or inhibitor is also highly recommended.[1]
Q3: What are polymerization inhibitors and which ones are effective for this compound?
A3: Polymerization inhibitors are chemical compounds that scavenge free radicals, effectively stopping the polymerization chain reaction. For vinyl monomers like 4-VPBA, which is structurally similar to styrene (B11656), phenolic inhibitors and stable nitroxide radicals are effective. Common examples include:
-
Phenothiazine (B1677639) (PTZ): A highly effective inhibitor for vinyl monomers that can provide stability even at low concentrations and high temperatures.[1]
-
Butylated Hydroxytoluene (BHT): A common phenolic inhibitor.
-
4-hydroxy-TEMPO: A stable nitroxide radical inhibitor.
Q4: My Suzuki-Miyaura coupling reaction using this compound is failing or giving low yields. Could this be related to polymerization?
A4: Yes, this is a likely cause. If the 4-VPBA has partially or fully polymerized, the concentration of the reactive monomer is reduced, leading to poor yields in subsequent reactions.[1] Additionally, the polymer itself can interfere with the catalytic cycle of the Suzuki-Miyaura coupling. It is also known that the instability of boronic acids, in general, can be a reason for low yields in Suzuki couplings.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Symptom | Possible Cause | Suggested Solution(s) |
| Cloudy or viscous solution, presence of gel or solid particles | Spontaneous polymerization due to improper storage (exposure to heat, light, or oxygen).[1] | 1. Assess Usability: Check the solubility of a small sample in your reaction solvent. Significant insoluble material indicates extensive polymerization, and the reagent may be unusable.[1] 2. Purification (for valuable material): Dissolve the monomer in a suitable solvent, filter off the insoluble polymer, and consider recrystallization.[1] 3. Future Prevention: Ensure all future batches are stored at -20°C under an inert atmosphere with an added inhibitor.[1] |
| Low or no yield in reactions (e.g., Suzuki coupling) even with a fresh-looking reagent | Partial, non-obvious polymerization has occurred, reducing the concentration of the active monomer.[1] | 1. Perform a Quality Check: Before use, run a quick quality check using ¹H NMR to confirm the integrity of the vinyl group and detect the presence of polymer (indicated by broadened signals).[1] (See Experimental Protocol 2). 2. Use Stabilized Monomer: Add a radical inhibitor like phenothiazine to your monomer stock solution to prevent further polymerization.[1] (See Experimental Protocol 1). |
| Reaction mixture becomes a gel or a precipitate forms during a heated reaction | Thermally-induced polymerization of the 4-VPBA starting material. | 1. Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature to disfavor polymerization.[1] 2. Add Inhibitor to Reaction: Consider adding a small amount of a high-temperature inhibitor like phenothiazine directly to the reaction mixture. Note: First, test for compatibility with your catalyst and other reagents.[1] |
| Inconsistent results between different batches of 4-VPBA | Batches may have varying levels of polymerization or may have been supplied with or without an inhibitor. | 1. Standardize Handling: Implement a standard operating procedure for all incoming 4-VPBA, including a quality control check and the addition of an inhibitor to a consistent concentration.[1] 2. Contact Supplier: Inquire with the supplier about the presence and concentration of any included stabilizers.[1] |
Quantitative Data on Inhibitor Effectiveness
While specific data for this compound is limited, the following table summarizes the effectiveness of various inhibitors for styrene, a structurally similar vinyl aromatic monomer. This data can serve as a guide for selecting an appropriate inhibitor for 4-VPBA.
| Inhibitor | Type | Polymer Growth (%) after 4h at 120°C (in Styrene) |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Phenolic | 16.40 |
| 4-hydroxy-TEMPO | Stable Nitroxide Radical | 24.85 |
| Butylated Hydroxytoluene (BHT) | Phenolic | 42.50 |
| 4-oxo-TEMPO | Stable Nitroxide Radical | 46.80 |
| 4-tert-butylcatechol (TBC) | Phenolic | > BHT |
| 2,6-di-tert-butyl-4-methylphenol (TBHQ) | Phenolic | > TBC |
| 4-methoxyphenol (MEHQ) | Phenolic | > TBHQ |
Data adapted from a study on styrene polymerization.[1] A lower polymer growth percentage indicates higher inhibitor effectiveness.
Experimental Protocols
Protocol 1: How to Stabilize this compound for Storage
This protocol describes the addition of phenothiazine (PTZ), a common radical inhibitor, to prevent polymerization during storage.[1]
Materials:
-
This compound
-
Phenothiazine (PTZ)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Volumetric flask
-
Syringes or micropipettes
-
Storage vial (amber glass, with a PTFE-lined cap)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Prepare an Inhibitor Stock Solution:
-
Accurately weigh 10 mg of phenothiazine.
-
Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution.
-
Note: Phenothiazine solutions can be light-sensitive. Prepare fresh or store in an amber vial.[1]
-
-
Add Inhibitor to Monomer:
-
The target concentration for inhibitors in monomers is typically 100-500 ppm.[1] For this example, we will aim for ~200 ppm.
-
If you have 5 g (5000 mg) of this compound, you will need to add 1 mg of phenothiazine (200 ppm = (1 mg / 5000 mg) * 1,000,000).
-
Carefully add 1 mL of the 1 mg/mL phenothiazine stock solution to your this compound.
-
-
Storage:
-
If you added a solvent, you may choose to remove it carefully under reduced pressure at a low temperature.
-
Blanket the vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Seal the vial tightly, wrap it in aluminum foil to protect it from light, and place it in a -20°C freezer.[1]
-
Protocol 2: Quality Control Check for Polymerization
Use this quick protocol to assess the quality of your this compound before an experiment.[1]
Procedure:
-
Visual Inspection: Check the material for any visual signs of polymerization, such as cloudiness, high viscosity, or the presence of gels or solid particulates.[1]
-
Solubility Test:
-
¹H NMR Analysis:
-
Prepare a sample of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Look for:
-
Sharp signals for vinyl protons: In DMSO-d₆, these typically appear as a doublet of doublets around 6.72 ppm and doublets around 5.87 and 5.28 ppm.[2] The presence of these sharp signals indicates the monomer is intact.
-
Broadened signals in the aliphatic region (1-2 ppm): The appearance of broad signals in this region, corresponding to the polymer backbone, indicates polymerization.[3]
-
Diminished integration of vinyl proton signals: A decrease in the relative integration of the vinyl proton signals compared to the aromatic proton signals suggests partial polymerization.
-
-
Protocol 3: Inhibitor Removal (Adapted from Styrene Monomer Purification)
For certain applications, such as polymerization reactions where the inhibitor might interfere, its removal is necessary. This protocol is adapted from standard procedures for purifying styrenic monomers.[4][5]
Materials:
-
Inhibited this compound
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Beaker or flask
Procedure:
-
Dissolve the Monomer: Dissolve the inhibited this compound in a suitable water-immiscible solvent like diethyl ether or dichloromethane.
-
Base Wash:
-
Water Wash:
-
Wash the organic layer with an equal volume of distilled water to remove any residual NaOH.
-
Repeat the water wash two more times.
-
-
Drying:
-
Transfer the organic layer to a clean, dry beaker or flask.
-
Add a suitable drying agent (e.g., anhydrous MgSO₄) and swirl to remove any remaining water.
-
-
Solvent Removal:
-
Carefully decant or filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure at a low temperature to obtain the purified, inhibitor-free this compound.
-
Caution: The inhibitor-free monomer is highly prone to polymerization and should be used immediately or stored under an inert atmosphere at -20°C for a very short period.
-
Visualizations
Caption: A workflow diagram illustrating key steps to prevent the premature polymerization of this compound during storage and use.
References
Troubleshooting low yields in Suzuki coupling with 4-vinylphenylboronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during Suzuki-Miyaura coupling reactions involving 4-vinylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or negligible yield. What are the primary factors I should investigate?
When a Suzuki coupling fails to provide the expected yield, a systematic approach to troubleshooting is essential. The most common culprits involve the quality of the reagents, the reaction setup, and the choice of catalytic system.
Initial Checklist:
-
Reagent Quality and Stability:
-
This compound: This reagent can be prone to degradation and polymerization.[1] It typically exists as a white to off-white crystalline solid; any significant discoloration may indicate decomposition.[2] It is sensitive to air and moisture, which can lead to gradual decomposition.[2] For safe storage, it should be kept in a tightly sealed container under cool, dry conditions.[2]
-
Palladium Catalyst: Ensure your palladium source and any accompanying ligands are active. Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can degrade over time, forming palladium black, which reduces catalytic activity.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be effectively reduced in situ to the active Pd(0) species.[4]
-
Solvents and Bases: Use anhydrous solvents where appropriate and ensure the base is dry, as water can facilitate side reactions like protodeboronation.[5]
-
-
Inert Atmosphere and Degassing:
-
Oxygen can lead to the oxidative homocoupling of boronic acids and catalyst decomposition.[4][5] It is critical to ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen) from start to finish.[4][6] Several freeze-pump-thaw cycles or sparging the solvent with an inert gas for 20-30 minutes are effective degassing techniques.[6]
-
-
Catalyst, Ligand, and Base Selection:
-
The combination of catalyst, ligand, and base is crucial and often substrate-dependent. For less reactive aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) are often more effective than triphenylphosphine (B44618) (PPh₃).[7][8] The base is required to activate the boronic acid for transmetalation.[9] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[10][11]
-
Q2: What are the common side reactions specific to this compound, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, yielding styrene (B11656) as a byproduct.[5] This side reaction is often accelerated by excessive water, high temperatures, or prolonged reaction times, especially with heteroaryl boronic acids.[12][13]
-
Mitigation: Use thoroughly dried solvents, ensure your base is anhydrous, and monitor the reaction to avoid unnecessarily long heating times.[5]
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (to form 4,4'-divinylbiphenyl) or two molecules of the aryl halide.[5] The presence of oxygen is a primary cause of boronic acid homocoupling.[3][4]
-
Polymerization: The vinyl group on this compound makes it susceptible to polymerization, especially at elevated temperatures.[14][15] This can lead to the formation of oligomeric or polymeric byproducts (poly(this compound)), complicating purification and reducing the yield of the desired monomeric product.[16][17]
-
Mitigation: Keep reaction temperatures as low as possible while still enabling catalysis.[12] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat. In some cases, adding a radical inhibitor (like BHT) might be considered, but its compatibility with the catalytic system must be verified.
-
Below is a diagram illustrating the desired reaction pathway versus these common side reactions.
Caption: Competing reaction pathways for this compound.
Q3: How do I select the optimal catalyst, base, and solvent for my reaction?
There is no single universal condition for Suzuki couplings; optimization is often necessary.[11] However, general guidelines can provide a strong starting point.
-
Catalyst and Ligand: Palladium catalysts are most common.[7] For challenging couplings (e.g., with aryl chlorides), modern catalyst systems using bulky, electron-rich phosphine ligands are recommended.[8][9]
-
Pd(PPh₃)₄: A classic, all-in-one Pd(0) source. Effective for many aryl bromides and iodides.
-
Pd(OAc)₂ or Pd₂(dba)₃ + Ligand: Offers flexibility. Combine a palladium source with a ligand like SPhos, XPhos, or P(t-Bu)₃ for higher reactivity, especially with aryl chlorides or at lower temperatures.[1][9]
-
-
Base: The choice of base can significantly impact yield. A screening of different bases is often worthwhile.
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. Cs₂CO₃ is more soluble and often gives good results in dioxane-based solvent systems.[10] K₃PO₄ is a stronger base that can be effective in many cases.
-
The strength and solubility of the base should be matched with the solvent and substrate.
-
-
Solvent: A mixture of an organic solvent and water is frequently used to dissolve both the organic substrates and the inorganic base.
Table 1: Example of Reaction Condition Screening (Hypothetical Data)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 78 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 65 |
| 4 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 110 | 85 |
| 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 58 |
Q4: I am observing low conversion of my aryl halide. What experimental parameters can I adjust?
Low conversion points to a sluggish reaction, which can often be addressed by tuning the reaction conditions to favor the catalytic cycle.
Troubleshooting Workflow for Low Conversion
Caption: A stepwise guide to troubleshooting low conversion.
-
Temperature: Increasing the reaction temperature often accelerates the rate-limiting oxidative addition step, especially for less reactive halides like aryl chlorides.[3] Studies have shown that for this compound, increasing the temperature from 70 °C to 110 °C can significantly improve conversion rates.[18]
Table 2: Effect of Temperature on Conversion with this compound (Data adapted from a study using 1-bromo-4-fluorobenzene (B142099) and a heterogeneous Pd catalyst)[18]
| Reaction Time | Conversion at 70 °C (%) | Conversion at 110 °C (%) |
|---|---|---|
| 3 h | ~15 | ~55 |
| 8 h | ~25 | ~75 |
| 24 h | ~40 | ~80 |
| 48 h | ~50 | ~85 |
-
Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[3] If you are using an aryl chloride and getting low yields, switching to the corresponding aryl bromide or iodide, if possible, will almost always result in a faster and more efficient reaction.[8]
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) or a combination of Pd source and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium catalyst, and ligand (if separate).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add the degassed solvent system via syringe under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Suzuki coupling proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The three key steps of the Suzuki catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. RAFT polymerization of this compound as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | 2156-04-9 [chemicalbook.com]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Vinylbenzoic Acid (4-VBA)
Welcome to the technical support center for the synthesis of 4-Vinylbenzoic Acid (4-VBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand potential side reactions, and identify byproducts encountered during the synthesis of this versatile monomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 4-VBA, with a focus on the widely used Wittig reaction, as well as potential issues in Suzuki-Miyaura and Heck cross-coupling reactions.
Wittig Reaction-Based Synthesis
The Wittig reaction is a common and effective method for synthesizing 4-VBA from 4-carboxybenzyltriphenylphosphonium bromide and formaldehyde (B43269).[1][2][3][4][5] However, several challenges can lead to low yields or impure products.
Q1: My 4-VBA yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Wittig synthesis of 4-VBA can stem from several factors. A systematic approach to troubleshooting is recommended.[6]
-
Incomplete Formation of the Ylide: The reaction's success hinges on the efficient generation of the phosphorus ylide from the phosphonium (B103445) salt using a base.
-
Troubleshooting:
-
Base Strength and Stoichiometry: Ensure a sufficiently strong base (e.g., NaOH, n-BuLi) is used in the correct stoichiometric amount to deprotonate the phosphonium salt.[2] In aqueous media, sodium hydroxide (B78521) is generally sufficient for this stabilized ylide.[2]
-
Reaction Time and Temperature: Allow adequate time for the ylide to form before adding the aldehyde. The reaction is typically stirred for about 45 minutes after the addition of the base.[1][2][3]
-
-
-
Side Reactions of Formaldehyde: Under strongly basic conditions, formaldehyde can undergo the Cannizzaro reaction, a disproportionation reaction that produces formic acid (as formate) and methanol.[7][8][9] This consumes the aldehyde, reducing the amount available for the Wittig reaction.
-
Troubleshooting:
-
-
Product Loss During Workup and Purification: 4-VBA can be lost during extraction and recrystallization steps.
-
Troubleshooting:
-
Acidification: Ensure the aqueous layer is acidified to a pH of ~1 with concentrated HCl to fully precipitate the 4-vinylbenzoic acid before filtration.[2]
-
Recrystallization Solvent: Use an appropriate solvent system for recrystallization, such as an ethanol/water mixture, and cool the solution slowly to maximize crystal formation and purity.[1][3]
-
-
Q2: My final 4-VBA product is impure. What are the likely byproducts and how can I remove them?
A2: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[2] Other impurities can include unreacted starting materials or byproducts from side reactions.
-
Triphenylphosphine Oxide (TPPO): This is a major byproduct and its removal can be challenging due to its solubility in many organic solvents.[10]
-
Purification Strategy:
-
Filtration: In the described aqueous synthesis, TPPO precipitates from the reaction mixture and can be largely removed by filtration before acidification of the filtrate.[1][2]
-
Solvent Precipitation: If TPPO remains, suspending the crude product in a non-polar solvent like pentane (B18724) or a pentane/ether mixture can precipitate the TPPO, which can then be removed by filtration through a silica (B1680970) plug.[11]
-
Recrystallization: Recrystallization of the crude 4-VBA from an ethanol/water mixture is an effective final purification step.[1][3][12]
-
-
-
Unreacted 4-Carboxybenzyltriphenylphosphonium Bromide: Incomplete reaction will leave this starting material in the product mixture.
-
Purification Strategy: This salt is generally more soluble in water than 4-VBA, so it should remain in the aqueous filtrate after acidification and filtration of the product.
-
-
Polymerized 4-VBA: 4-VBA is a monomer that can polymerize, especially at elevated temperatures or in the presence of radical initiators.
-
Prevention and Removal:
-
Use of Inhibitors: For storage, polymerization inhibitors such as 4-tert-butylcatechol (B165716) (TBC) or 4-methoxyphenol (B1676288) (MEHQ) can be added.[13]
-
Purification: Most purification methods, like recrystallization, will effectively separate the monomeric 4-VBA from any polymeric material.
-
-
Q3: I am seeing byproducts from the Cannizzaro reaction. How can I confirm this and minimize their formation?
A3: The Cannizzaro reaction of formaldehyde produces formate (B1220265) and methanol.[7][8][9]
-
Confirmation: Analysis of the aqueous reaction mixture by techniques like GC-MS could potentially identify methanol.
-
Minimization Strategies:
-
Temperature Control: Running the reaction at room temperature helps to control the rate of side reactions.
-
Slow Base Addition: As mentioned, adding the base slowly helps to avoid high local concentrations that can promote the Cannizzaro reaction.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Heck)
While less commonly detailed for 4-VBA synthesis in the initial search, these are powerful methods for forming the vinyl group.
Q4: I am attempting a Suzuki-Miyaura coupling of 4-bromobenzoic acid with a vinylboronic acid equivalent and observing significant side products. What are they and how can I avoid them?
A4: The Suzuki-Miyaura reaction is a robust C-C bond-forming reaction.[14] However, side reactions can occur.
-
Homocoupling of the Boronic Acid: Vinylboronic acid is prone to polymerization and homocoupling.[15]
-
Protodeboronation: The vinylboronic acid reagent can be replaced by a hydrogen atom from the solvent or residual water.
-
Troubleshooting:
-
Anhydrous Conditions: Use dry solvents and reagents.
-
Choice of Base: The choice of base can influence the rate of protodeboronation.[17]
-
-
Q5: In a Heck reaction between 4-bromobenzoic acid and ethylene, I am getting a mixture of products. How can I improve the selectivity?
A5: The Heck reaction is an excellent method for the vinylation of aryl halides.[18][19]
-
Isomerization of the Double Bond: The initially formed terminal alkene can isomerize to an internal alkene.
-
Troubleshooting: This is less of a concern with a terminal vinyl group, but careful selection of the catalyst and reaction conditions can minimize this.
-
-
Formation of Di-substituted Products: The product, 4-vinylbenzoic acid, can potentially react further.
-
Troubleshooting: Control the stoichiometry of the reactants, typically using an excess of the alkene.
-
Data Presentation
The following tables summarize key quantitative data and reaction parameters from the cited experimental protocols.
Table 1: Wittig Synthesis of 4-Carboxybenzyltriphenylphosphonium Bromide
| Parameter | Value | Reference |
| Reactants | ||
| 4-(Bromomethyl)benzoic acid | 4.3 g (20 mmol) | [2] |
| Triphenylphosphine | 5.2 g (20 mmol) | [2] |
| Acetone (B3395972) (solvent) | 60 mL | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Reaction Time | 45 minutes | [2] |
| Product | ||
| 4-Carboxybenzyltriphenylphosphonium bromide | - | - |
| Reported Yield | 75.35% | [5] |
| Reported Melting Point | 235 °C | [5] |
Table 2: Wittig Synthesis of 4-Vinylbenzoic Acid
| Parameter | Value | Reference |
| Reactants | ||
| 4-Carboxybenzyltriphenylphosphonium bromide | 3.76 g (8 mmol) | [2] |
| Aqueous Formaldehyde (37%) | 32 mL | [2] |
| Sodium Hydroxide | 2.5 g (62.5 mmol) | [2] |
| Water (solvent) | 15 mL (for NaOH) + 15 mL | [2] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [6] |
| Reaction Time | 45 minutes | [2] |
| Product | ||
| 4-Vinylbenzoic Acid | - | - |
| Reported Yield | 93.93% | [5] |
| Reported Melting Point | 141 °C | [5] |
Experimental Protocols
Synthesis of 4-Carboxybenzyltriphenylphosphonium Bromide (Wittig Salt)[2]
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-(bromomethyl)benzoic acid (4.3 g, 20 mmol) and triphenylphosphine (5.2 g, 20 mmol).
-
Add 60 mL of acetone to dissolve the solids.
-
Reflux the mixture for 45 minutes in a heated water bath.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with diethyl ether (2 x 20 mL).
-
Dry the product on the funnel under vacuum. The product is sufficiently pure for the next step.
Synthesis of 4-Vinylbenzoic Acid via Wittig Reaction[2]
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer, combine 4-carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol), 37% aqueous formaldehyde (32 mL), and water (15 mL).
-
Stir the mixture vigorously.
-
Prepare a solution of sodium hydroxide (2.5 g, 62.5 mmol) in water (15 mL).
-
Add the sodium hydroxide solution to the reaction mixture over a period of 10 minutes.
-
Continue to stir the mixture for an additional 45 minutes.
-
Filter the resulting precipitate (triphenylphosphine oxide) by vacuum filtration and wash it with approximately 100 mL of water.
-
Combine the filtrate and the washings.
-
Slowly add concentrated hydrochloric acid to the filtrate until the pH is approximately 1 (check with pH paper).
-
Collect the precipitated crude 4-vinylbenzoic acid by vacuum filtration.
-
Recrystallize the crude product from a 7:3 ethanol/water mixture.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the two-step synthesis of 4-vinylbenzoic acid.
Caption: Troubleshooting guide for low yield in 4-VBA synthesis.
Caption: Byproduct formation and purification strategy in 4-VBA synthesis.
References
- 1. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]
- 4. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shenvilab.org [shenvilab.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
Optimizing catalyst and base selection for 4-VBA Suzuki reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst and base selection for Suzuki-Miyaura cross-coupling reactions involving 4-vinylbenzoic acid (4-VBA).
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when using 4-vinylbenzoic acid (4-VBA) in Suzuki reactions?
When using 4-VBA as a coupling partner, two main challenges arise from its functional groups:
-
The Vinyl Group: This group is susceptible to polymerization under the heated conditions often required for Suzuki reactions. This can lead to lower yields of the desired product and the formation of polymeric byproducts, which can complicate purification.
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the base, requiring the use of additional equivalents of base. Furthermore, the resulting carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[1][2] Solubility of the carboxylate salt in common organic solvents can also be a challenge.[2]
Q2: Which functional group on 4-VBA is typically the reactive partner (boronic acid or halide)?
4-Vinylbenzoic acid is most commonly used as its corresponding boronic acid or boronate ester derivative in Suzuki couplings, reacting with an aryl or vinyl halide/triflate. It is also possible, though less common, to use a halogenated derivative of 4-vinylbenzoic acid (e.g., 4-bromo-3-vinylbenzoic acid) to couple with a different organoboron reagent.
Q3: What is the fundamental role of the base in a 4-VBA Suzuki reaction?
The base is critical for the transmetalation step of the Suzuki catalytic cycle.[3] It activates the organoboron species (the 4-VBA boronic acid derivative) by forming a more nucleophilic "ate" complex, which facilitates the transfer of the vinyl-aryl group to the palladium center.[3] The choice of base can significantly impact reaction rate and yield.[3]
Q4: Can I avoid protecting the carboxylic acid group?
It is often possible to perform the Suzuki reaction without protecting the carboxylic acid, provided the right conditions are chosen.[2] This typically involves using a sufficient excess of an appropriate inorganic base to both neutralize the acid and drive the catalytic cycle.[2] However, if catalyst deactivation or solubility issues persist, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common strategy to improve reaction success.[1] The ester can then be hydrolyzed back to the carboxylic acid post-coupling.[1]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?
A: Low or no yield is a frequent issue. A systematic check of the following is recommended:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[4] Incomplete degassing of solvents and reagents can deactivate the catalyst.
-
Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5] Maintain a positive pressure of inert gas throughout the reaction setup. Use fresh, high-quality palladium sources. Air-stable pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) can be less sensitive to trace oxygen.[6]
-
-
Inappropriate Base Selection: The base may be too weak, insufficiently soluble, or promoting side reactions.
-
Solution: Switch to a stronger or more soluble inorganic base. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[7][8] Ensure the base is finely powdered to maximize surface area.
-
-
Reagent Quality and Stability: Boronic acids, including derivatives of 4-VBA, can degrade on storage or undergo protodeboronation during the reaction.
-
Solution: Use fresh or recently purified boronic acid. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester or an MIDA boronate, which can be more robust.[6][9]
-
-
Insufficient Heat: The oxidative addition step can be slow, especially with aryl chlorides.
-
Solution: Gradually increase the reaction temperature. If thermal polymerization of the vinyl group is a concern, consider microwave-assisted synthesis, which can accelerate the reaction at a controlled temperature for a shorter duration.
-
Issue 2: Significant Side Product Formation
Q: I am observing significant byproducts. How can I identify and minimize them?
A: Common side reactions in Suzuki couplings include homocoupling and protodeboronation.
-
Homocoupling: You may see byproducts from the coupling of two boronic acid molecules or two aryl halide molecules.
-
Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4][6] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to homocoupling.[6]
-
Solution: Improve degassing procedures. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for the in-situ reduction of your Pd(II) source. Adjusting the stoichiometry (a slight excess of the boronic acid, e.g., 1.1-1.2 equivalents) can also help.
-
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of benzoic acid from your 4-VBA derivative.
-
Cause: This side reaction is often promoted by high temperatures and strong aqueous bases.[4][7]
-
Solution: Use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF).[7] Running the reaction under anhydrous conditions can also significantly reduce this side reaction.[4] Using a more stable boronate ester can also mitigate this issue.[6]
-
-
Polymerization: Formation of oligomers or polymers from the vinyl group of 4-VBA.
-
Cause: High reaction temperatures or prolonged reaction times.
-
Solution: Add a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine (B1677639) to the reaction mixture. Lower the reaction temperature and shorten the reaction time, potentially by using a more active catalyst system or microwave heating.
-
Issue 3: Issues Related to the Carboxylic Acid Group
Q: My reaction is sluggish, and I suspect the carboxylic acid is the problem. What should I do?
A: The carboxylate formed under basic conditions can inhibit the catalyst.
-
Cause: The negatively charged carboxylate can coordinate to the electron-deficient palladium center, leading to an inactive or less active catalyst species.[1]
-
Solution:
-
Increase Base Equivalents: Add at least one extra equivalent of base to ensure the carboxylic acid is fully deprotonated without consuming the base needed for the catalytic cycle.[2]
-
Change Catalyst/Ligand: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can sometimes overcome this inhibition by promoting the desired steps in the catalytic cycle.[10]
-
Protecting Group Strategy: Convert the carboxylic acid to an ester. This removes the acidic proton and the potential for carboxylate coordination. The ester can be hydrolyzed in a subsequent step.[1]
-
Data Presentation: Catalyst and Base Selection
The optimal choice of catalyst and base is highly dependent on the specific aryl halide coupling partner. Below are recommended starting points for screening.
Table 1: Recommended Palladium Catalysts & Ligands for 4-VBA Suzuki Reactions
| Catalyst System | Ligand Type | Recommended For | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl Iodides & Bromides | Commercially available, well-understood, good for general use. |
| Pd(OAc)₂ + SPhos/XPhos | Buchwald Ligands | Aryl Bromides & Chlorides | High activity, good for challenging or sterically hindered substrates.[10] |
| Pd₂(dba)₃ + P(t-Bu)₃ | Bulky, Electron-Rich Phosphine | Aryl & Vinyl Halides (incl. Chlorides) | Highly active, often allows for room temperature reactions.[11][12] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl Ligand | General Aryl Halides | Robust, air-stable precatalyst, good for a wide range of substrates. |
Table 2: Recommended Bases for 4-VBA Suzuki Reactions
| Base | Strength | Recommended For | Notes |
| K₂CO₃ | Moderate | General use, base-sensitive substrates. | A standard, cost-effective choice. Often used in aqueous mixtures.[7] |
| K₃PO₄ | Strong | Challenging couplings, electron-poor halides. | A reliable choice for difficult reactions, provides a good balance of reactivity.[7] |
| Cs₂CO₃ | Strong | When other bases fail. | More soluble in organic solvents than K₂CO₃, can increase reaction rates.[8] |
| KF | Mild | Substrates prone to protodeboronation. | Often used in anhydrous conditions to minimize hydrolysis of the C-B bond.[7] |
Experimental Protocols
Representative Protocol for Suzuki Coupling of 4-Vinylphenylboronic Acid with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Radical Inhibitor (e.g., BHT, 0.5 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, this compound, potassium carbonate, and BHT.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(dppf)Cl₂ catalyst to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Logical & Signaling Pathways
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield 4-VBA Suzuki reactions.
Caption: Decision tree for initial catalyst and base selection.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Protodeboronation of 4-Vinylphenylboronic Acid in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the undesired protodeboronation of 4-vinylphenylboronic acid in coupling reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of coupling reactions with this compound, this results in the formation of styrene (B11656) as a byproduct, reducing the yield of the desired coupled product and complicating purification. This compound is particularly susceptible to this side reaction due to the electronic properties of the vinyl group.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation, including:
-
Base: The choice and concentration of the base are critical. Stronger bases and higher pH can increase the rate of protodeboronation.[2]
-
Solvent: Protic solvents, especially water, can serve as a proton source for the reaction.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of both the desired coupling and the undesired protodeboronation.
-
Catalyst and Ligands: The palladium catalyst and the phosphine (B1218219) ligand used can influence the relative rates of the coupling reaction and protodeboronation. Some bulky ligands have been shown to paradoxically promote protodeboronation.
-
Reaction Time: Longer reaction times can lead to increased levels of protodeboronation.
Q3: How can I minimize protodeboronation when using this compound?
A3: Strategies to mitigate protodeboronation include:
-
Careful selection of reaction conditions: Optimizing the base, solvent, and temperature is crucial.
-
Use of boronic acid surrogates: More stable derivatives such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can be used in a "slow release" strategy.[1] This approach maintains a low concentration of the reactive boronic acid in the reaction mixture, thus minimizing side reactions.[1]
-
Anhydrous conditions: Reducing the amount of water in the reaction can suppress protodeboronation.
-
Use of appropriate catalysts and ligands: Employing catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and significant amount of styrene byproduct. | High rate of protodeboronation. | 1. Re-evaluate the base: Switch to a weaker base (e.g., from NaOH to K₂CO₃ or CsF). Use the minimum effective amount of base. 2. Modify the solvent system: Use anhydrous solvents or a solvent mixture with a lower water content. Consider using aprotic polar solvents like dioxane or THF. 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 4. Change the catalyst/ligand system: Screen different phosphine ligands. While bulky, electron-rich ligands are often good for cross-coupling, they can sometimes promote protodeboronation. A less sterically hindered ligand might be beneficial. 5. Use a boronic acid surrogate: If the problem persists, consider synthesizing the MIDA boronate or trifluoroborate salt of this compound. |
| Reaction stalls before completion, with starting materials and styrene present. | Catalyst deactivation or consumption of the boronic acid. | 1. Increase catalyst loading: A higher catalyst loading might drive the reaction to completion before significant protodeboronation occurs. 2. Degas the reaction mixture thoroughly: Oxygen can lead to catalyst decomposition and promote side reactions. 3. Add the boronic acid portion-wise: A slow addition of the this compound can help to maintain a low concentration, favoring the cross-coupling over protodeboronation. |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | 1. Check the purity of this compound: Boronic acids can degrade upon storage. Use freshly purchased or purified material. 2. Ensure anhydrous conditions are consistently maintained: Dry solvents and glassware thoroughly. 3. Standardize the reaction setup: Use consistent stirring rates and heating methods. |
Data Presentation
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Typical Conditions | Relative Yield of Coupled Product | Propensity for Protodeboronation | Notes |
| K₃PO₄ | Anhydrous THF or Dioxane, 60-80 °C | High | Moderate | A good starting point for many couplings. |
| K₂CO₃ | Aqueous/organic solvent mixture, 80-100 °C | Moderate to High | Moderate to High | Often used with aqueous solvent systems. |
| Cs₂CO₃ | Anhydrous THF or Dioxane, RT to 80 °C | High | Moderate | Often provides good results at lower temperatures. |
| CsF | Anhydrous THF or Dioxane, RT to 80 °C | High | Low to Moderate | Can be effective in minimizing protodeboronation. |
| NaOH/KOH | Aqueous/organic solvent mixture, 80-100 °C | Variable | High | Strong bases that can significantly promote protodeboronation. |
Note: The relative performance of bases is highly dependent on the specific substrates, catalyst, and solvent system used.
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling
| Solvent System | Typical Temperature | Effect on Protodeboronation | Comments |
| Toluene/Water | 80-110 °C | Can be significant due to the presence of water. | A common solvent system, but may not be optimal for sensitive substrates. |
| Dioxane/Water | 80-100 °C | Can be significant due to the presence of water. | Similar to toluene/water, but dioxane can sometimes improve solubility. |
| Anhydrous THF | 60-70 °C | Generally lower than aqueous systems. | A good choice for minimizing protodeboronation. |
| Anhydrous Dioxane | 80-100 °C | Generally lower than aqueous systems. | Can be used at higher temperatures than THF. |
| 2-MeTHF | 70-80 °C | A greener alternative to THF with similar properties. | May offer improved performance in some cases. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., THF or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: "Slow Release" Strategy using 4-Vinylphenyl MIDA Boronate
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), 4-vinylphenyl MIDA boronate (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, which typically includes water to facilitate the slow hydrolysis of the MIDA boronate (e.g., dioxane/water 10:1).
-
Reaction and Work-up: Follow the procedure outlined in Protocol 1. The reaction may require longer times due to the slow release of the boronic acid.
Visualizations
Caption: Mechanism of base-catalyzed protodeboronation.
Caption: Decision tree for troubleshooting protodeboronation.
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
References
Technical Support Center: RAFT Polymerization of 4-Vinylbenzyl Azide (4-VBA)
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling molecular weight (Mn) and dispersity (Đ) during the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 4-vinylbenzyl azide (B81097) (4-VBA). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Note: Specific literature on the RAFT polymerization of 4-vinylbenzyl azide (4-VBA) is limited. Therefore, this guide leverages established principles of RAFT polymerization for styrenic monomers and draws parallels from the successful controlled polymerization of its close structural analog, 4-vinylbenzaldehyde (B157712) (VBA)[1].
Frequently Asked Questions (FAQs)
Q1: How can I predict and control the molecular weight (Mn) of my poly(4-VBA)?
A1: The number-average molecular weight (Mn) in a RAFT polymerization is primarily controlled by the initial molar ratio of monomer to the RAFT chain transfer agent (CTA), as well as the monomer conversion. You can predict the theoretical Mn using the following formula[2]:
Mn,theoretical = (([Monomer]₀ / [CTA]₀) * MW_monomer * Conversion) + MW_CTA
Where:
-
[Monomer]₀ is the initial monomer concentration.
-
[CTA]₀ is the initial RAFT agent concentration.
-
MW_monomer is the molecular weight of 4-VBA.
-
Conversion is the fractional monomer conversion.
-
MW_CTA is the molecular weight of the RAFT agent.
To achieve a target molecular weight, you should carefully control the [Monomer]₀ / [CTA]₀ ratio.
Q2: What is a desirable dispersity (Đ) for a controlled RAFT polymerization of 4-VBA, and how is it controlled?
A2: For a well-controlled RAFT polymerization, the target dispersity (Đ or PDI) should be low, typically below 1.3, with values approaching 1.1 indicating excellent control[1][3]. Dispersity is influenced by several factors, including the choice of CTA, the CTA-to-initiator ratio, temperature, and monomer conversion. A higher [CTA]/[Initiator] ratio (typically 5:1 to 10:1) generally leads to lower dispersity by ensuring that most chains are initiated by the RAFT agent's R-group rather than by the initiator, which minimizes termination events[4][5].
Q3: Which RAFT agent (CTA) and initiator are most suitable for 4-VBA polymerization?
A3: 4-VBA is a styrenic monomer. For such "more-activated" monomers, trithiocarbonates and dithiobenzoates are generally effective RAFT agents. For the analogous monomer 4-vinylbenzaldehyde, S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate (DDMAT) was used successfully[1]. A common thermal initiator like 2,2′-azobis(isobutyronitrile) (AIBN) is a suitable choice, with the reaction temperature set to ensure an appropriate decomposition rate (e.g., 70-75 °C)[1][2].
Q4: What is the importance of the solvent in the RAFT polymerization of 4-VBA?
A4: The solvent plays a critical role. It must solubilize the monomer, the growing polymer, the CTA, and the initiator. Poor solubility of the polymer can lead to precipitation and a loss of control. For the polymerization of 4-vinylbenzaldehyde, 1,4-dioxane (B91453) and 2-butanone (B6335102) were found to be effective solvents[1]. The choice of solvent can also influence polymerization kinetics and the potential for side reactions, such as chain transfer to the solvent[6][7][8].
Data Presentation
Table 1: Key Parameters Influencing Molecular Weight and Dispersity in RAFT Polymerization
| Parameter | Primary Effect on Molecular Weight (Mn) | Primary Effect on Dispersity (Đ) | General Recommendation for 4-VBA |
| [Monomer] / [CTA] Ratio | Inversely proportional; main determinant of target Mn[2]. | Minor effect, but very high ratios can be challenging. | Adjust to achieve target molecular weight. |
| [CTA] / [Initiator] Ratio | Minor effect. | Inversely proportional; higher ratios lead to lower Đ[9]. | Start with a ratio between 5:1 and 10:1. |
| Choice of CTA | Affects initiation efficiency and thus the accuracy of theoretical Mn. | Critical; an inappropriate CTA leads to poor control and high Đ. | Use a trithiocarbonate (B1256668) (e.g., DDMAT) or a dithiobenzoate suitable for styrenics. |
| Temperature | Affects reaction rate, which influences final conversion and Mn. | High temperatures can increase termination rates, leading to higher Đ[3]. | 70-75 °C when using AIBN as the initiator[1]. |
| Solvent | Can affect kinetics and the potential for chain transfer side reactions[7]. | A poor solvent can cause precipitation, leading to broad Đ. | Use a good solvent for both monomer and polymer, such as 1,4-dioxane or 2-butanone[1]. |
| Monomer Conversion | Directly proportional to Mn[1]. | Pushing to very high conversions (>95%) can broaden Đ due to side reactions[3]. | Target conversions between 50% and 90% for optimal control. |
Table 2: Example Reaction Conditions for Controlled Polymerization of a 4-VBA Analogue (4-Vinylbenzaldehyde) [1]
| Entry | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | Đ (PDI) |
| 1 | 150:1:0.2 | 1,4-Dioxane | 70 | 22.5 | 45 | 6,500 | 1.11 |
| 2 | 150:1:0.2 | 1,4-Dioxane | 75 | 15 | 60 | 8,200 | 1.07 |
| 3 | 150:1:0.2 | 1,4-Dioxane | 75 | 22.5 | 76 | 10,300 | 1.17 |
| 4 | 150:1:0.1 | 2-Butanone | 70 | 7.5 | 52 | 7,100 | 1.06 |
Visualizations
Caption: General experimental workflow for RAFT polymerization.
Caption: Troubleshooting flowchart for common RAFT polymerization issues.
Troubleshooting Guide
Problem 1: The polymerization is extremely slow or fails to initiate.
| Possible Cause | Suggested Solution |
| Oxygen Inhibition | Oxygen is a radical scavenger and a potent inhibitor. Ensure the reaction mixture is thoroughly degassed using at least three freeze-pump-thaw cycles. Purging with an inert gas (high-purity argon or nitrogen) is an alternative but may be less effective for complete oxygen removal[3]. |
| Impure Reagents | The monomer may contain inhibitors from manufacturing. Purify 4-VBA by passing it through a short column of basic alumina (B75360) immediately before use to remove the inhibitor[3]. Ensure solvents are anhydrous and initiators are pure (recrystallization may be necessary)[10]. |
| Inefficient Initiator | The chosen initiator may have a very long half-life at the reaction temperature, leading to a slow rate of radical generation. For AIBN, temperatures of 60-80 °C are typical. If a lower temperature is required, select an initiator with a lower decomposition temperature[3]. |
| Inappropriate CTA | The selected RAFT agent may be unsuitable for styrenic monomers, leading to inhibition or significant retardation. Verify that the CTA is effective for "more-activated" monomers. |
Problem 2: The final polymer has a high dispersity (Đ > 1.3).
| Possible Cause | Suggested Solution |
| Low [CTA]/[Initiator] Ratio | Too much initiator leads to a higher concentration of primary radicals, increasing the likelihood of irreversible termination reactions and causing a loss of control[4][11]. Increase the [CTA]/[Initiator] molar ratio to at least 5:1. |
| High Reaction Temperature | Elevated temperatures increase the rates of all reactions, including termination, which can broaden the molecular weight distribution[3]. Consider reducing the temperature by 5-10 °C. |
| High Monomer Conversion | Pushing the reaction to very high conversions can lead to increased side reactions and termination events as the monomer concentration depletes, broadening the dispersity[3]. Aim for a moderate conversion (e.g., < 90%) by reducing the reaction time. |
| Poor Chain Transfer Constant | The selected CTA may have a low chain transfer constant for 4-VBA, resulting in poor mediation of the polymerization. Choose a RAFT agent known to have a high transfer constant for styrenics. |
Problem 3: The GPC trace shows a high molecular weight shoulder or is bimodal.
| Possible Cause | Suggested Solution |
| Initial Uncontrolled Polymerization | The initiator may be decomposing too rapidly before the RAFT pre-equilibrium is established, leading to a population of chains formed by conventional free-radical polymerization[5]. Lower the reaction temperature slightly or choose an initiator that decomposes more slowly at the target temperature. You can also try increasing the [CTA]/[Initiator] ratio. |
| Chain Coupling | Termination by coupling of two growing polymer chains can lead to species with double the molecular weight. This is more likely at high conversion. Reduce the target conversion or lower the initiator concentration. |
Problem 4: The reaction mixture, initially colored by the CTA, becomes colorless.
| Possible Cause | Suggested Solution |
| Degradation of the RAFT Agent | The thiocarbonylthio group responsible for the color can be susceptible to degradation, for example, via hydrolysis or oxidation, especially if peroxide initiators are used or if impurities are present[2][12]. Ensure all reagents and solvents are pure and free of water and peroxides. Use an azo-initiator like AIBN instead of a peroxide-based one. |
| Loss of End-Group Fidelity | Irreversible termination reactions can lead to the loss of the CTA moiety from the chain end. This indicates a loss of "living" character. Optimize the [CTA]/[Initiator] ratio and reaction conditions to minimize termination. |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of 4-VBA
This protocol provides a representative procedure for synthesizing poly(4-VBA) with a target molecular weight.
1. Reagent Preparation:
-
Monomer Purification: Pass 4-vinylbenzyl azide (4-VBA) through a short column of basic alumina to remove any polymerization inhibitors. Use the purified monomer immediately.
-
Reagent Weighing: In a clean, dry Schlenk flask equipped with a magnetic stir bar, accurately weigh the purified 4-VBA monomer, the RAFT agent (e.g., DDMAT), and the initiator (AIBN). The molar ratios will determine the final molecular weight and control (e.g., [4-VBA]:[DDMAT]:[AIBN] = 150:1:0.2)[1].
2. Reaction Setup:
-
Add the appropriate volume of anhydrous solvent (e.g., 1,4-dioxane) to the Schlenk flask to dissolve all components and achieve the desired monomer concentration[1][13].
-
Seal the flask with a rubber septum and secure it with a wire or clamp.
3. Degassing:
-
To remove dissolved oxygen, perform a minimum of three freeze-pump-thaw cycles:
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen.
-
Pump: With the contents frozen, apply a high vacuum to the flask for 10-15 minutes.
-
Thaw: Close the connection to the vacuum and thaw the contents in a room temperature water bath. You should observe bubbling as dissolved gases are released.
-
-
After the final thaw, backfill the flask with a high-purity inert gas (argon or nitrogen).
4. Polymerization:
-
Place the sealed Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 70 °C)[1].
-
Stir the reaction mixture at a consistent rate.
-
Monitor the reaction progress by taking small aliquots at timed intervals via a degassed syringe for analysis (e.g., ¹H NMR for conversion, GPC for Mn and Đ).
5. Quenching and Isolation:
-
Once the desired monomer conversion is reached, stop the polymerization by removing the flask from the oil bath and cooling it rapidly in an ice-water bath[13].
-
Expose the reaction mixture to air to quench any remaining radicals.
-
Isolate the polymer by precipitating the viscous solution into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
6. Characterization:
-
Determine the final monomer conversion by comparing the vinyl proton signals to a stable internal standard or polymer backbone signals in the ¹H NMR spectrum.
-
Determine the number-average molecular weight (Mn) and dispersity (Đ) of the purified polymer using Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene).
References
- 1. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boronmolecular.com [boronmolecular.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
Strategies to enhance the stability of 4-vinylphenylboronic acid in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-vinylphenylboronic acid (4-VPBA) in aqueous media.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Increased viscosity or gelation of the 4-VPBA solution. | Spontaneous radical polymerization of the vinyl group. This can be initiated by exposure to heat, light, or oxygen. | 1. Storage: Store 4-VPBA solid and its aqueous solutions at low temperatures (-20°C is recommended) in the dark and under an inert atmosphere (e.g., argon or nitrogen)[1]. 2. Inhibitors: Add a radical inhibitor such as phenothiazine (B1677639) to the solution at a concentration of 100-500 ppm[1]. 3. Fresh Preparation: Prepare aqueous solutions of 4-VPBA fresh before each experiment. |
| Cloudy solution or formation of a white precipitate. | 1. Polymerization: Insoluble polymer has formed. 2. Boroxine (B1236090) Formation: Dehydration of the boronic acid moieties to form the cyclic trimeric anhydride (B1165640) (boroxine). This is more likely in less polar solvents but can occur in concentrated aqueous solutions or upon removal of water. | 1. Filtration: If polymerization is suspected, the insoluble polymer can be removed by filtration, but this will reduce the effective concentration of the monomer. 2. Re-hydrolysis: If boroxine formation is suspected, adding more water and gently warming the solution can help to hydrolyze the boroxine back to the boronic acid. |
| Low yields in reactions involving 4-VPBA. | Degradation of 4-VPBA, leading to a lower effective concentration of the reactive monomer. | 1. Confirm Concentration: Use a freshly prepared and stabilized solution. If possible, determine the concentration of the active monomer using analytical techniques like HPLC or NMR before use. 2. Optimize Reaction Conditions: Lowering the reaction temperature can help to disfavor polymerization during the experiment[1]. |
| Inconsistent experimental results. | Variability in the purity and stability of the 4-VPBA stock. | 1. Quality Control: Implement a quality control check for each new batch of 4-VPBA. This could include solubility tests and analytical characterization (e.g., NMR). 2. Standardized Protocol: Use a standardized protocol for the preparation and storage of 4-VPBA solutions, including the consistent use of inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-VPBA in aqueous media?
A1: The two primary degradation pathways for this compound in aqueous media are:
-
Polymerization: The vinyl group of 4-VPBA can undergo radical polymerization, which is often initiated by exposure to heat, light, or oxygen. This leads to the formation of insoluble polymers and a reduction in the concentration of the active monomer[1].
-
Boroxine Formation: Like other boronic acids, 4-VPBA can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. This is a reversible process, and the equilibrium can be shifted back towards the boronic acid by the addition of water.
Q2: How can I prevent the polymerization of 4-VPBA in my aqueous solution?
A2: To prevent polymerization, you should:
-
Store Properly: Keep the solid 4-VPBA and any prepared solutions at a low temperature (ideally -20°C), protected from light, and under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen[1].
-
Use Inhibitors: Add a radical inhibitor to your solution. Phenothiazine is a commonly used inhibitor at concentrations of 100-500 ppm[1].
-
Prepare Fresh Solutions: It is always best to prepare aqueous solutions of 4-VPBA immediately before use.
Q3: What is the effect of pH on the stability of 4-VPBA?
-
Acidic Conditions: In acidic solutions, the boronic acid group is protonated and generally more stable towards protodeborylation (cleavage of the C-B bond).
-
Neutral to Basic Conditions: At neutral to basic pH, the boronic acid exists in equilibrium with its more reactive boronate form. While this can be beneficial for certain reactions, it can also increase the rate of degradation. The pKa of 4-VPBA is predicted to be around 8.62, meaning that above this pH, the boronate form will be more prevalent.
Q4: Are there any specific buffer systems that are recommended for 4-VPBA solutions?
A4: The choice of buffer can impact the stability of 4-VPBA. It is advisable to use buffers that do not contain diol functionalities, as these can form reversible complexes with the boronic acid group. Simple phosphate (B84403) or borate (B1201080) buffers (at a pH where 4-VPBA is stable) are generally suitable. It is recommended to perform a compatibility study with your chosen buffer system.
Q5: How can I monitor the stability of my 4-VPBA solution over time?
A5: Several analytical techniques can be used to monitor the stability of 4-VPBA solutions:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying 4-VPBA and its degradation products. A stability-indicating method should be developed to ensure that all relevant species are resolved.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the vinyl protons of 4-VPBA and the appearance of new signals corresponding to degradation products. 11B NMR can provide information about the chemical environment of the boron atom and can be used to detect the formation of boroxines or other boron-containing species.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 4-VPBA
Objective: To prepare a stabilized aqueous stock solution of this compound with a reduced risk of polymerization.
Materials:
-
This compound (4-VPBA)
-
High-purity water (e.g., Milli-Q or equivalent), deoxygenated
-
Phenothiazine
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Anhydrous solvent (e.g., Dichloromethane or THF) for inhibitor stock solution
-
Volumetric flasks
-
Syringes or micropipettes
-
Amber glass storage vial with a PTFE-lined cap
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Prepare Inhibitor Stock Solution:
-
Accurately weigh 10 mg of phenothiazine.
-
Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution. Note: Phenothiazine solutions can be light-sensitive; prepare fresh or store in an amber vial[1].
-
-
Prepare Deoxygenated Water:
-
Sparge high-purity water with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
-
Prepare 4-VPBA Solution:
-
Weigh the desired amount of 4-VPBA in a clean, dry vial.
-
Add the required volume of deoxygenated water to achieve the target concentration.
-
Gently swirl or sonicate the vial to dissolve the 4-VPBA completely.
-
-
Add Inhibitor:
-
The target concentration for phenothiazine is typically 100-500 ppm. For a 200 ppm concentration in a 10 mL solution containing 100 mg of 4-VPBA, you would need 0.02 mg of phenothiazine.
-
Carefully add the calculated volume of the phenothiazine stock solution to the 4-VPBA solution. In this example, you would add 20 µL of the 1 mg/mL stock solution.
-
-
Ensure Homogeneity and Store:
-
Gently mix the solution to ensure the inhibitor is evenly distributed.
-
Blanket the headspace of the vial with an inert gas for 1-2 minutes.
-
Seal the vial tightly with a PTFE-lined cap.
-
Store the solution at -20°C in the dark.
-
Protocol 2: Monitoring 4-VPBA Stability using HPLC
Objective: To monitor the degradation of this compound in an aqueous solution over time using High-Performance Liquid Chromatography.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Aqueous solution of 4-VPBA (prepared as in Protocol 1)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile (B52724) with 0.1% formic acid
-
HPLC vials
Procedure:
-
Method Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is a good starting point. For example:
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the 4-VPBA solution.
-
Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to 4-VPBA based on its retention time (determined by injecting a fresh, standard solution).
-
Monitor the decrease in the peak area of 4-VPBA over time.
-
Observe the appearance of any new peaks, which would indicate the formation of degradation products.
-
Quantify the percentage of remaining 4-VPBA at each time point by comparing the peak area to the initial peak area (t=0).
-
Visualizations
Caption: Degradation pathways of 4-VPBA in aqueous media.
Caption: Workflow for preparing and storing stable 4-VPBA solutions.
References
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 4-VBA Polymers
Welcome to the technical support center for the functionalization of poly(4-vinylbenzoic acid) (P4VBA). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the esterification and amidation of P4VBA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for functionalizing poly(4-vinylbenzoic acid)?
A1: The carboxylic acid groups on the P4VBA backbone are the primary sites for functionalization. The two most common methods are:
-
Esterification: Reacting the polymer with an alcohol in the presence of an acid catalyst or a coupling agent to form an ester linkage.
-
Amidation: Reacting the polymer with a primary or secondary amine using a coupling agent to form a stable amide bond.
Q2: How can I confirm that the functionalization reaction has been successful?
A2: Several analytical techniques can be used to characterize the functionalized polymer and confirm the reaction's success:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of a new ester or amide carbonyl peak and the disappearance or reduction of the carboxylic acid peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show new peaks corresponding to the attached functional group.
-
Gel Permeation Chromatography (GPC): To check for any changes in molecular weight or potential cross-linking.
Q3: What solvents are suitable for the functionalization of P4VBA?
A3: P4VBA is soluble in polar aprotic solvents.[1] Suitable solvents for functionalization reactions include:
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Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
The choice of solvent may also depend on the solubility of the other reactants and reagents.
Q4: Can the vinyl backbone of the P4VBA polymer participate in side reactions?
A4: While the primary reactions target the carboxylic acid group, the vinyl backbone is generally stable under common esterification and amidation conditions. However, harsh reaction conditions (e.g., very high temperatures or radical initiators) could potentially lead to side reactions. It is advisable to use mild reaction conditions to maintain the integrity of the polymer backbone.
Troubleshooting Guides
Esterification of P4VBA
Issue 1: Low or No Esterification Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Use a fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH). For sensitive substrates, consider using a milder coupling agent like DCC with DMAP. |
| Equilibrium Limitation | Fischer esterification is a reversible reaction.[2] To drive the reaction forward, use a large excess of the alcohol or remove water as it forms using a Dean-Stark apparatus. |
| Steric Hindrance | If using a bulky alcohol, the reaction rate may be slow. Increase the reaction time and/or temperature. Consider using a less sterically hindered activating agent. |
| Poor Polymer Solubility | Ensure the P4VBA is fully dissolved in the chosen solvent before adding other reagents. Gentle heating can aid dissolution. |
Issue 2: Polymer Cross-linking
| Possible Cause | Suggested Solution |
| Reaction with Dihydric Alcohols | If the alcohol has more than one hydroxyl group, it can react with multiple polymer chains, leading to cross-linking. Use a monohydric alcohol if cross-linking is not desired. |
| High Reaction Temperature | Excessive heat can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer duration. |
Amidation of P4VBA
Issue 1: Low Amidation Yield
| Possible Cause | Suggested Solution |
| Ineffective Coupling Agent | Ensure the coupling agent (e.g., DCC, EDC, HATU) is fresh and handled under anhydrous conditions. The choice of coupling agent can be critical; HATU is often more efficient than DCC/EDC for challenging couplings. |
| Amine Basicity | Amines can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[3] The use of a suitable coupling agent is necessary to activate the carboxylic acid. |
| Sterically Hindered Amine | For bulky amines, the reaction may be slow. Increase the reaction time and temperature, or consider using a more powerful coupling agent. |
| Side Reaction of Activated Ester | The activated ester intermediate can be susceptible to hydrolysis. Ensure the reaction is carried out under anhydrous conditions. |
Quantitative Data from Literature
The following tables summarize reaction conditions for the functionalization of 4-VBA and related polymers based on available literature.
Table 1: Esterification of 4-Vinylbenzoic Acid Monomer
| Alcohol | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
| Methanol (B129727) | Conc. H₂SO₄ | Methanol | Reflux, 24 h | 78% | [4] |
| 1,2,3,4-tetra-O-acetyl-D-β-glucopyranose | DCC, DMAP | CH₂Cl₂/DMF | 0°C to ambient | 85% | [4] |
Table 2: Amidation of Activated P4VBA Polymers
| Polymer | Amine | Solvent | Conditions | Conversion | Reference |
| Poly(pentafluorophenyl 4-vinylbenzoate) | Primary Amines | Not Specified | 0°C, < 5 min | Quantitative | [5] |
Experimental Protocols
Protocol 1: Esterification of P4VBA using DCC/DMAP
-
Dissolution: Dissolve P4VBA in anhydrous DMF (e.g., 1 g of polymer in 20 mL of DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Alcohol and Catalyst: Add the desired alcohol (1.5 equivalents per carboxylic acid group) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the polymer by slowly adding the filtrate to a large volume of a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Protocol 2: Amidation of P4VBA using HATU
-
Dissolution: Dissolve P4VBA in anhydrous DMF (e.g., 1 g of polymer in 20 mL of DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Add the desired primary or secondary amine (1.5 equivalents per carboxylic acid group) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Addition of Coupling Agent: Add hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) (1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or water).
-
Collect the polymer by filtration, wash thoroughly with the non-solvent to remove unreacted reagents and byproducts, and dry under vacuum.
-
Visualizations
References
Avoiding gelation during the polymerization of 4-vinylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding gelation during the polymerization of 4-vinylphenylboronic acid (4-VPBA).
Troubleshooting Guide
Issue: The reaction mixture becomes a gel or solid during polymerization.
Question: My 4-VPBA polymerization reaction turned into an insoluble gel. What is causing this and how can I prevent it?
Answer: Gelation during the polymerization of 4-VPBA is a common issue, primarily caused by cross-linking of the polymer chains. The primary mechanism for this cross-linking is the formation of boroxine (B1236090) rings between the boronic acid moieties of different polymer chains. This process is reversible and is favored by the removal of water.
To prevent gelation, it is crucial to control the polymerization process to minimize inter-chain reactions. This can be achieved through several strategies outlined below.
Primary Cause of Gelation: Boroxine Formation
The boronic acid groups on the 4-VPBA monomer and the resulting polymer can undergo a dehydration reaction to form cyclic boroxine structures. When this occurs between different polymer chains, it creates a cross-linked network, leading to gel formation.
Caption: Mechanism of gelation via intermolecular boroxine formation.
Frequently Asked Questions (FAQs)
Q1: What polymerization methods are recommended to avoid gelation of 4-VPBA?
A1: Controlled radical polymerization (CRP) techniques are highly recommended over conventional free-radical polymerization to minimize the risk of gelation. CRP methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) allow for the synthesis of well-defined polymers with low dispersity and can effectively prevent gelation.[1][2][3]
Q2: How does monomer concentration affect gelation?
A2: Higher monomer concentrations can increase the likelihood of intermolecular reactions, leading to a higher risk of gelation. It is advisable to conduct the polymerization at a moderate monomer concentration. While specific optimal concentrations can be system-dependent, starting with a lower concentration and gradually increasing it in subsequent experiments can help identify the ideal conditions for your specific setup.
Q3: What is the role of temperature in 4-VPBA polymerization and gelation?
A3: Temperature plays a critical role. While higher temperatures can increase the rate of polymerization, they can also promote side reactions, including boroxine formation, which is an entropy-driven process.[4] It is important to carefully control the reaction temperature according to the chosen polymerization method (RAFT or NMP) to balance polymerization kinetics and the suppression of cross-linking.
Q4: Are there any specific solvents that can help prevent gelation?
A4: The choice of solvent is important. A good solvent for both the monomer and the resulting polymer can help to keep the polymer chains in a dissolved state and reduce the chances of intermolecular aggregation and subsequent cross-linking. Dimethylacetamide (DMAc) has been successfully used as a solvent for the NMP of 4-VPBA.[5]
Q5: How can I ensure the quality of my 4-VPBA monomer before polymerization?
A5: It is crucial to use a high-purity monomer. Impurities can sometimes initiate uncontrolled polymerization. Additionally, 4-VPBA can polymerize upon storage. It is recommended to store the monomer at low temperatures (e.g., -20°C) and under an inert atmosphere. Before use, you can check for signs of polymerization, such as insolubility in a suitable solvent.
Experimental Protocols
Protocol 1: RAFT Polymerization of 4-VPBA
This protocol is a general guideline for the RAFT polymerization of 4-VPBA to obtain a well-defined polymer with a low risk of gelation.
Materials:
-
This compound (4-VPBA)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide - DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the 4-VPBA monomer, RAFT agent, and AIBN in the chosen solvent. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.2.
-
De-gas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for analysis (e.g., ¹H NMR or SEC).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane) and dry under vacuum.
Caption: Experimental workflow for RAFT polymerization of 4-VPBA.
Protocol 2: NMP of 4-VPBA
This protocol provides a general method for the Nitroxide-Mediated Polymerization of 4-VPBA.
Materials:
-
This compound (4-VPBA)
-
NMP initiator (e.g., BlocBuilder®)
-
Solvent (e.g., Dimethylacetamide - DMAc)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the 4-VPBA monomer and the NMP initiator in DMAc. A successful reported ratio is [4-VBA]:[BlocBuilder] of 100:1.[1]
-
De-gas the solution using at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath (e.g., 90-120 °C).
-
Stir the reaction mixture for the desired duration. Monitor the progress by taking samples for analysis.
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Isolate the polymer by precipitation in a suitable non-solvent and dry it under vacuum.
Caption: Experimental workflow for NMP of 4-VPBA.
Data Presentation
Table 1: Comparison of Polymerization Methods for 4-VPBA
| Feature | Conventional Free-Radical Polymerization | Controlled Radical Polymerization (RAFT/NMP) |
| Control over Molar Mass | Poor | Good to Excellent |
| Dispersity (Đ) | High (> 1.5) | Low (typically ≤ 1.3)[3] |
| Risk of Gelation | High | Low to Very Low |
| Polymer Architecture | Limited (linear or branched) | Well-defined (linear, block, star, etc.) |
| Reproducibility | Moderate | High |
Table 2: Troubleshooting Summary for Gelation in 4-VPBA Polymerization
| Symptom | Possible Cause | Recommended Action |
| Reaction mixture gels at low conversion. | Uncontrolled polymerization, high monomer concentration. | Switch to a controlled polymerization method (RAFT or NMP). Reduce monomer concentration. |
| Gelation occurs during prolonged reaction times. | Intermolecular cross-linking (boroxine formation). | Optimize reaction time to achieve desired molecular weight before significant cross-linking occurs. |
| Inconsistent results between batches. | Impurities in monomer or solvent, presence of oxygen. | Use high-purity reagents. Ensure thorough de-gassing of the reaction mixture. |
| Polymer precipitates instead of gelling. | Poor solvent for the polymer. | Choose a solvent that effectively dissolves both the monomer and the polymer. |
References
Technical Support Center: Purification of Crude 4-Vinylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-vinylphenylboronic acid, with a specific focus on the removal of oligomeric impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete precipitation during recrystallization.- Loss of product during transfers and filtration.- Partial degradation of the boronic acid.- Inefficient extraction during acid-base workup. | - Ensure the solution is sufficiently cooled and allowed adequate time for crystallization.[1]- Use a minimal amount of cold solvent for washing the purified solid.- Avoid excessive heat and prolonged reaction times.- Perform multiple extractions with the appropriate solvent to ensure complete recovery.[1] |
| Product is an Oil or Gummy Solid | - Presence of significant impurities, including oligomers.- Trapped solvent in the solid. | - Attempt to triturate the material with a non-polar solvent like hexanes to induce solidification.- Re-dissolve the material in a minimal amount of a suitable solvent and attempt recrystallization again.[2][3]- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Purified Product Still Contains Oligomers (Confirmed by NMR/LC-MS) | - The chosen purification method is not effective for oligomer removal.- Spontaneous polymerization during the purification process. | - Employ a more rigorous purification technique, such as acid-base extraction, which is often effective for separating boronic acids from neutral impurities like oligomers.[4]- Consider adding a radical inhibitor (e.g., a small amount of phenothiazine) during purification steps that involve heating, if compatible with the overall process.[5] |
| Material is Insoluble in Common Solvents | - The material has extensively polymerized.[5] | - Check the solubility of a small sample. If a large portion is insoluble, the material has likely polymerized and may not be salvageable.[5]- For valuable material, a conceptual approach is to attempt depolymerization through acid or base-catalyzed hydrolysis, though this is a theoretical protocol and would require significant optimization.[5] |
| White Powder (Oligomers) Precipitates During a Reaction | - Thermally induced polymerization of the this compound starting material. | - If the reaction conditions permit, lower the reaction temperature to disfavor polymerization.- Add a high-temperature radical inhibitor to the reaction mixture.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities include oligomers and polymers of this compound, which form via radical polymerization of the vinyl group. Additionally, boronic acid anhydrides (boroxines) can be present, which are formed by the dehydration of the boronic acid moieties.
Q2: How can I quickly assess the quality of my crude this compound?
A2: A simple quality check involves a visual inspection for any cloudiness, high viscosity, or the presence of gels or solid particulates, which can indicate polymerization.[5] Additionally, checking the solubility of a small sample in a suitable solvent can reveal the presence of insoluble polymeric material.[5]
Q3: Which purification method is best for removing oligomers?
A3: Acid-base extraction is generally a highly effective method for removing neutral, non-acidic impurities like oligomers from boronic acids.[4] This method relies on the acidic nature of the boronic acid group to selectively move the desired compound into an aqueous basic phase, leaving the neutral oligomers in the organic phase. Recrystallization from a suitable solvent system can also be effective if there is a significant difference in solubility between the monomer and the oligomers.
Q4: What solvents are recommended for the recrystallization of this compound?
A4: Recrystallization can be performed using various solvents. A common method involves dissolving the crude material in hot water and allowing it to cool, which takes advantage of the compound's slight solubility in water.[1] Other reported solvents for recrystallizing boronic acids include benzene, dichloroethane, and ethyl acetate.[2] The choice of solvent will depend on the specific impurities present.
Q5: How can I prevent the polymerization of this compound during storage and handling?
A5: To minimize polymerization, store this compound in a tightly sealed container in a cool, dry, and dark place, away from heat, light, and air.[5][6] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.
Quantitative Data Summary
The following table provides a qualitative and estimated quantitative comparison of common purification methods for this compound. The actual results will vary depending on the quality of the crude material.
| Purification Method | Typical Yield | Purity Achieved | Oligomer Removal Efficiency | Notes |
| Recrystallization | 60-85% | Good to Excellent | Moderate to High | Efficiency depends on the solubility difference between the monomer and oligomers in the chosen solvent.[1][2][3] |
| Acid-Base Extraction | 70-90% | Excellent | High | Highly effective for removing neutral and non-acidic impurities.[4] |
| Silica (B1680970) Gel Chromatography | 40-70% | Good | Moderate | Can be challenging due to the potential for the boronic acid to interact with the silica gel.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
-
Dissolution: In a flask, add the crude this compound to a minimal amount of hot water and heat the mixture to boiling to dissolve the solid.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for several hours to induce crystallization.[1]
-
Isolation: Collect the white, crystalline solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold water.[1]
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH or Na2CO3). Repeat the extraction 2-3 times. The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, while neutral oligomers will remain in the organic layer.[4]
-
Separation: Combine the aqueous layers. The organic layer containing the oligomers can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and acidify with a suitable acid (e.g., 1M HCl) until the solution is acidic (pH ~2-3), which will precipitate the purified boronic acid.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified this compound under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound using acid-base extraction.
References
- 1. This compound | 2156-04-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
Impact of solvent choice on the performance of 4-vinylphenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the performance of reactions involving 4-vinylphenylboronic acid (4-VPBA).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several common organic solvents, including ethanol, dimethylsulfoxide (DMSO), tetrahydrofuran (B95107) (THF), and diethyl ether.[1][2][3] It is only slightly soluble in water.[1][2][3] For reactions like Suzuki-Miyaura couplings, solvents such as toluene, dioxane, and dimethylformamide (DMF), often in aqueous mixtures, are frequently used.[4][5][6]
Q2: Why is my 4-VPBA solution viscous or turning into a gel?
A2: The vinyl group in 4-VPBA makes it susceptible to polymerization, which can cause the solution to become viscous or form a gel/solid.[7] This can be initiated by heat, oxygen, or impurities. Proper storage is crucial to minimize this issue. It is recommended to store 4-VPBA in a cool, dark place, such as a freezer at -20°C, under an inert atmosphere like argon or nitrogen.[1][7]
Q3: How does solvent polarity affect the rate of my reaction?
A3: Solvent polarity can significantly influence reaction rates. Generally, reactions that develop a charge in the activated complex proceed faster in more polar solvents.[8] Conversely, reactions where the charge is diminished in the activated complex are slower in polar solvents.[8] For Suzuki-Miyaura couplings, the choice between polar and nonpolar solvents can also affect catalyst activity and even the selectivity of the reaction if multiple reactive sites are present.[9]
Q4: Can the solvent react with my reagents in a Suzuki-Miyaura coupling?
A4: While common solvents for Suzuki coupling are generally considered inert, protic solvents (like alcohols or water) can interact with strong nucleophiles or bases.[8] It is essential to use high-purity, and often anhydrous, solvents to prevent unwanted side reactions and ensure reproducibility.
Q5: Are there specific solvent recommendations for Suzuki-Miyaura couplings with 4-VPBA?
A5: Yes, a mixture of DMF and water (e.g., 95:5 or 1:2 v/v) has been shown to be effective, providing high yields in model Suzuki coupling reactions.[4][6] The use of water in the solvent system can be advantageous for dissolving the base (e.g., K₂CO₃) and facilitating the catalytic cycle.[5]
Troubleshooting Guide
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Reactants | Ensure all reagents, including the 4-VPBA, aryl halide, and base, are sufficiently soluble in the chosen solvent system. If solids remain, consider switching to a different solvent or solvent mixture. Phenylboronic acids generally show high solubility in ethers and ketones.[10] |
| Incorrect Solvent Polarity | The reaction rate may be suboptimal due to solvent polarity. Screen a range of solvents with varying dielectric constants, such as Toluene (nonpolar), THF (intermediate), and DMF/H₂O (polar).[4][5] |
| Solvent Impurities | Water or other impurities in the solvent can deactivate the palladium catalyst or cause side reactions. Use anhydrous, degassed solvents, especially if the reaction is sensitive to moisture or oxygen. |
| Suboptimal Base/Solvent Pairing | The effectiveness of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be solvent-dependent. Ensure the chosen base is soluble and active in your solvent system. Aqueous solvents often work well with inorganic carbonate bases.[5][11] |
Problem 2: Unintended Polymerization of 4-VPBA During Reaction
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Thermally-induced radical polymerization of the vinyl group is a common issue. If the reaction protocol allows, attempt to run the reaction at a lower temperature.[7] |
| Presence of Oxygen/Initiators | Oxygen can initiate polymerization. Ensure the solvent is thoroughly degassed before use and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). |
| No Inhibitor Present | For reactions run at elevated temperatures, consider adding a small amount of a polymerization inhibitor, such as phenothiazine, to the reaction mixture.[7] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Ethanol | Soluble[1][2][3] |
| Dimethylsulfoxide (DMSO) | Soluble[1][2][3] |
| Tetrahydrofuran (THF) | Soluble[1][2][3] |
| Diethyl Ether | Soluble[1][2][3] |
| Water | Slightly Soluble[1][2][3] |
Table 2: Effect of Solvent on a Model Suzuki Cross-Coupling Reaction Yield (Data adapted from a model reaction of 4-iodoanisole (B42571) and phenylboronic acid, which serves as a useful proxy for boronic acid reactivity.)
| Solvent System (v/v) | Yield (%) |
| DMF/H₂O (1:2) | 91 |
| Ethanol/H₂O (1:1) | 85 |
| Acetonitrile/H₂O (1:1) | 78 |
| Dioxane/H₂O (1:1) | 75 |
| Toluene | 65 |
| THF | 70 |
Note: Yields are illustrative and can vary significantly based on specific substrates, catalyst, base, and temperature.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Solvent Preparation: Degas the chosen solvent (e.g., DMF/H₂O mixture) by bubbling an inert gas (Argon or Nitrogen) through it for 20-30 minutes.
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[6]
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 70-110 °C) and monitor the reaction progress using TLC or GC/LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Quality Control Test for 4-VPBA Polymerization
-
Visual Inspection: Before use, check the 4-VPBA solid for signs of polymerization, such as clumping or a glassy appearance.[7]
-
Solubility Test: Place a small amount (~10 mg) of the 4-VPBA in a vial. Add 1 mL of a solvent in which the monomer should be fully soluble (e.g., THF or DMSO).[7]
-
Assessment: If the material does not dissolve completely, forms a gel, or leaves behind insoluble particulates, polymerization has likely occurred, and the reagent quality may be compromised for sensitive applications.[7]
Visualizations
Caption: Troubleshooting workflow for 4-VPBA reactions.
Caption: Impact of solvent properties on reaction outcomes.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 2156-04-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Vinylphenylboronic Acid and 3-Vinylphenylboronic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of functional polymer synthesis, vinylphenylboronic acids (VPBAs) serve as pivotal monomers for creating materials with unique responsive properties. The isomeric position of the vinyl group relative to the boronic acid moiety significantly influences polymerization kinetics, polymer properties, and subsequent applications. This guide provides an objective comparison of 4-vinylphenylboronic acid (4-VPBA) and 3-vinylphenylboronic acid (3-VPBA), supported by experimental data, to aid researchers in selecting the optimal monomer for their specific needs.
Introduction to Vinylphenylboronic Acid Isomers
4-VPBA and 3-VPBA are structural isomers that both contain a polymerizable vinyl group and a functional boronic acid group. The boronic acid functionality imparts desirable characteristics to the resulting polymers, including the ability to form reversible covalent bonds with diols, leading to applications in glucose sensing, self-healing materials, and drug delivery systems.[1][2] However, the electronic and steric differences arising from the para versus meta substitution pattern affect their reactivity and the properties of the derived polymers.
Performance Comparison in Polymer Synthesis
The choice between 4-VPBA and 3-VPBA hinges on the desired polymerization technique and the intended application of the final polymer. While extensive research has been conducted on the polymerization of 4-VPBA, data for 3-VPBA is less abundant. Nevertheless, by combining available experimental results with established principles of substituted styrene (B11656) polymerization, a comprehensive comparison can be drawn.
Reactivity in Controlled Radical Polymerization
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), are frequently employed for the synthesis of well-defined polymers from VPBA monomers.
The reactivity of styrenic monomers in radical polymerization is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can affect the stability of the propagating radical and the monomer's reactivity. The boronic acid group is generally considered to be electron-withdrawing.
-
This compound (para-isomer): The boronic acid group at the para position exerts a direct electronic influence on the vinyl group through resonance and inductive effects. This can lead to a more controlled polymerization, often resulting in polymers with lower polydispersity indices (PDIs).[1]
-
3-Vinylphenylboronic Acid (meta-isomer): In the meta position, the electronic effect of the boronic acid group on the vinyl group is primarily inductive. This generally results in a different reactivity profile compared to the para isomer. Studies on other meta-substituted styrenes suggest that the polymerization behavior will be distinct from their para counterparts, potentially affecting polymerization rates and the degree of control.
Suzuki-Miyaura Coupling Polymerization
Both 4-VPBA and 3-VPBA can be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers. The efficiency of this reaction can be influenced by the steric hindrance and electronic properties of the boronic acid. Generally, para-substituted phenylboronic acids tend to exhibit slightly higher reactivity in Suzuki-Miyaura couplings compared to their meta counterparts due to reduced steric hindrance around the boronic acid group.
Quantitative Data Summary
The following tables summarize key quantitative data for the polymerization of 4-VPBA and 3-VPBA, based on available literature.
Table 1: Properties of this compound and 3-Vinylphenylboronic Acid Monomers
| Property | This compound | 3-Vinylphenylboronic Acid |
| CAS Number | 2156-04-9 | 15016-43-0 |
| Molecular Formula | C₈H₉BO₂ | C₈H₉BO₂ |
| Molecular Weight | 147.97 g/mol | 147.97 g/mol |
| Appearance | White to light beige crystalline powder | White to almost white powder or crystals |
| Melting Point | 190-193 °C | 141-147 °C |
Table 2: Representative Polymerization Data
| Monomer | Polymerization Method | Initiator/CTA | Solvent | Temp. (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 4-VPBA | RAFT | AIBN / Various CTAs | Various | 60-90 | 5,000 - 50,000 | ≤ 1.25 | [1] |
| 4-VPBA | NMP | BlocBuilder™ | DMAc | 80-90 | - | < 1.40 | [3] |
| 3-Acrylamido-PBA | RAFT | DMP | THF/H₂O | 70 | 7,780 | - | [4] |
Note: Direct polymerization data for 3-VPBA is limited. Data for 3-acrylamidophenylboronic acid is included as a relevant meta-substituted monomer.
Experimental Protocols
RAFT Polymerization of this compound
This protocol is a generalized procedure based on literature reports for the synthesis of poly(this compound).[1]
Materials:
-
This compound (4-VPBA)
-
Azo-bis(isobutyronitrile) (AIBN) as initiator
-
Chain Transfer Agent (CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate
-
Solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
4-VPBA, CTA, and AIBN are dissolved in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar.
-
The solution is degassed by three freeze-pump-thaw cycles to remove oxygen.
-
The flask is backfilled with an inert gas and placed in a preheated oil bath at the desired temperature (typically 60-90 °C).
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is quenched by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.
-
The molecular weight (Mₙ) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).
Suzuki-Miyaura Polycondensation
This is a general protocol for the synthesis of conjugated polymers using a vinylphenylboronic acid monomer.
Materials:
-
Vinylphenylboronic acid monomer (4-VPBA or 3-VPBA)
-
Aryl dihalide co-monomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)
-
Solvent system (e.g., Toluene/water or DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas (Nitrogen or Argon)
Procedure:
-
The vinylphenylboronic acid monomer, aryl dihalide co-monomer, palladium catalyst, and base are added to a Schlenk flask.
-
The flask is evacuated and backfilled with an inert gas several times.
-
The degassed solvent system is added to the flask.
-
The reaction mixture is heated to reflux under an inert atmosphere with vigorous stirring for the specified reaction time.
-
After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum.
-
The polymer is characterized by techniques such as GPC, NMR, and UV-Vis spectroscopy.
Visualizations
Caption: Workflow for RAFT Polymerization.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Conclusion
Both this compound and 3-vinylphenylboronic acid are valuable monomers for the synthesis of functional polymers. The choice between the two isomers should be guided by the specific requirements of the desired polymer and its intended application.
-
This compound is well-documented and generally exhibits good control in radical polymerizations, making it a reliable choice for synthesizing well-defined polymers with responsive properties. Its para-substitution pattern allows for direct electronic communication between the vinyl and boronic acid groups, influencing its reactivity.
-
3-Vinylphenylboronic acid , while less studied, offers an alternative for tuning polymer properties. The meta-substitution pattern alters the electronic and steric environment of the polymerizable group, which can be leveraged to achieve different polymer architectures and characteristics. Further research into the polymerization of 3-VPBA is warranted to fully explore its potential in advanced materials development.
Researchers are encouraged to consider the theoretical principles of substituted styrene polymerization when designing experiments with these monomers, particularly when direct comparative data is unavailable. This approach will enable the rational design of polymers with tailored properties for a wide range of applications in materials science and drug development.
References
A Comparative Guide to the Polymerization of 4-Vinylbenzyl Azide (4-VBA)
For researchers, scientists, and professionals in drug development, the synthesis of well-defined polymers with specific functionalities is paramount. 4-Vinylbenzyl azide (B81097) (4-VBA) is a valuable monomer, as the azide group allows for post-polymerization modification via "click" chemistry, enabling the attachment of various molecules, including drugs and targeting ligands. This guide provides a comparative analysis of three common polymerization techniques for monomers like 4-VBA: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and conventional free radical polymerization. The following sections detail the experimental outcomes, protocols, and underlying mechanisms of each method to aid in the selection of the most suitable technique for your research needs.
Data Presentation: A Quantitative Comparison
The choice of polymerization technique significantly impacts the characteristics of the resulting polymer. Controlled radical polymerization techniques like RAFT and ATRP offer superior control over molecular weight and dispersity compared to conventional free radical polymerization. The following table summarizes typical experimental data for the polymerization of 4-VBA and its close structural analogs, 4-vinylbenzaldehyde (B157712) (for RAFT) and 4-vinylbenzyl chloride (for ATRP and Free Radical Polymerization), illustrating the key differences in performance.
| Polymerization Method | Monomer | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI, Mw/Mn) | Reference |
| RAFT | 4-Vinylbenzaldehyde | 45 - 76 | 6,300 - 10,000 | 1.06 - 1.17 | [1] |
| ATRP | 4-Vinylbenzyl Chloride | ~90 | ~20,000 | ~1.2 - 1.5 | General Literature |
| Free Radical | 4-Vinylbenzyl Azide (copolymer with Styrene) | 48 | 12,538 | 1.5 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful polymer synthesis. Below are representative protocols for each polymerization technique.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 4-Vinylbenzyl Azide
This protocol is adapted from the RAFT polymerization of the structurally similar 4-vinylbenzaldehyde[1].
Materials:
-
4-Vinylbenzyl azide (4-VBA) (monomer)
-
S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
2-Butanone (B6335102) (solvent)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve 4-VBA (e.g., 1.0 g, 6.28 mmol), DDMAT (e.g., 22.9 mg, 0.0628 mmol), and AIBN (e.g., 1.03 mg, 0.00628 mmol) in 2-butanone (e.g., 2.0 mL). The molar ratio of [VBA]:[DDMAT]:[AIBN] is typically 100:1:0.1.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
While maintaining a nitrogen atmosphere, immerse the flask in a preheated oil bath at 75°C.
-
Allow the polymerization to proceed for the desired time (e.g., 10-20 hours). Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature to a constant weight.
-
Characterize the polymer for its molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Atom Transfer Radical Polymerization (ATRP) of 4-Vinylbenzyl Azide
This protocol is a general procedure for the ATRP of vinyl monomers and can be adapted for 4-VBA, using 4-vinylbenzyl chloride as a reference.
Materials:
-
4-Vinylbenzyl azide (4-VBA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
To a dry Schlenk flask with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.
-
Under a nitrogen atmosphere, add anisole (e.g., 2.0 mL), 4-VBA (e.g., 1.59 g, 10 mmol), and PMDETA (e.g., 20.8 µL, 0.1 mmol).
-
Stir the mixture to allow for the formation of the copper-ligand complex.
-
Deoxygenate the mixture by three freeze-pump-thaw cycles.
-
After the final thaw and under a nitrogen atmosphere, add the initiator, EBiB (e.g., 14.7 µL, 0.1 mmol).
-
Place the flask in a preheated oil bath at 90°C.
-
Monitor the reaction progress by taking samples at timed intervals for ¹H NMR and GPC analysis.
-
After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Free Radical Polymerization of 4-Vinylbenzyl Azide
This protocol is based on the free radical copolymerization of 4-VBA with styrene[2].
Materials:
-
4-Vinylbenzyl azide (4-VBA) (monomer)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Argon or Nitrogen gas (for deoxygenation)
Procedure:
-
In a Schlenk flask with a stir bar, dissolve 4-VBA (e.g., 0.96 g, 6.0 mmol) and AIBN (e.g., 0.048 g, 0.30 mmol) in toluene (e.g., 15 mL).
-
Bubble argon or nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Heat the solution to 70°C in a preheated oil bath.
-
Maintain the reaction at this temperature for a set period (e.g., 14 hours).
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a large volume of methanol.
-
Filter the resulting polymer, wash with methanol, and dry in a vacuum oven.
-
Characterize the polymer using GPC to determine Mn and PDI.
Visualization of Polymerization Mechanisms and Workflows
To further elucidate the differences between these polymerization techniques, the following diagrams, created using the DOT language, illustrate the core mechanisms and a generalized experimental workflow.
Caption: Mechanism of RAFT Polymerization.
Caption: Mechanism of ATRP.
Caption: Mechanism of Free Radical Polymerization.
Caption: General Experimental Workflow.
Conclusion
The choice between RAFT, ATRP, and free radical polymerization for the synthesis of 4-VBA-containing polymers depends on the desired application and the level of control required over the polymer architecture.
-
RAFT polymerization offers excellent control over molecular weight and results in polymers with a very low polydispersity index, making it ideal for the synthesis of well-defined block copolymers and other complex architectures.[1]
-
ATRP also provides good control over the polymerization, yielding polymers with narrow molecular weight distributions. It is a robust technique for a wide range of functional monomers.
-
Free radical polymerization is the simplest of the three methods but offers limited control over the polymer's molecular weight and dispersity, typically resulting in a broad distribution of chain lengths.[2] This method may be suitable for applications where precise control over the macromolecular structure is not critical.
For applications in drug delivery and bioconjugation, where well-defined polymer structures are often essential for controlling release kinetics and biological interactions, RAFT and ATRP are the preferred methods. The data and protocols presented in this guide provide a solid foundation for researchers to embark on the synthesis of functionalized polymers derived from 4-vinylbenzyl azide.
References
Palladium vs. Nickel Catalysts: A Comparative Guide for Suzuki Coupling of 4-Vinylbenzoic Acid
For researchers, scientists, and drug development professionals, the choice of catalyst in Suzuki-Miyaura cross-coupling reactions is critical for efficiency, cost-effectiveness, and scalability. This guide provides a head-to-head comparison of palladium and nickel catalysts, focusing on their application in the synthesis of derivatives of 4-vinylbenzoic acid (4-VBA), a valuable building block in polymer chemistry and materials science.
While palladium has long been the dominant catalyst in Suzuki couplings, the rising cost and lower abundance of this precious metal have spurred the development of more sustainable alternatives. Nickel, being more earth-abundant and economical, has emerged as a promising candidate. This guide offers a data-driven comparison to aid in catalyst selection for your specific research needs.
Performance Comparison: Palladium vs. Nickel
The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura couplings using palladium and nickel catalysts with aryl halides, providing a representative comparison for the coupling of 4-VBA. It is important to note that optimal conditions for 4-VBA may vary and require specific optimization.
| Parameter | Palladium Catalyst (e.g., [Pd(dppf)Cl₂]) | Nickel Catalyst (e.g., [Ni(dppf)Cl₂]) |
| Catalyst Loading | Typically 1-5 mol% | Often requires slightly higher loading (3-10 mol%)[1] |
| Reaction Temperature | Mild to moderate (Room temp. to 100 °C) | Often requires higher temperatures (>80 °C) |
| Reaction Time | Generally shorter reaction times | Can be longer compared to palladium |
| Solvent | Wide range of solvents (e.g., Toluene, Dioxane, DMF)[2] | Often polar aprotic solvents (e.g., Dioxane, 2-Me-THF)[3] |
| Base | Broad base compatibility (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[4][5] | Stronger bases often preferred (e.g., K₃PO₄)[6] |
| Yield | Generally high to excellent yields | Can achieve high yields, but may be more substrate-dependent |
| Functional Group Tolerance | Excellent, very broad scope | Good, but can be more sensitive to certain functional groups[7] |
| Cost | Higher | Lower |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are generalized protocols for the synthesis of the precatalysts and the subsequent Suzuki-Miyaura coupling reaction. These should serve as a starting point and may require optimization for the specific substrates used.
Synthesis of [Pd(dppf)Cl₂] Precatalyst
Materials:
-
Palladium(II) chloride (PdCl₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend PdCl₂ (1.0 eq) and dppf (1.0 eq) in ethanol in a Schlenk flask.[4]
-
Heat the mixture to reflux and stir for 2 hours.[4]
-
Cool the solution to room temperature.
-
Collect the resulting orange-red precipitate by filtration.
-
Wash the solid with ethanol and then diethyl ether.
-
Dry the product under vacuum.[4]
Synthesis of [Ni(dppf)Cl₂] Precatalyst
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Ethanol
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare a solution of NiCl₂·6H₂O (1.0 eq) in ethanol.[4]
-
In a separate flask, dissolve dppf (1.0 eq) in ethanol.
-
Add the dppf solution dropwise to the stirring nickel chloride solution.[4]
-
Heat the reaction mixture to reflux and stir for 4 hours.[4]
-
Cool the mixture to room temperature.
-
Collect the resulting red crystalline precipitate by filtration.
-
Wash the solid with ethanol and diethyl ether.
-
Dry the product under vacuum.[4]
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., a derivative of 4-bromobenzoic acid) (1.0 eq)
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Palladium or Nickel catalyst (1-5 mol%)
-
Solvent (e.g., 1,4-dioxane)
-
Schlenk tube or reaction vial
-
Magnetic stirrer
-
Heating block or oil bath
Procedure:
-
To a Schlenk tube containing a stir bar, add the aryl halide, arylboronic acid/ester, and base.[4]
-
Add the catalyst to the tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Place the sealed tube in a preheated heating block or oil bath and stir for the designated time.
-
Monitor the reaction by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[4]
Conclusion
Both palladium and nickel catalysts are effective for Suzuki-Miyaura cross-coupling reactions. Palladium catalysts generally offer broader functional group tolerance and milder reaction conditions, making them a reliable choice for complex syntheses.[8][9] However, nickel catalysts present a more cost-effective and sustainable alternative, particularly for large-scale applications.[8][9] The choice between palladium and nickel will ultimately depend on the specific requirements of the reaction, including substrate scope, cost considerations, and desired reaction conditions. For the Suzuki coupling of 4-VBA, initial small-scale screening of both catalyst types is recommended to determine the optimal system for yield and efficiency.
References
- 1. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. | Semantic Scholar [semanticscholar.org]
- 9. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 4-Vinylphenylboronic Acid-Based Glucose Sensors and Standard Enzymatic Methods
In the landscape of glucose monitoring, particularly for diabetes management, the quest for stable, reliable, and continuous sensing technology is paramount. While enzymatic sensors, predominantly those utilizing glucose oxidase (GOx), have long been the gold standard, they face challenges related to stability and longevity. Phenylboronic acid (PBA)-based sensors, a type of non-enzymatic sensor, have emerged as a promising alternative. This guide provides a detailed comparison of a 4-vinylphenylboronic acid (4-VPBA)-based glucose sensor against standard enzymatic methods, supported by experimental data and protocols.
The core of this technology lies in the reversible covalent binding of the boronic acid moiety to the cis-diol groups present in glucose. This interaction is not dependent on enzymatic activity, offering inherent advantages in terms of stability against environmental factors like temperature and pH changes.[1][2]
Signaling Pathway of this compound-Based Glucose Sensors
The detection mechanism of a 4-VPBA sensor is initiated by the interaction between the phenylboronic acid group and glucose. In an aqueous environment at physiological pH, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The anionic form preferentially binds with diols, such as those on a glucose molecule, forming a stable cyclic ester. This binding event can be transduced into a measurable signal through various means, such as changes in fluorescence, volume (in the case of hydrogels), or electrochemical properties.[3][4]
Performance Comparison: 4-VPBA vs. Standard Enzymatic Sensors
The performance of a glucose sensor is evaluated based on several key parameters. The following table summarizes a comparison between a typical 4-VPBA based sensor and a standard glucose oxidase (GOx)-based amperometric sensor.
| Feature | This compound (4-VPBA) Sensor | Standard Glucose Oxidase (GOx) Sensor |
| Detection Principle | Reversible covalent binding of boronic acid to glucose cis-diols.[5] | Enzymatic oxidation of glucose by GOx, producing H₂O₂ which is then electrochemically detected.[6] |
| Linear Range | Wide dynamic range, often from µM to M concentrations.[7] | Typically linear in the physiological range (e.g., 0.025 mM to 25 mM).[7] |
| Sensitivity | Varies with transduction method; can achieve high sensitivity (e.g., 5.91 pF/decade for some PBA sensors).[7] | High sensitivity is common (e.g., 1.76 µA/mM/cm²).[7] |
| Response Time | Generally fast, with some PBA sensors showing response times of less than 1 second.[7] | Fast response, often within a few seconds (~5 s).[7] |
| Selectivity | Can be susceptible to interference from other saccharides with cis-diols, though diboronic acid structures improve glucose selectivity.[8] | Highly selective for β-D-glucose due to the specific nature of the enzyme.[9] |
| Stability | Robust and stable; not significantly affected by moderate changes in temperature or pH.[1][2] | Prone to degradation at non-optimal pH and high temperatures, which can affect enzyme activity.[9] |
| Reusability | Excellent, due to the reversible nature of the glucose binding.[5] | Limited; typically designed for single use (e.g., test strips) as the enzyme can degrade.[10] |
| Interference | Less affected by common electroactive species like ascorbic acid and uric acid.[7] | Can be affected by electroactive species, although mediator compounds and membranes are used to mitigate this.[11] |
Experimental Protocols for Sensor Validation
This section outlines a general methodology for validating a 4-VPBA based glucose sensor against a standard laboratory reference method.
Objective: To assess the accuracy and reliability of the 4-VPBA sensor by comparing its glucose measurements in biological samples (e.g., human plasma) with those obtained from a reference glucose analyzer.
Materials:
-
4-VPBA based glucose sensor and associated reader/transducer.
-
Reference glucose analyzer (e.g., YSI 2300 STAT Plus).
-
Human plasma samples.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Concentrated glucose stock solution.
-
Apparatus for pH control (e.g., CO₂ infusion system or buffer solutions).[5]
-
Centrifuge, pipettes, and standard laboratory glassware.
Methodology:
-
Sample Preparation:
-
Obtain human plasma samples. To cover a range of glucose concentrations, spike aliquots of the plasma with varying amounts of a concentrated glucose stock solution.[5]
-
Allow samples to equilibrate for at least 45 minutes to permit the mutarotation of glucose.[5]
-
Ensure all samples are maintained at a constant physiological temperature (37°C) and pH (7.4). Control pH using a buffer system or by infusing CO₂.[5]
-
-
Sensor Calibration and Measurement:
-
Calibrate the 4-VPBA sensor according to the manufacturer's instructions, typically using PBS solutions with known glucose concentrations.
-
Introduce the prepared plasma samples to the 4-VPBA sensor.
-
Record the sensor's output signal once it has stabilized for each sample.
-
-
Reference Measurement:
-
For each plasma sample, immediately measure the glucose concentration using the reference glucose analyzer. This provides the "true" glucose value for comparison.
-
-
Interference Study (Optional but Recommended):
-
Prepare plasma samples containing known concentrations of potentially interfering substances (e.g., ascorbic acid, uric acid, common drugs like acetaminophen).[5]
-
Measure the glucose concentration of these samples using both the 4-VPBA sensor and the reference analyzer to assess the sensor's selectivity.
-
-
Data Analysis:
-
Plot the glucose concentrations measured by the 4-VPBA sensor against the values obtained from the reference analyzer.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and intercept. An R² value close to 1 indicates a strong correlation.
-
Utilize Clarke Error Grid (CEG) or Parkes Error Grid analysis to evaluate the clinical accuracy of the sensor's measurements. This grid categorizes data points into zones representing different levels of clinical risk, from accurate to potentially dangerous.[11]
-
Experimental Validation Workflow
The following diagram illustrates the logical flow of the validation process, from sample preparation through to clinical accuracy assessment.
Conclusion
This compound-based glucose sensors present a compelling alternative to traditional enzymatic methods. Their primary advantages lie in their inherent stability, reusability, and the reversible nature of their sensing mechanism, which makes them particularly well-suited for applications in continuous glucose monitoring (CGM).[5][12] While selectivity can be a challenge compared to the high specificity of enzymes like glucose oxidase, ongoing research into structures like diboronic acids is actively addressing this limitation.[8][13] The validation of these sensors against established standard methods is crucial for their translation into clinical and research settings, ensuring they meet the rigorous accuracy and reliability standards required for effective glucose management.
References
- 1. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]
- 2. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose biosensors in clinical practice: principles, limits and perspectives of currently used devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Glucose Biosensors: An Overview of Use in Clinical Practice [mdpi.com]
- 10. How Does a Glucose Sensor Work? [agamatrix.com]
- 11. Glucose biosensors in clinical practice: principles, limits and perspectives of currently used devices [thno.org]
- 12. Passive and wireless, implantable glucose sensing with phenylboronic acid hydrogel-interlayer RF resonators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Poly(4-vinylbenzyl boronic acid) and Other Glucose-Responsive Polymers for Drug Delivery Applications
For researchers, scientists, and drug development professionals, the selection of a suitable glucose-responsive polymer is a critical step in the design of self-regulated drug delivery systems, particularly for diabetes management. This guide provides an objective comparison of poly(4-vinylbenzyl boronic acid) (poly(4-VBA)) with other prominent glucose-responsive polymers, supported by experimental data on their performance characteristics.
Glucose-responsive polymers are a class of "smart" materials that can undergo physicochemical changes in response to varying glucose concentrations. This unique property makes them ideal candidates for developing closed-loop insulin (B600854) delivery systems that mimic the function of a healthy pancreas. These systems can automatically release insulin when blood glucose levels are high and cease release when levels return to normal, thus minimizing the risks of hyperglycemia and hypoglycemia. The primary mechanisms governing glucose-responsiveness in polymers are based on three main recognition elements: phenylboronic acid (PBA) and its derivatives, the enzyme glucose oxidase (GOx), and the protein concanavalin (B7782731) A (Con A).
This comparative study focuses on poly(4-VBA), a prominent member of the PBA-based polymer family, and evaluates its performance against GOx- and Con A-based systems. The comparison will cover key performance indicators including glucose sensitivity, response time, and biocompatibility.
Performance Comparison of Glucose-Responsive Polymers
The efficacy of a glucose-responsive polymer is determined by several key parameters. The following tables summarize the available quantitative data for poly(4-VBA) and other representative glucose-responsive polymers.
| Polymer System | Glucose-Responsive Range | Response Time | Biocompatibility/Cytotoxicity |
| Poly(4-vinylbenzyl boronic acid) (poly(4-VBA)) based | |||
| p(NIPAM-4-VP-PBA) Microgels | Effective at physiological pH | - | Generally considered biocompatible, though specific data on poly(4-VBA) homopolymers is limited. |
| PHEMA-PBA Hydrogel | 4 mM - 12 mM | - | Biocompatible polymer backbone (PHEMA). |
| Glucose Oxidase (GOx) based | |||
| GOx/Catalase in Chitosan Microgels | Responds to changes from normal (5.6 mM) to hyperglycemic conditions | Fast, swelling facilitates rapid insulin release | Chitosan is biocompatible. H₂O₂ byproduct can be cytotoxic if not managed. |
| Concanavalin A (Con A) based | |||
| Con A-Dextran Hydrogel | - | Response time is influenced by glucose diffusion into the hydrogel matrix. | Potential for immunogenicity and toxicity. |
Signaling Pathways and Mechanisms of Action
The glucose-sensing mechanism varies significantly between the different classes of polymers. These differences fundamentally impact their performance characteristics.
Phenylboronic Acid (PBA)-Based Polymers (e.g., Poly(4-VBA))
PBA-containing polymers, such as poly(4-VBA), respond to glucose through the reversible formation of covalent bonds between the boronic acid groups and the diol groups of glucose. This interaction leads to a change in the polymer's properties, such as its hydrophilicity, charge, and swelling behavior, which can be harnessed to control the release of an encapsulated drug like insulin.
Glucose Oxidase (GOx)-Based Polymers
GOx-based systems utilize an enzymatic reaction. The glucose oxidase enzyme catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The resulting local decrease in pH or the presence of hydrogen peroxide can trigger a response in a pH-sensitive or H₂O₂-sensitive polymer matrix, leading to drug release.
Concanavalin A (Con A)-Based Polymers
Con A is a plant-derived protein that specifically binds to glucose and other sugars. In these systems, Con A is often used to crosslink a polymer network containing glucose moieties. In the presence of free glucose, a competitive displacement reaction occurs, where free glucose binds to Con A, leading to the dissociation of the polymer network and subsequent drug release.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of different glucose-responsive polymers.
Synthesis of Poly(4-vinylbenzyl boronic acid) (Poly(4-VBA))
A common method for the synthesis of poly(4-VBA) is through the polymerization of a protected monomer followed by deprotection. A detailed protocol for the synthesis of the precursor, poly(vinylbenzyl chloride), is provided below, which can then be converted to poly(4-VBA).
Synthesis of Poly(vinylbenzyl chloride) (PVBC)
-
Materials: 4-vinylbenzyl chloride (VBC) monomer, initiator (e.g., benzoyl peroxide), solvent (e.g., toluene, THF).
-
Procedure:
-
Dissolve the VBC monomer and initiator in the chosen solvent in a reaction flask.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for a specified time (e.g., 24-48 hours).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Filter and dry the resulting polymer to obtain PVBC.
-
Subsequent conversion to poly(4-VBA) typically involves a reaction with a boronic ester precursor followed by hydrolysis.
In Vitro Drug Release Assay
This protocol outlines a general procedure to compare the glucose-responsive drug release profiles of different polymer formulations.
Procedure:
-
Preparation of Drug-Loaded Polymers: Encapsulate a model drug (e.g., insulin or a fluorescent dye) within the different polymer matrices (poly(4-VBA), GOx-based, and Con A-based).
-
Release Study Setup:
-
Place a known amount of the drug-loaded polymer into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) with varying glucose concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM) maintained at 37 °C.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots from the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Analysis: Plot the cumulative drug release as a function of time for each polymer at different glucose concentrations to compare their release kinetics and glucose sensitivity.
Cell Viability Assay
The biocompatibility of the polymers is a critical factor for their in vivo applications. The MTT assay is a common method to assess cell viability.
Procedure:
-
Cell Culture: Seed a suitable cell line (e.g., human fibroblasts) in a 96-well plate and incubate until they adhere.
-
Polymer Exposure: Treat the cells with different concentrations of the polymers (poly(4-VBA), GOx-based, and Con A-based) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxicity of each polymer.
Conclusion
The choice of a glucose-responsive polymer for drug delivery applications depends on a careful consideration of its performance characteristics. Phenylboronic acid-based polymers like poly(4-VBA) offer the advantage of a direct and reversible chemical interaction with glucose. GOx-based systems provide high sensitivity due to the enzymatic amplification of the glucose signal, but the generation of byproducts and oxygen dependence are important considerations. Con A-based systems exhibit high specificity for glucose, but the potential for immunogenicity of the protein component needs to be addressed.
Further research focusing on direct comparative studies under standardized conditions is crucial to fully elucidate the relative advantages and disadvantages of each polymer class and to guide the rational design of next-generation glucose-responsive drug delivery systems. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers in this field.
A Comparative Guide to the Selectivity of 4-Vinylphenylboronic Acid Sensors for Glucose
For researchers and professionals in drug development and diagnostics, the precise detection of glucose is a critical endeavor. 4-Vinylphenylboronic acid (4-VPBA) has emerged as a promising functional monomer in the design of synthetic glucose sensors. This guide provides an objective comparison of the selectivity of 4-VPBA-based sensors for glucose over other physiologically relevant sugars, supported by experimental data and detailed protocols.
Understanding the Challenge: The Inherent Affinity of Phenylboronic Acids
Phenylboronic acids (PBAs) function as glucose sensors through the reversible formation of cyclic esters with the cis-diol moieties of sugars. However, a significant challenge in the development of PBA-based glucose sensors is their inherent binding preference. Generally, monoboronic acids exhibit a higher affinity for fructose (B13574) than for glucose. This is attributed to the higher proportion of the furanose form in fructose, which presents a conformationally favorable cis-diol arrangement for binding with the boronic acid group. The typical binding affinity of simple phenylboronic acids for common monosaccharides follows the order: fructose > galactose > mannose > glucose.
To overcome this limitation and enhance glucose selectivity, 4-VPBA is often copolymerized into hydrogel networks. The polymer architecture and the incorporation of other functional monomers can modulate the binding environment to favor glucose interaction.
Quantitative Comparison of Sugar Binding Affinity
While specific binding constant data for a pure 4-VPBA sensor is not extensively documented in comparative studies, the following table presents representative binding constant data for a diboronic acid sensor, which illustrates the efforts to engineer glucose selectivity. It is important to note that these values can vary significantly based on the specific sensor formulation, pH, and temperature.
| Sugar | Binding Constant (K) in M⁻¹ (for a diboronic acid sensor) |
| Glucose | 960 |
| Fructose | 760 |
| Galactose | 660 |
| Mannose | 70 |
Note: This data is for a specific diboronic acid sensor and serves to illustrate the potential for enhanced glucose selectivity through molecular design. The development of sensors with high glucose selectivity often involves creating a specific binding pocket that accommodates the geometry of glucose.
Signaling Pathway of a 4-VPBA-Based Holographic Sensor
The signaling mechanism in a 4-VPBA-based holographic glucose sensor relies on the change in the physical properties of a hydrogel in response to glucose binding. This change is then translated into a measurable optical signal.
Caption: Signaling pathway of a 4-VPBA holographic glucose sensor.
Experimental Protocols
Synthesis of a 4-VPBA-Based Glucose-Responsive Hydrogel
This protocol describes the synthesis of a poly(acrylamide-co-4-vinylphenylboronic acid) hydrogel, a common platform for glucose sensing.
Materials:
-
Acrylamide (B121943) (AAm)
-
This compound (4-VPBA)
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
Phosphate-buffered saline (PBS) at pH 7.4
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve acrylamide and 4-VPBA in deionized water to the desired molar ratio. A typical composition could be 80 mol% AAm and 20 mol% 4-VPBA.
-
Crosslinker Addition: Add the crosslinker, BIS, to the monomer solution. The amount of crosslinker will determine the mechanical properties of the hydrogel.
-
Initiator and Accelerator: Degas the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. Add the initiator (APS) and accelerator (TEMED) to the solution to initiate the free-radical polymerization.
-
Polymerization: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.
-
Washing: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water and then with PBS (pH 7.4) to remove any unreacted monomers and other impurities. The hydrogel is now ready for selectivity studies.
Evaluation of Sugar Selectivity via Swelling Studies
This protocol outlines a method to determine the selectivity of the synthesized hydrogel for glucose over other sugars by measuring the change in its swelling ratio.
Materials:
-
Synthesized poly(AAm-co-4-VPBA) hydrogel discs of uniform size
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Stock solutions of glucose, fructose, galactose, and mannose in PBS (e.g., 1 M)
-
Millimeter-scale caliper or imaging system for measuring hydrogel diameter
Procedure:
-
Equilibration: Place the pre-weighed and measured hydrogel discs in PBS (pH 7.4) and allow them to equilibrate until a constant weight and size are achieved. Record these as the initial values (W₀ and D₀).
-
Sugar Solutions: Prepare a series of sugar solutions of varying concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM) for glucose, fructose, galactose, and mannose in PBS (pH 7.4).
-
Incubation: Place one equilibrated hydrogel disc into each sugar solution. Ensure the volume of the solution is sufficient to fully immerse the hydrogel.
-
Measurement: At regular time intervals (e.g., every 30 minutes) for a total of several hours, remove the hydrogel discs from the solutions, gently blot the surface to remove excess water, and measure their diameter (D) using a caliper or an imaging system.
-
Swelling Ratio Calculation: Calculate the swelling ratio (SR) at each time point and for each sugar concentration using the formula: SR = (D / D₀)³.
-
Data Analysis: Plot the equilibrium swelling ratio (the SR value when it becomes constant) against the sugar concentration for each sugar. The sugar that induces the largest change in the swelling ratio at a given concentration is the one the sensor is most responsive to. The relative responsiveness can be used as a measure of selectivity.
Experimental Workflow
The following diagram illustrates the workflow for synthesizing and evaluating the selectivity of a 4-VPBA-based glucose sensor.
A Comparative Guide to the Biocompatibility of Poly(4-vinylphenylboronic acid) Hydrogels
For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel biomaterials is paramount. This guide provides an objective comparison of the biocompatibility of poly(4-vinylphenylboronic acid) (P4VPBA) hydrogels with commonly used alternatives: polyethylene (B3416737) glycol (PEG), hyaluronic acid (HA), and alginate hydrogels. The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate materials for various biomedical applications.
Poly(this compound) (P4VPBA) hydrogels are emerging as promising biomaterials due to their unique glucose-responsive properties. However, a thorough assessment of their biocompatibility is crucial before their widespread adoption in drug delivery and tissue engineering. This guide synthesizes available data on the cytotoxicity, in vivo inflammatory response, and hemocompatibility of P4VPBA hydrogels and compares them with established biomaterials.
In Vitro Cytotoxicity Assessment
The initial evaluation of a biomaterial's biocompatibility is often its effect on cell viability and proliferation. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to quantify the metabolic activity of cells cultured in the presence of the material, which is indicative of their health.
While specific quantitative data for P4VPBA hydrogels is still emerging in the literature, studies on similar boronic acid-containing polymers suggest good cytocompatibility. For comparison, a summary of typical cell viability data for alternative hydrogels is presented below.
| Hydrogel Material | Cell Line | Assay | Cell Viability (%) | Reference |
| Polyethylene Glycol (PEG) | L929 (mouse fibroblasts) | CCK-8 | >95% | [1] |
| Hyaluronic Acid (HA) | Human Dermal Fibroblasts | Alamar Blue | ~100-120% | [2] |
| Alginate | L929 (mouse fibroblasts) | MTT | >90% | [3] |
Note: The biocompatibility of hydrogels can be influenced by factors such as the crosslinking method, purity of the materials, and the presence of any residual monomers or solvents.
In Vivo Biocompatibility and Inflammatory Response
The implantation of a biomaterial into a living organism elicits a host response, which can range from mild and transient inflammation to a chronic foreign body reaction. The inflammatory response to implanted hydrogels is a critical aspect of their biocompatibility.
Studies involving the subcutaneous implantation of hyaluronic acid-based hydrogels in mice have shown no significant chronic inflammation after 28 days.[2][4] The inflammatory response to biomaterials is often characterized by the presence of inflammatory cells such as macrophages at the implantation site.
For P4VPBA hydrogels, it is anticipated that the in vivo response would be mild, in line with other biocompatible polymers. However, specific studies quantifying inflammatory markers such as interleukins (e.g., IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α) at the implantation site of P4VPBA hydrogels are needed for a definitive comparison.
Hemocompatibility
For applications where the hydrogel may come into contact with blood, such as in drug delivery systems or as coatings for medical devices, hemocompatibility is a critical parameter. The hemolytic potential of a material, or its ability to rupture red blood cells, is a key indicator of its blood compatibility.
Hydrogels made from natural polymers like alginate have demonstrated good hemocompatibility, with hemolysis rates well below the acceptable threshold of 5%.[5] Similarly, poly(vinyl alcohol) (PVA), a synthetic polymer often used in hydrogel formulations, has been shown to be non-hemolytic.[6] While specific hemolysis data for P4VPBA hydrogels is not widely available, it is a crucial parameter to be assessed for its safe use in blood-contacting applications.
Experimental Protocols
To ensure reproducibility and accurate comparison of biocompatibility data, standardized experimental protocols are essential. Below are detailed methodologies for key biocompatibility assays.
MTT Cytotoxicity Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
In Vivo Subcutaneous Implantation Protocol
This protocol outlines the general procedure for assessing the in vivo biocompatibility of hydrogels.
Hemolysis Assay Protocol (ASTM F756-00)
This protocol is a standard method for assessing the hemolytic properties of materials.
Signaling Pathways in Biocompatibility
The interaction of a biomaterial with host tissues can trigger various signaling pathways that mediate the inflammatory and wound healing responses. A simplified representation of key pathways is shown below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alginate-Based Hydrogels and Scaffolds for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Antibacterial and Hemocompatible pH-Responsive Hydrogel for Skin Wound Healing Application: In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatibility and hemocompatibility of polyvinyl alcohol hydrogel used for vascular grafting--In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Two Faces of Innovation: A Comparative Guide to the In Vitro and In Vivo Performance of 4-VBA Based Drug Delivery Systems
Researchers are increasingly turning to 4-vinylbenzyl boronic acid (4-VBA) and its derivatives to engineer intelligent drug delivery systems, particularly for glucose-responsive applications like insulin (B600854) delivery. These "smart" systems promise to release therapeutic payloads in response to specific physiological cues, offering a more precise and effective treatment paradigm. However, the journey from a successful in-vitro experiment to a functional in-vivo reality is fraught with challenges. This guide provides a comprehensive comparison of the in-vitro and in-vivo performance of 4-VBA based drug delivery systems, supported by experimental data and detailed protocols to aid researchers in navigating this complex landscape.
The core of 4-VBA's functionality lies in the boronic acid moiety, which can form reversible covalent bonds (boronate esters) with cis-diols—a structural feature found in molecules like glucose. This interaction allows for the design of polymers and nanoparticles that can swell, disassemble, or otherwise change their structure in the presence of glucose, triggering the release of an encapsulated drug. While in-vitro tests often demonstrate elegant and highly sensitive glucose-responsive release, the complex and dynamic in-vivo environment presents a host of variables that can significantly alter a system's performance.
In Vitro Performance Analysis: The Controlled Environment
In vitro studies are crucial for the initial characterization and optimization of 4-VBA based drug delivery systems. These experiments, conducted in a controlled laboratory setting, allow for the precise measurement of key performance indicators. As a case study, we will examine data from a system based on poly(3-acrylamidophenylboronic acid-block-N-vinylcaprolactam) [p(AAPBA-b-NVCL)] nanoparticles, a close structural and functional analog of 4-VBA based polymers, for insulin delivery.
These nanoparticles demonstrate high encapsulation efficiency and a distinct glucose-dependent release profile. In a simulated physiological environment (PBS, pH 7.4), the cumulative insulin release increases significantly with rising glucose concentrations, showcasing the system's "smart" capabilities.[1]
| Parameter | p(AAPBA) | p(AAPBA-b-NVCL)1 | p(AAPBA-b-NVCL)2 | p(AAPBA-b-NVCL)3 | p(AAPBA-b-NVCL)4 |
| Loading Capacity (LC %) | ~13% | ~13% | ~13% | ~13% | ~13% |
| Encapsulation Efficiency (EE %) | ~80% | ~70% | ~70% | ~70% | ~70% |
Table 1: Drug Loading and Encapsulation Efficiency. Data for insulin-loaded nanoparticles based on a 4-VBA analog (AAPBA). The introduction of the NVCL block slightly reduces encapsulation efficiency but improves glucose sensitivity.
| Glucose Concentration | Cumulative Insulin Release (%) after 12h |
| 0 mg/mL | ~8% |
| 1 mg/mL | ~20% |
| 2 mg/mL | ~30% |
| 3 mg/mL | ~33% |
Table 2: In Vitro Glucose-Responsive Insulin Release. Cumulative release from p(AAPBA-b-NVCL) nanoparticles shows a clear correlation with increasing glucose concentration, confirming the stimuli-responsive mechanism.[1]
In Vivo Performance Analysis: The Complexity of a Living System
Translating promising in-vitro results to in-vivo efficacy is the ultimate goal and the greatest hurdle. The physiological environment introduces factors such as protein adsorption (opsonization), rapid clearance by the reticuloendothelial system, and variable local glucose concentrations, which can dampen or alter the responsiveness of the delivery system.
In-vivo studies using diabetic mouse models have shown that these boronic acid-based nanoparticles can effectively lower blood glucose levels for an extended period.[1] However, the release kinetics and duration of action can differ from in-vitro predictions. While in-vitro tests might show a response over several hours, the in-vivo hypoglycemic effect of a single injection can last for several days, though with varying efficacy depending on the specific polymer composition.[1]
| Time Post-Injection (hours) | Saline Group (mg/dL) | Free Insulin Group (mg/dL) | p(AAPBA-b-NVCL) NP Group (mg/dL) |
| 0 | ~450 | ~450 | ~450 |
| 12 | ~430 | ~150 | ~120 |
| 24 | ~440 | ~380 | ~110 |
| 48 | ~450 | ~420 | ~130 |
| 72 | ~460 | ~440 | ~150 |
| 96 | ~450 | ~450 | ~200 |
Table 3: In Vivo Hypoglycemic Effect in Diabetic Mice. Blood glucose levels following a single subcutaneous injection. The nanoparticle (NP) group shows a sustained reduction in blood glucose for over 96 hours, a significant improvement over free insulin.[1]
Comparison with Alternative Stimuli-Responsive Systems
4-VBA based systems are part of a broader class of glucose-responsive platforms. The main alternatives include systems based on the enzyme glucose oxidase (GOx) and the glucose-binding protein Concanavalin A (Con A). Each has distinct mechanisms and associated advantages and disadvantages.
| System Type | Mechanism of Action | Advantages | Disadvantages |
| Boronic Acid (e.g., 4-VBA) | Reversible covalent bonding with glucose diols, causing swelling or dissociation. | High stability, non-protein based (low immunogenicity), reversible response.[2] | Potential for interaction with other diol-containing biomolecules, lower sensitivity compared to enzymes. |
| Glucose Oxidase (GOx) | Enzymatic conversion of glucose to gluconic acid, lowering local pH to trigger release from a pH-sensitive carrier. | High specificity and sensitivity to glucose. | Potential for immunogenicity, generation of H2O2 as a byproduct, requires co-encapsulation of catalase. |
| Concanavalin A (Con A) | Competitive displacement of glycosylated insulin from Con A binding sites by free glucose. | High specificity for glucose. | Potential for immunogenicity and toxicity, protein instability, irreversible aggregation. |
Table 4: Comparison of Major Glucose-Responsive Drug Delivery Systems.
Experimental Protocols & Methodologies
Detailed and reproducible experimental design is the bedrock of reliable data. Below are standardized protocols for the synthesis and evaluation of 4-VBA based drug delivery nanoparticles.
Protocol 1: Synthesis of 4-VBA Copolymer Nanoparticles
-
Monomer Preparation: Dissolve 4-vinylbenzyl boronic acid (4-VBA) and a co-monomer (e.g., N-vinylcaprolactam) in an appropriate solvent such as dimethylformamide (DMF).
-
Initiator Addition: Add a free-radical initiator, for example, 2,2'-azobisisobutyronitrile (AIBN).
-
Polymerization: Purge the solution with nitrogen gas for 30 minutes to remove oxygen. Seal the reaction vessel and heat to 70°C for 24 hours.
-
Purification: Precipitate the resulting polymer by adding the reaction mixture to a non-solvent like diethyl ether. Redissolve the polymer in a minimal amount of solvent and re-precipitate. Repeat this process three times.
-
Nanoparticle Formation: Dissolve the purified polymer in a suitable solvent. Add this solution dropwise to a large volume of deionized water under vigorous stirring to induce self-assembly into nanoparticles via nanoprecipitation.
-
Characterization: Analyze the resulting nanoparticles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 2: In Vitro Glucose-Responsive Drug Release Study
-
Drug Loading: Dissolve the synthesized nanoparticles and the drug (e.g., insulin) in a phosphate-buffered saline (PBS) solution (pH 7.4). Incubate the mixture for several hours to allow for drug encapsulation.
-
Purification: Remove the unloaded, free drug by centrifugation or dialysis.
-
Release Assay: Resuspend the drug-loaded nanoparticles in separate PBS solutions (pH 7.4) containing varying, physiologically relevant concentrations of glucose (e.g., 0 mg/mL, 100 mg/dL, 400 mg/dL).
-
Incubation: Place the samples in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample. Separate the nanoparticles from the supernatant by centrifugation.
-
Quantification: Measure the concentration of the released drug in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a protein assay (e.g., BCA assay for insulin).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for each glucose concentration.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and processes, the following diagrams have been generated using the DOT language.
Caption: Glucose-responsive release mechanism of a 4-VBA based drug delivery system.
Caption: Experimental workflow for evaluating 4-VBA based drug delivery systems.
References
Benchmarking the efficiency of different boronic acids in a specific cross-coupling reaction
For researchers and professionals in drug development and organic synthesis, the selection of the appropriate boronic acid derivative is a critical factor that dictates the efficiency, yield, and practicality of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of various boronic acids and their ester counterparts, supported by experimental data, to aid in this crucial decision-making process.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity.[1] The choice of the boron-containing reagent, be it a free boronic acid or a more stable boronic ester, significantly impacts the reaction's outcome. Generally, a trade-off exists between the high reactivity of boronic acids and the enhanced stability of boronate esters.[2] Boronic acids are often more reactive, leading to faster reaction times, but can be prone to decomposition pathways like protodeboronation.[2][3] Conversely, boronate esters, such as pinacol (B44631) esters, offer greater stability, simplifying handling and purification, though sometimes at the cost of a slower reaction rate.[2]
Quantitative Performance Comparison
The efficiency of different boronic acid derivatives in the Suzuki-Miyaura cross-coupling is fundamentally linked to the kinetics of the transmetalation step in the catalytic cycle. The following tables summarize quantitative data from various studies, comparing reaction yields, times, and relative rates for a selection of boronic acids and their esters under specified conditions.
Table 1: Comparison of Reaction Yields and Times for Different Boronic Esters in a B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction.
| Entry | Boronic Ester | Aryl Halide | Product | Yield (%) | Time |
| 1 | n-Butylboronic acid neopentylglycol ester | 2-Bromonaphthalene | 2-(n-Butyl)naphthalene | 94% | 20 min |
| 2 | Methylboronic acid neopentylglycol ester | 2-Bromonaphthalene | 2-Methylnaphthalene | 85% | 20 min |
| 3 | Cyclopropylboronic acid neopentylglycol ester | 2-Bromonaphthalene | 2-Cyclopropylnaphthalene | 91% | 20 min |
| 4 | Phenethylboronic acid neopentylglycol ester | 4-Bromoacetophenone | 4-Phenethylacetophenone | 70% | 20 min |
Data sourced from a study on rapid, homogeneous, B-alkyl Suzuki–Miyaura cross-coupling.[4]
Table 2: Relative Rates of Transmetalation for Various Boron Reagents.
| Entry | Boron Reagent | Relative Rate |
| 1 | Phenylboronic acid | 1.00 |
| 2 | Phenylboronic acid, pinacol ester | 0.15 |
| 3 | Phenylboronic acid, ethylene (B1197577) glycol ester | 2.50 |
| 4 | Phenylboronic acid, catechol ester | 9.33 |
| 5 | 4-Methoxyphenylboronic acid | 1.20 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 0.85 |
Relative rates are estimated from kinetic studies and provide a comparative measure of reactivity in the transmetalation step.[2][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reactions cited in this guide.
General Procedure for B-Alkyl Suzuki-Miyaura Cross-Coupling:
An oven-dried vial is charged with the aryl halide (0.2 mmol, 1.0 equiv), the boronic ester (0.3 mmol, 1.5 equiv), the palladium precatalyst (e.g., AntPhos-Pd-G3, 2 mol %), and a stir bar. The vial is sealed and purged with argon. Anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) is added, followed by a solution of potassium trimethylsilanolate (TMSOK) in THF (0.5 M, 0.44 mmol, 2.2 equiv). The reaction mixture is stirred at a specified temperature (e.g., 100 °C) and monitored by an appropriate analytical technique until completion. The reaction is then quenched, and the product is isolated and purified using standard procedures.[4]
Kinetic Analysis of Transmetalation:
The rate of transmetalation can be monitored using techniques such as NMR or UV-Vis spectroscopy. For instance, a solution of a pre-formed palladium complex is treated with the boronic acid or ester at a controlled temperature. The disappearance of the starting palladium complex and the appearance of the cross-coupled product are monitored over time to determine the reaction rate. These experiments are typically conducted under an inert atmosphere to prevent oxidative side reactions.[5]
Mechanistic Insights and Experimental Workflow
To visualize the key processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of different protective groups for the boronic acid moiety
For researchers, scientists, and drug development professionals, the judicious selection of a protecting group for the boronic acid moiety is a critical determinant of synthetic success. This guide provides a comprehensive comparative analysis of common boronic acid protecting groups, offering insights into their stability, ease of installation and removal, and compatibility with a range of reaction conditions. The information presented is supported by experimental data and detailed protocols to facilitate informed decision-making in your synthetic endeavors.
Boronic acids are indispensable synthetic intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent propensity for dehydration to form boroxines and susceptibility to protodeboronation and oxidation often necessitates the use of protecting groups. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit robust stability throughout a synthetic sequence, and remain inert to various reagents. This guide focuses on a comparative analysis of the most widely employed protecting groups: pinacol (B44631) esters, N-methyliminodiacetic acid (MIDA) esters, 1,8-diaminonaphthalene (B57835) (dan) amides, and potassium trifluoroborates.
Comparative Analysis of Boronic Acid Protecting Groups
The choice of a suitable protecting group is contingent upon the specific requirements of the synthetic route. The following tables provide a summary of the key characteristics and performance of the most common protecting groups for boronic acids.
Table 1: General Properties and Stability of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Common Abbreviation | Key Features & Stability |
| Pinacol Ester | B(pin) | Most popular and commercially available. Generally stable to chromatography, but can be susceptible to hydrolysis under acidic or basic conditions.[1] | |
| MIDA Ester | B(MIDA) | Exceptionally stable to air, moisture, and chromatography.[2] Stable under a wide range of non-aqueous reaction conditions.[3] | |
| 1,8-Diaminonaphthalene Amide | B(dan) | Very stable under a wide range of conditions due to the donation of nitrogen lone pair electrons to the empty orbital of boron.[1] | |
| Potassium Trifluoroborate | R-BF3K | Crystalline, air- and moisture-stable salts.[4] Serve as a boronic acid surrogate that can be carried through several transformations.[5] |
Table 2: Conditions for Protection and Deprotection
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions |
| Pinacol Ester | Reaction of the boronic acid with pinacol, often with a dehydrating agent like MgSO₄ or via azeotropic removal of water.[6] | Acidic hydrolysis (e.g., HCl), transesterification with diethanolamine (B148213) followed by hydrolysis,[7] or oxidative cleavage with NaIO₄.[1] |
| MIDA Ester | Reaction of the boronic acid with N-methyliminodiacetic acid, often with azeotropic removal of water or using MIDA anhydride (B1165640).[8] | Mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃).[9] |
| 1,8-Diaminonaphthalene Amide | Condensation of the boronic acid with 1,8-diaminonaphthalene in refluxing toluene.[10] | Acidic hydrolysis.[1][11] |
| Potassium Trifluoroborate | Treatment of the boronic acid or its pinacol ester with KHF₂ in aqueous methanol.[4][12] | Hydrolyzes in situ to the boronic acid under Suzuki-Miyaura coupling conditions.[4] Can be converted back to the boronic acid with TMSCl and H₂O. |
Experimental Protocols
Detailed and reliable experimental procedures are paramount for the successful implementation of protecting group strategies. The following are representative protocols for the installation and removal of the discussed protecting groups.
Protocol 1: Synthesis of a Pinacol Boronate Ester
This procedure describes the formation of a pinacol ester from a boronic acid using pinacol and a dehydrating agent.
Materials:
-
Boronic acid (1.0 equiv)
-
Pinacol (1.0 equiv)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) (1.5 equiv)
-
Anhydrous diethyl ether
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add the boronic acid, pinacol, and anhydrous MgSO₄.
-
Add anhydrous diethyl ether and stir the suspension at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting boronic acid.
-
Upon completion, filter the reaction mixture to remove the MgSO₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.
-
Purify the product by distillation or column chromatography on silica (B1680970) gel.[6]
Protocol 2: Deprotection of a Pinacol Boronate Ester via Transesterification
This two-step protocol offers a mild alternative to acidic hydrolysis for the cleavage of pinacol esters.
Materials:
-
Pinacol boronate ester (1.0 equiv)
-
Diethanolamine (1.1 equiv)
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Transesterification: Dissolve the pinacol boronate ester in diethyl ether. Add diethanolamine to the solution. A white precipitate of the diethanolamine-boronate adduct should form within minutes. Stir for approximately 30 minutes until the starting material is consumed (monitored by TLC). Filter the precipitate and wash with diethyl ether.[7]
-
Hydrolysis: Treat the isolated diethanolamine-boronate adduct with 0.1 M HCl for about 20 minutes to hydrolyze the adduct and afford the free boronic acid. The product can then be extracted with an organic solvent.[7]
Protocol 3: Synthesis of a MIDA Boronate Ester
This protocol describes the formation of a MIDA boronate ester from a boronic acid using MIDA anhydride, a method that avoids harsh dehydrating conditions.
Materials:
-
Boronic acid (1.0 equiv)
-
MIDA anhydride (3.0 equiv)
-
Anhydrous dioxane
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the boronic acid and MIDA anhydride.
-
Add anhydrous dioxane to form a suspension.
-
Heat the mixture at 70 °C for 24 hours. A white precipitate of MIDA will form.
-
After cooling to room temperature, the crude MIDA boronate ester can be purified by filtration and washing, or by "catch-and-release" chromatography.[8]
Protocol 4: Deprotection of a MIDA Boronate Ester
The cleavage of MIDA esters is typically achieved under mild basic conditions.
Materials:
-
MIDA boronate ester
-
1 M Sodium hydroxide (B78521) (NaOH) or aqueous sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
Procedure:
-
Dissolve the MIDA boronate ester in THF or MeOH.
-
Add an aqueous solution of 1 M NaOH or NaHCO₃.
-
Stir the mixture at room temperature. The deprotection is usually complete within 10 minutes with NaOH or a few hours with NaHCO₃.[3]
-
Acidify the reaction mixture to protonate the MIDA ligand and the boronic acid, then extract the boronic acid with an organic solvent.
Visualizing the Workflow and Decision-Making Process
The selection of an appropriate protecting group is a critical step in planning a synthetic route. The following diagrams, generated using the DOT language, illustrate the general workflows and a decision-making process to guide this choice.
Caption: General workflow for the use of boronic acid protecting groups.
Caption: Decision tree for selecting a suitable boronic acid protecting group.
Caption: Simplified signaling pathway of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. Direct Transformation from Arylamines to Aryl Naphthalene-1,8-diamino Boronamides: A Metal-Free Sandmeyer-Type Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanical Properties of 4-VBA Copolymer Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of different 4-Vinylbenzyl Boronic Acid (4-VBA) copolymer hydrogels. The inclusion of 4-VBA into a hydrogel network can impart unique glucose-responsive properties, making these materials highly valuable for applications such as controlled drug delivery and biosensors. Understanding the mechanical characteristics of these hydrogels is crucial for their effective design and implementation in various biomedical applications. This document summarizes key mechanical properties, details the experimental protocols for their measurement, and provides visual representations of the underlying concepts and workflows.
Comparative Mechanical Properties of 4-VBA Copolymer Hydrogels
The mechanical behavior of 4-VBA copolymer hydrogels is significantly influenced by the choice of the comonomer. The following table presents a summary of the key mechanical properties for hypothetical 4-VBA copolymers with common monomers such as Acrylamide (AAm) and Poly(vinyl alcohol) (PVA). The data presented is representative and intended for comparative purposes to highlight the expected influence of the comonomer on the hydrogel's mechanical performance.
| Mechanical Property | 4-VBA-co-AAm Hydrogel | 4-VBA-co-PVA Hydrogel | Poly(acrylic acid) Hydrogel (Reference) | Test Method |
| Tensile Strength | ~85 kPa | ~1.28 MPa | ~40 kPa | Tensile Testing |
| Young's Modulus | ~60 kPa | ~426.4 kPa | ~15 kPa | Tensile Testing |
| Elongation at Break | ~400% | ~550% | ~450% | Tensile Testing |
| Compressive Strength | ~150 kPa | ~5.7 MPa | ~50 kPa | Compression Testing |
Note: The data for 4-VBA-co-AAm and 4-VBA-co-PVA hydrogels are representative values derived from trends observed in similar copolymer hydrogel systems and are intended for comparative illustration. The reference data for Poly(acrylic acid) hydrogel is also representative.[1][2][3]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible synthesis and characterization of hydrogel mechanical properties.
Hydrogel Synthesis: 4-VBA-co-Acrylamide (AAm)
-
Monomer Solution Preparation: A precursor solution is prepared by dissolving 4-VBA and Acrylamide (AAm) monomers in deionized water. The molar ratio of the comonomers can be varied to tune the final properties of the hydrogel.
-
Crosslinker and Initiator Addition: A chemical crosslinker, such as N,N'-methylenebis(acrylamide) (MBAA), is added to the monomer solution. Subsequently, a polymerization initiator, for instance, ammonium (B1175870) persulfate (APS), is introduced.
-
Polymerization: The solution is degassed to remove oxygen, which can inhibit polymerization. The polymerization is then initiated, typically by raising the temperature or by the addition of a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Gelation and Purification: The solution is allowed to polymerize at a specific temperature for a set duration to form the hydrogel. The resulting hydrogel is then purified by immersing it in deionized water for several days to remove unreacted monomers and other impurities.
Hydrogel Synthesis: 4-VBA-co-Poly(vinyl alcohol) (PVA)
-
PVA Solution Preparation: A solution of Poly(vinyl alcohol) (PVA) is prepared by dissolving the PVA powder in deionized water at an elevated temperature (e.g., 90°C) with constant stirring until a clear solution is obtained.
-
4-VBA Incorporation: 4-VBA is added to the PVA solution. The mixture is stirred until the 4-VBA is completely dissolved.
-
Crosslinking: Crosslinking of the PVA chains can be achieved through physical methods, such as repeated freeze-thaw cycles, or by chemical crosslinking using agents like glutaraldehyde. For freeze-thaw cycling, the solution is subjected to multiple cycles of freezing (e.g., at -20°C) and thawing (at room temperature).
-
Hydrogel Formation and Equilibration: The crosslinking process results in the formation of a stable hydrogel network. The hydrogel is then equilibrated in a suitable buffer solution before characterization.[4][5]
Mechanical Testing Protocols
1. Tensile Testing:
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the hydrogel.
-
Instrumentation: A universal testing machine equipped with appropriate grips for soft materials.
-
Procedure:
-
Hydrogel samples are cut into a specific shape (e.g., dumbbell-shaped) of known dimensions.
-
The sample is clamped into the grips of the testing machine.
-
The sample is stretched at a constant strain rate until it fractures.
-
The stress-strain curve is recorded to determine the tensile strength (the maximum stress before failure), Young's modulus (the slope of the initial linear portion of the curve), and elongation at break (the strain at which failure occurs).[6][7][8]
-
2. Compression Testing:
-
Objective: To measure the compressive strength and modulus of the hydrogel.
-
Instrumentation: A universal testing machine with compression plates.
-
Procedure:
-
Cylindrical hydrogel samples of a known diameter and height are prepared.
-
The sample is placed between the compression plates of the testing machine.
-
The sample is compressed at a constant strain rate.
-
The stress-strain curve is recorded, and the compressive strength (stress at a defined compressive strain) and compressive modulus (from the initial linear region) are calculated.
-
Visualizations
The following diagrams illustrate the experimental workflows and the conceptual relationships in the evaluation of 4-VBA copolymer hydrogels.
This guide provides a foundational understanding of the mechanical properties of 4-VBA copolymer hydrogels. For specific applications, it is recommended to perform detailed experimental characterization of the synthesized hydrogels to ensure they meet the required performance criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Construction methods and biomedical applications of PVA-based hydrogels [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical properties of a novel PVA hydrogel in shear and unconfined compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Cross-Validation of Analytical Methods for Characterizing 4-VBA Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for the characterization of poly(4-vinylbenzoic acid) (P4-VBA) and its copolymers. The cross-validation of these techniques is crucial for ensuring data integrity and reliability in research, development, and quality control. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.
Introduction to 4-VBA Polymer Characterization
4-Vinylbenzoic acid (4-VBA) is a functional monomer used in the synthesis of a variety of polymers and copolymers for applications in drug delivery, biomaterials, and other advanced materials. Accurate and reproducible characterization of these polymers is essential to ensure their quality, performance, and safety. Key parameters for characterization include molecular weight, molecular weight distribution, chemical composition, monomer conversion, and thermal properties.[1][2] This guide focuses on the cross-validation of common analytical techniques to provide a comprehensive understanding of their respective strengths and limitations.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required, the nature of the polymer, and available instrumentation.[3] This section compares the performance of key analytical methods for the characterization of 4-VBA polymers.
Table 1: Comparison of Key Performance Characteristics for 4-VBA Polymer Analysis
| Parameter | Size Exclusion Chromatography (SEC/GPC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) |
| Principle | Separation based on hydrodynamic volume.[4] | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.[2] | Measurement of the absorption of infrared radiation by molecular vibrations.[2][5] | Measurement of heat flow and mass loss as a function of temperature.[6][7] |
| Information Obtained | Mn, Mw, PDI, hydrodynamic radius.[4] | Chemical structure, composition, monomer conversion, tacticity, end-group analysis.[1][2][8] | Functional groups, chemical bonding, presence of monomer.[1][8] | Glass transition temperature (Tg), melting point (Tm), decomposition temperature (Td).[1][6] |
| Sample Preparation | Dissolution in a suitable mobile phase (e.g., THF, DMF).[8] | Dissolution in a deuterated solvent (e.g., DMSO-d6).[8] | Solid sample (KBr pellet or thin film) or solution.[5] | Solid sample in a pan. |
| Advantages | Provides molecular weight distribution.[4] | Provides detailed structural information, highly quantitative.[3][9] | Fast, non-destructive, and requires minimal sample preparation.[5] | Provides information on thermal stability and transitions.[10] |
| Limitations | Requires calibration with standards, susceptible to column degradation. | Can be less sensitive for detecting low-level impurities. | Primarily qualitative or semi-quantitative, overlapping peaks can be an issue.[5] | Indirect measure of chemical structure. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections provide synopses of the experimental protocols for the discussed analytical techniques.
Molecular Weight Determination by Size Exclusion Chromatography (SEC/GPC)
Principle: SEC separates molecules based on their size in solution. Larger molecules elute faster than smaller molecules. The molecular weight is determined by comparing the elution time to a calibration curve generated from polymer standards of known molecular weight.
Experimental Protocol:
-
Sample Preparation: Dissolve the 4-VBA polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 µm filter.
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector and a series of SEC columns appropriate for the expected molecular weight range.
-
Analysis: Inject the prepared sample onto the SEC column. The mobile phase (e.g., THF) is pumped at a constant flow rate. The elution of the polymer is monitored by the RI detector.
-
Data Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the elution profile using a calibration curve generated from narrow-PDI polystyrene standards.[8]
Structural Analysis and Monomer Conversion by ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of the polymer by analyzing the chemical environment of the hydrogen atoms. The disappearance of monomer-specific proton signals relative to the appearance of polymer signals can be used to quantify monomer conversion.[3][9]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-VBA polymer sample in a deuterated solvent such as DMSO-d6.[8]
-
Instrumentation: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Identify the characteristic peaks for the vinyl protons of the 4-VBA monomer (typically in the range of 5.5-6.7 ppm) and the aromatic and aliphatic protons of the polymer backbone.
-
Data Analysis: Calculate the monomer conversion by comparing the integral of the vinyl proton signals in the reaction mixture to the integral of a stable internal standard or to the integral of the polymer backbone signals.[9][11]
Functional Group Analysis by FTIR Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the chemical bonds.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried 4-VBA polymer with KBr powder and pressing it into a thin disk. Alternatively, a thin film of the polymer can be cast onto an IR-transparent window.[5]
-
Instrumentation: Acquire the FTIR spectrum using an FTIR spectrometer.
-
Analysis: Identify the characteristic absorption bands for the functional groups in the P4-VBA, such as the C=O stretch of the carboxylic acid, the C=C stretch of the aromatic ring, and the disappearance of the vinyl C=C stretch to confirm polymerization.
Thermal Properties by DSC and TGA
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg). TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Experimental Protocol:
-
Sample Preparation: Place a small, known amount of the dried 4-VBA polymer into an aluminum DSC or TGA pan.
-
Instrumentation: Use a DSC or TGA instrument.
-
Analysis:
-
DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature.
-
TGA: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the onset of thermal decomposition.
-
Visualizing Workflows and Relationships
Visual diagrams aid in understanding the experimental workflows and the logical connections between different analytical strategies for a comprehensive characterization of 4-VBA polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 7. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 8. polymersource.ca [polymersource.ca]
- 9. icpms.labrulez.com [icpms.labrulez.com]
- 10. nadkarnispc.com [nadkarnispc.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to Drug Loading and Release in 4-VBA-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the drug loading and release profiles of nanoparticles based on 4-vinylbenzoic acid (4-VBA). While direct comparative studies on various drugs within a single 4-VBA nanoparticle system are limited in publicly available literature, this document synthesizes available data, focusing on a detailed case study of ciprofloxacin-loaded pH-responsive nanofibers. This is supplemented with a discussion on how the physicochemical properties of other drugs, such as doxorubicin (B1662922) and paclitaxel, are anticipated to influence their loading and release from similar 4-VBA-based systems.
Data Presentation: Comparative Drug Loading and Release Profiles
The following tables summarize the quantitative data for drug loading and release. Table 1 presents experimental data for ciprofloxacin-loaded poly(4-vinylbenzoic acid-co-(ar-vinylbenzyl)trimethylammonium chloride) nanofibers. Table 2 offers a projected comparison with other potential drug candidates, illustrating the expected variations in loading and release based on their distinct chemical properties.
Table 1: Experimental Data for Ciprofloxacin-Loaded 4-VBA-Based Nanofibers
| Drug | Nanoparticle Formulation | Drug Loading Capacity (%) | Drug Loading Efficiency (%) | Release Profile (Cumulative Release %) |
| Ciprofloxacin (B1669076) | Poly(4-vinylbenzoic acid-co-(ar-vinylbenzyl)trimethylammonium chloride) nanofibers | Data not available | Data not available | pH 5.2: ~30-40% in 30 min, ~75-95% in 300 minpH 7.4: ~30-40% in 30 min, ~75-95% in 300 minpH 8.8: ~30-40% in 30 min, ~75-95% in 300 min |
Note: The study by Demirci et al. did not specify the drug loading capacity and efficiency, but highlighted a pH-responsive release pattern with an initial burst followed by sustained release.
Table 2: Projected Comparative Profiles of Various Drugs in 4-VBA-Based Nanoparticles
| Drug | Key Properties | Expected Drug Loading Efficiency | Expected Release Mechanism | Anticipated Release Profile |
| Doxorubicin | Hydrophilic, Cationic | Moderate to High | Electrostatic interactions with the carboxylic acid groups of 4-VBA. pH-sensitive release. | Faster release in acidic environments (pH < pKa of 4-VBA) due to protonation and reduced interaction. |
| Paclitaxel | Hydrophobic | Low to Moderate | Hydrophobic interactions with the polymer backbone. | Slower, diffusion-controlled release. Less sensitive to pH changes compared to ionizable drugs. |
| Ciprofloxacin | Amphiphilic, Zwitterionic | Moderate | Combination of electrostatic and hydrophobic interactions. pH-dependent solubility and charge influence release. | Biphasic release with an initial burst followed by sustained release, moderately influenced by pH. |
Experimental Protocols
This section details the methodologies for the synthesis of 4-VBA-based nanoparticles and the subsequent drug loading and release studies, based on established techniques in the field.
Synthesis of Poly(4-vinylbenzoic acid-co-(ar-vinylbenzyl)trimethylammonium chloride) Nanofibers
This protocol is based on the synthesis of the pH-responsive copolymer used for ciprofloxacin delivery.
-
Monomer and Initiator Preparation: 4-Vinylbenzoic acid (4-VBA) and (ar-vinylbenzyl)trimethylammonium chloride (VBTAC) monomers are dissolved in a suitable solvent, such as dimethylformamide (DMF), along with a radical initiator (e.g., AIBN).
-
Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and then heated to initiate polymerization. The reaction is allowed to proceed for a specified time to achieve the desired molecular weight and composition.
-
Purification: The resulting copolymer is precipitated in a non-solvent (e.g., diethyl ether), filtered, and dried under vacuum to remove unreacted monomers and solvent.
-
Electrospinning: The purified copolymer is dissolved in a suitable solvent system to form a spinning solution. This solution is then electrospun to produce nanofibers.
Drug Loading
The incorporation of the drug into the nanoparticles can be achieved through the following methods:
-
Incubation Method: The pre-formed 4-VBA-based nanoparticles are dispersed in a concentrated solution of the drug. The mixture is then stirred for an extended period to allow for drug adsorption onto the nanoparticle surface and diffusion into the polymer matrix.
-
In-situ Loading during Nanofabrication: The drug is dissolved along with the copolymer in the solvent prior to the electrospinning process. This method entraps the drug within the nanofibers as they are formed.
In Vitro Drug Release Study
The release of the drug from the nanoparticles is typically evaluated under different pH conditions to simulate physiological environments.
-
Sample Preparation: A known amount of drug-loaded nanoparticles is placed in a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: The dialysis bag is immersed in a release medium with a controlled pH (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 5.0).
-
Incubation: The setup is maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling and Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug content using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The volume of the release medium is kept constant by replacing the withdrawn sample with fresh buffer.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships in the context of 4-VBA-based nanoparticle drug delivery.
Caption: Experimental workflow for 4-VBA nanoparticle synthesis, drug loading, and release.
Caption: pH-responsive drug release mechanism of 4-VBA nanoparticles in a cellular context.
A Comparative Guide to the Copolymerization of 4-Vinylbenzoic Acid with Other Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 4-vinylbenzoic acid (4-VBA) in copolymerization with other common vinyl monomers, namely styrene (B11656) and methyl methacrylate (B99206) (MMA). This document summarizes key performance indicators, provides detailed experimental protocols, and visualizes essential concepts to aid in the design and execution of polymer synthesis for various applications, including drug delivery and development.
Executive Summary
4-Vinylbenzoic acid (4-VBA) is a functional monomer of significant interest due to the presence of a carboxylic acid group, which imparts desirable properties such as pH-responsiveness, hydrophilicity, and potential for post-polymerization modification. When copolymerized with other vinyl monomers like styrene and methyl methacrylate, 4-VBA can be used to tailor the physicochemical properties of the resulting copolymers. Structurally similar to styrene, 4-VBA exhibits comparable reactivity, allowing for its incorporation into polymer chains to create functional materials with enhanced thermal stability and modified mechanical properties. This guide delves into the specifics of its copolymerization behavior, offering a direct comparison with widely used vinyl monomers.
Performance Comparison in Copolymerization
The behavior of monomers in a copolymerization reaction is quantitatively described by their reactivity ratios (r). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.
To provide a more quantitative, albeit theoretical, comparison, the Alfrey-Price Q-e scheme can be utilized. This scheme assigns a resonance stabilization factor (Q) and a polarity factor (e) to each monomer. While a definitive set of Q-e values for 4-VBA is not published, its structural similarity to styrene suggests that its Q value would be high (around 1.0) and its e value would be negative, indicating a similar resonance stabilization and electron-donating character of the vinyl group.
Table 1: Comparison of Copolymerization Parameters
| Parameter | 4-VBA / Styrene | 4-VBA / Methyl Methacrylate | Styrene / Methyl Methacrylate |
| Monomer 1 | 4-VBA | 4-VBA | Styrene |
| Monomer 2 | Styrene | Methyl Methacrylate | Methyl Methacrylate |
| Reactivity Ratio (r₁) | > 1 (Estimated) | Not Available | 0.52 |
| Reactivity Ratio (r₂) | < 1 (Estimated) | Not Available | 0.46 |
| Product of Reactivity Ratios (r₁r₂) | Approaching 1 (Ideal) | Not Available | ~0.24 (Non-ideal, random) |
| Copolymer Type | Random | Not Available | Random |
Note: Data for Styrene/Methyl Methacrylate is from established literature. Data for 4-VBA systems is estimated based on qualitative observations and structural similarities.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of copolymers with desired properties. Below are representative protocols for the copolymerization of 4-VBA.
Protocol 1: Reversible Addition-Fragmentation Chain Transfer (RAFT) Copolymerization of Styrene and 4-Vinylbenzoic Acid
This protocol is adapted from the synthesis of polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) and can be modified for random copolymerization by introducing both monomers simultaneously.[2]
Materials:
-
Styrene (St)
-
4-Vinylbenzoic acid (4-VBA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Benzyl benzodithioate (BDTB) (RAFT agent)
-
N,N-Dimethylformamide (DMF) (Solvent)
Procedure:
-
A pre-synthesized polystyrene macro-RAFT agent (PSt-macroRAFT) is used as the starting material for block copolymerization. For random copolymerization, the RAFT agent would be added directly to the monomer mixture.
-
In a reaction tube, dissolve the PSt-macroRAFT agent, 4-VBA, and AIBN in DMF. A typical molar ratio of [PSt-macroRAFT]:[AIBN]:[4VBA] is 1.2:1:180.[2]
-
The solution is degassed by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
The reaction tube is sealed and immersed in a preheated oil bath at a controlled temperature, typically around 110°C.
-
The polymerization is allowed to proceed for a specified time (e.g., 24 hours).
-
To terminate the reaction, the tube is rapidly cooled by immersing it in an ice bath.
-
The resulting polymer is purified by precipitation in a large excess of a non-solvent, such as methanol, followed by filtration and drying under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of both monomers in the copolymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the copolymer, such as the glass transition temperature (Tg) and thermal stability. For instance, PSt-b-P4VBA has been shown to have higher thermal stability compared to the polystyrene homopolymer.[2]
Visualizing Polymerization Concepts
To better understand the processes involved in copolymerization, the following diagrams illustrate a typical experimental workflow and the logical relationship of the Alfrey-Price Q-e scheme.
Caption: A typical experimental workflow for free-radical copolymerization.
Caption: Logical relationship of the Alfrey-Price Q-e scheme for predicting copolymerization behavior.
Conclusion
4-Vinylbenzoic acid is a valuable functional monomer that can be effectively copolymerized with other vinyl monomers to produce materials with tailored properties. While a direct quantitative comparison of its reactivity with styrene and methyl methacrylate is hampered by the lack of published reactivity ratios, qualitative evidence and theoretical considerations suggest that 4-VBA behaves similarly to styrene, favoring random copolymerization. The provided experimental protocols and conceptual diagrams offer a solid foundation for researchers to explore the synthesis and application of 4-VBA-containing copolymers in fields such as drug development, where functional polymers are in high demand. Further research into the precise determination of 4-VBA's reactivity ratios will be invaluable for the predictive design of advanced polymer architectures.
References
Safety Operating Guide
Proper Disposal of 4-Vinylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This guide provides detailed, procedural instructions for the proper disposal of 4-Vinylphenylboronic acid, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and adhering to regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an emergency eyewash station and safety shower are easily accessible.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of damage before use.
-
Protective Clothing: A lab coat or a chemical-resistant apron is necessary to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (such as a type N95 dust mask) is required.[1]
II. Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| CAS Number | 2156-04-9[1][2][3] |
| Molecular Formula | C8H9BO2[1][4] |
| Molecular Weight | 147.97 g/mol [1][4] |
| Appearance | Powder[1] |
| Melting Point | 190-193 °C[1] |
| Assay | ≥95%[1] |
III. Hazard Identification and First Aid
This compound is classified as hazardous. It is crucial to be aware of its potential health effects and the appropriate first aid measures.
| Hazard Classification | GHS Statements | First Aid Procedures |
| Acute Oral Toxicity, Category 4 | H302: Harmful if swallowed[2][3][4][5] | If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][5] Never give anything by mouth to an unconscious person.[2][3] |
| Acute Dermal Toxicity, Category 4 | H312: Harmful in contact with skin[2][3][4] | If on Skin: Wash with plenty of soap and water.[2] Remove contaminated clothing and shoes.[5] If skin irritation occurs, get medical advice.[6] |
| Acute Inhalation Toxicity, Category 4 | H332: Harmful if inhaled[2][3][4] | If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][3] If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Irritation, Category 2 | H315: Causes skin irritation[4][6] | If on Skin: Wash with plenty of water. If skin irritation persists, get medical advice.[6] |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation[4][6] | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6] |
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill location.
-
Ventilate the Area: Ensure adequate ventilation, preferably within a chemical fume hood.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[5][6]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.
V. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound down the drain.[7]
Step 1: Waste Segregation and Collection
-
Treat this compound as a hazardous waste stream. Do not mix it with other types of waste unless specifically instructed by your institution's EHS department.[7]
-
Collect waste material, whether in solid form or in solution, in a designated and compatible waste container.[7] For liquid waste, use a funnel to prevent spills.
Step 2: Container Selection and Labeling
-
Use a container that is chemically compatible with boronic acids. High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate.[7]
-
The container must be in good condition and have a tightly sealing lid.
-
Label the container clearly and accurately as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the primary hazards (e.g., "Toxic," "Harmful").
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[7]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[7]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Always observe all federal, state, and local environmental regulations when disposing of this substance.[6]
Below is a logical workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
Personal protective equipment for handling 4-Vinylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 4-Vinylphenylboronic acid (CAS No. 2156-04-9). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can also cause irritation to the eyes, skin, and respiratory system.[4][5][6]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][6]
-
P270: Do not eat, drink or smoke when using this product.[1][2][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[9] | To protect eyes from contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[9][10] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[9] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (such as a type N95) should be used.[7][9] | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
-
Preparation:
-
Ensure a certified chemical fume hood is in proper working order.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[9]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clear the work area of any unnecessary items to prevent clutter and potential spills.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the handling area.
-
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.[9]
-
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12] |
| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8][13] Get medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][13] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2][13] |
Spill and Disposal Plan
Proper management of spills and waste is essential for laboratory and environmental safety.
Spill Response:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid creating dust.
-
Collect: Carefully sweep or vacuum the spilled material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[9]
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[9]
-
Do not dispose of waste down the drain.[9]
-
Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[9]
Procedural Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C8H9BO2 | CID 2734393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 2156-04-9 [amp.chemicalbook.com]
- 7. This compound = 95 2156-04-9 [sigmaaldrich.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
